molecular formula C15H15NO4S B170712 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid CAS No. 104941-55-1

2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid

Cat. No.: B170712
CAS No.: 104941-55-1
M. Wt: 305.4 g/mol
InChI Key: JRNVPZSAURGQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid is a sulfonamide-based organic compound with the molecular formula C 15 H 15 NO 4 S and a molecular weight of 305.35 g/mol . It is part of a class of sulfanilides, which are organic aromatic compounds containing a sulfanilide moiety . As a benzoic acid derivative, this compound features a carboxyl group and a sulfamoyl group linked to an aromatic ring system, a structure often associated with specific biological activity. Research into structurally related sulfonamide-benzoic acid compounds has indicated potential for various applications. Some similar compounds have been investigated for their role as inhibitors of enzymes like methionine aminopeptidase 2 , while other sulfonamide compounds are being studied in advanced research areas, such as the development of novel ribonucleotide reductase (RNR) inhibitors for investigative antitumor applications . Researchers value this chemical architecture for its potential in medicinal chemistry and drug discovery. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Identifiers • SMILES : CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)O • InChIKey : WDJDIFVXFRWXCU-UHFFFAOYSA-N • Precautions : For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-10-7-8-12(9-13(10)15(17)18)21(19,20)16-14-6-4-3-5-11(14)2/h3-9,16H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNVPZSAURGQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, scientifically-grounded protocol for the synthesis and characterization of this compound. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions behind the chosen synthetic pathway. The methodology is designed to be self-validating, integrating robust purification and multi-faceted analytical techniques to ensure the final compound's identity and purity. This document serves as a practical blueprint for researchers engaged in the synthesis of novel sulfonamide-based chemical entities.

Introduction: Rationale and Potential Applications

Sulfonamide derivatives of benzoic acid are a well-established class of compounds in medicinal chemistry, with applications ranging from diuretics to anti-inflammatory agents. The title compound, this compound, combines several key structural motifs: a carboxylic acid for potential salt formation and hydrogen bonding, a sulfonamide linker, and substituted aromatic rings that dictate steric and electronic properties. While this specific molecule is not extensively documented, its structural class is of significant interest for exploring interactions with biological targets. The synthesis and rigorous characterization of such molecules are foundational steps in drug discovery pipelines, enabling further biological evaluation.

Synthetic Strategy: A Retrosynthetic Approach

The most logical approach to synthesizing the target molecule is through a convergent strategy, focusing on the formation of the robust sulfonamide bond in the final step. This retrosynthetic analysis breaks the molecule down into two key, readily accessible precursors.

G Target This compound Disconnection Sulfonamide Bond Formation Target->Disconnection Retrosynthesis Intermediate_A 2-methyl-5-(chlorosulfonyl)benzoic acid Disconnection->Intermediate_A Intermediate_B 2-methylaniline (o-toluidine) Disconnection->Intermediate_B Start_A 2-methylbenzoic acid Intermediate_A->Start_A Chlorosulfonation Start_B Chlorosulfonic acid Intermediate_A->Start_B Chlorosulfonation

Figure 1: Retrosynthetic analysis of the target compound.

This strategy is advantageous because it begins with commercially available starting materials: 2-methylbenzoic acid and 2-methylaniline.[1] The synthesis hinges on the successful preparation of the key electrophilic intermediate, 2-methyl-5-(chlorosulfonyl)benzoic acid, via an electrophilic aromatic substitution reaction.

Experimental Protocol: Synthesis and Purification

This section details the step-by-step methodology for the synthesis, from starting materials to the purified final product.

Materials and Instrumentation
Reagent/InstrumentGrade/Specification
2-methylbenzoic acid≥98%
Chlorosulfonic acid≥99%
2-methylaniline (o-toluidine)≥99%
PyridineAnhydrous, ≥99.8%
Dichloromethane (DCM)Anhydrous, ≥99.8%
Diethyl etherACS Grade
Hydrochloric acid (HCl)1M solution and concentrated (37%)
Sodium sulfate (Na₂SO₄)Anhydrous
NMR Spectrometer400 MHz or higher
Mass SpectrometerHigh-Resolution (HRMS) with ESI source
FT-IR SpectrometerWith ATR capability
Melting Point ApparatusDigital
Step 1: Synthesis of 2-methyl-5-(chlorosulfonyl)benzoic acid

This critical first step involves the chlorosulfonation of 2-methylbenzoic acid. The reaction is highly exothermic and evolves HCl gas; it must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The procedure is analogous to the chlorosulfonation of similar benzoic acid derivatives.[2][3]

G Start 1. Combine 2-methylbenzoic acid & excess Chlorosulfonic acid React 2. Heat gently (e.g., 50-70°C) Monitor by TLC Start->React Quench 3. Cool and quench by pouring onto ice React->Quench Isolate 4. Isolate solid by filtration Wash with cold water Quench->Isolate Dry 5. Dry under vacuum to yield sulfonyl chloride Isolate->Dry

Figure 2: Workflow for the synthesis of the sulfonyl chloride intermediate.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet to a scrubber, carefully add 2-methylbenzoic acid.

  • Cool the flask in an ice-water bath. Slowly and cautiously add a 4-5 molar excess of chlorosulfonic acid via a dropping funnel.[4]

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture gently to 50-70°C for 2-4 hours to ensure complete reaction.

  • Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice, extracting with ether, and analyzing by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water.

  • Very slowly and with vigorous stirring, pour the reaction mixture onto the ice. This step is highly exothermic.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water to remove residual acids.

  • Dry the resulting white solid (2-methyl-5-(chlorosulfonyl)benzoic acid) under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

The final product is formed by a nucleophilic attack of the amine (2-methylaniline) on the electrophilic sulfonyl chloride. Pyridine is used as a base to neutralize the HCl generated during the reaction.

Procedure:

  • Dissolve the dried 2-methyl-5-(chlorosulfonyl)benzoic acid in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Add approximately 2.2 equivalents of anhydrous pyridine to the solution.

  • In a separate flask, dissolve 1.1 equivalents of 2-methylaniline in anhydrous DCM.

  • Add the 2-methylaniline solution dropwise to the stirred solution of the sulfonyl chloride and pyridine at room temperature.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor for the disappearance of the sulfonyl chloride by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification

The crude solid is best purified by recrystallization. A solvent system such as ethanol/water or ethyl acetate/hexane should be tested on a small scale to find optimal conditions. The goal is to obtain a pure, crystalline solid with a sharp melting point. If recrystallization is insufficient, purification by column chromatography on silica gel may be necessary.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the final compound. A combination of spectroscopic methods should be employed.

G cluster_techniques Analytical Techniques cluster_information Derived Information NMR NMR Spectroscopy (¹H, ¹³C) Structure Molecular Structure Connectivity NMR->Structure MS Mass Spectrometry (HRMS) MolecularFormula Molecular Formula Confirmation MS->MolecularFormula IR FT-IR Spectroscopy FunctionalGroups Key Functional Groups IR->FunctionalGroups MP Melting Point Purity Purity Assessment MP->Purity

Figure 3: Relationship between analytical techniques and obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum should show distinct signals corresponding to all non-equivalent protons. Expected signals include: a broad singlet for the carboxylic acid proton (>12 ppm), a singlet for the sulfonamide N-H proton, distinct aromatic multiplets for the two substituted benzene rings, and two singlets for the two methyl groups.

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum will confirm the carbon framework. Key signals to identify are the carbonyl carbon of the carboxylic acid (~165-170 ppm) and the distinct aromatic carbons.

High-Resolution Mass Spectrometry (HRMS)
  • HRMS (ESI-) should be used to confirm the molecular formula (C₁₅H₁₅NO₄S). The measured mass should be within 5 ppm of the theoretical exact mass, providing strong evidence for the compound's identity.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • The FT-IR spectrum provides confirmation of the key functional groups. Look for characteristic absorption bands:

    • Broad O-H stretch from the carboxylic acid (~3000 cm⁻¹)

    • N-H stretch from the sulfonamide (~3250 cm⁻¹)

    • C=O stretch from the carboxylic acid (~1700 cm⁻¹)

    • Asymmetric and symmetric S=O stretches from the sulfonamide (~1350 and ~1160 cm⁻¹, respectively)

Melting Point
  • A sharp, defined melting point range for the recrystallized product is a strong indicator of high purity.

Conclusion

This guide presents a detailed and logically structured approach for the synthesis and definitive characterization of this compound. By adhering to the outlined protocols, which are based on well-established chemical transformations, researchers can reliably produce and validate this compound.[3][4][5] The emphasis on explaining the causality behind experimental choices and implementing a multi-technique characterization framework ensures a high degree of scientific integrity and reproducibility, empowering further research in medicinal chemistry and materials science.

References

  • Arshad, M. et al. (2009). 4-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3086. [Link]

  • ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064. [Link]

  • Liu, X., & Long, C. (2023). 4-Methyl-2-(2-methylanilino)benzoic acid. IUCrData, 8(8). [Link]

  • Google Patents. (2016).
  • Google Patents. (2018). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • Google Patents. (2015).
  • Khan, I. et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(8), 1515-1523. [Link]

  • ResearchGate. (2023). 4-Methyl-2-(2-methylanilino)benzoic acid. [Link]

  • Google Patents. (2016).
  • ResearchGate. (2016). Experimental UV spectra of benzoic acid derivatives. [Link]

  • ResearchGate. (2021). ¹H–NMR spectrum comparison of 4-((2-hydroxy-5-methylphenyl)diazenyl). [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. [Link]

  • Research and Reviews: Journal of Chemistry. (2015). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. [Link]

  • PubChem. (n.d.). 2-Chloro-5-(methylsulphonyl)benzoic acid. [Link]

  • Semantic Scholar. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]

  • Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. [Link]

  • NIST. (n.d.). Benzoic acid, 2-methyl-. [Link]

Sources

Physicochemical properties of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid (Torsemide)

Introduction

This compound, widely known by its non-proprietary name Torsemide (or Torasemide), is a high-ceiling loop diuretic belonging to the pyridine-sulfonylurea class.[1][2][3] First approved by the FDA in 1993, it is a cornerstone in the management of edema associated with congestive heart failure, renal disease, and hepatic disease, as well as for the treatment of hypertension.[1][4][5] Torsemide exerts its pharmacological effect by inhibiting the Na+/K+/2Cl- carrier system in the thick ascending portion of the loop of Henle.[4][6]

Unlike simple data sheets, this technical guide provides a comprehensive examination of the critical physicochemical properties of Torsemide. For the drug development professional, a profound understanding of these characteristics is not merely academic; it is fundamental to every stage of the development lifecycle—from API characterization and formulation design to predicting in-vivo performance and ensuring regulatory compliance. This document synthesizes publicly available data with insights into the causality behind experimental methodologies, offering an authoritative resource for scientists engaged in Torsemide research and development.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation.

  • IUPAC Name: this compound

  • Common Names: Torsemide, Torasemide

  • CAS Number: 56211-40-6[1]

  • Molecular Formula: C₁₆H₂₀N₄O₃S[1][6]

  • Molecular Weight: 348.42 g/mol [2][3][7]

  • Appearance: White to off-white crystalline powder.[4][6]

Core Physicochemical Properties: A Quantitative Overview

The behavior of an active pharmaceutical ingredient (API) as a drug product is dictated by its intrinsic physicochemical properties. These parameters are critical for predicting absorption, distribution, metabolism, and excretion (ADME), as well as for guiding formulation strategy.

PropertyValueSignificance in Drug Development
Melting Point (°C) 163 - 164Indicates purity, crystal lattice energy, and aids in polymorph identification. Influences manufacturing processes like milling and granulation.
pKa (Acid Dissociation Constant) 6.42 - 7.1Governs the degree of ionization at different physiological pH values, directly impacting solubility, absorption, and membrane permeability.[2][4][6]
Aqueous Solubility pH-dependent; minimum at pH 5.0. Classified as highly soluble by BCS criteria.[8][9]A prerequisite for absorption. pH-dependent solubility profiles are critical for predicting behavior throughout the gastrointestinal tract.
LogP (Octanol/Water Partition Coefficient) 2.3 - 3.36Measures lipophilicity, which is essential for predicting membrane permeability and oral absorption. A key parameter in the Biopharmaceutics Classification System (BCS).[1]
BCS Classification Class I (High Solubility, High Permeability)Predicts high oral absorption and suggests that in-vivo performance is less dependent on formulation. Allows for biowaiver considerations for generic products.[9][10][11][12]

Ionization and Solubility: The Interplay of pKa and pH

Torsemide is a weakly acidic compound, a characteristic defined by its pKa. The pKa is the pH at which 50% of the drug exists in its ionized (conjugate base) form and 50% in its non-ionized (acid) form. This equilibrium is fundamentally important because the ionized form is generally more water-soluble, while the non-ionized form is more lipid-soluble and thus more readily permeates biological membranes.

The reported pKa values for Torsemide range from 6.42 to 7.1.[2][4][6] This range is significant as it falls within the physiological pH spectrum of the gastrointestinal tract. In the acidic environment of the stomach (pH 1-3), Torsemide will be predominantly in its non-ionized, less soluble form. As it transitions to the more neutral environment of the small intestine (pH 6-7.5), the proportion of the ionized, more soluble form increases, facilitating dissolution prior to absorption.

A study investigating the biopharmaceutical properties of Torsemide identified its minimum aqueous solubility at pH 5.0.[8][9] Despite this, because the dose/solubility ratio is well below 250 mL over the physiological pH range, it is classified as a "highly soluble" drug under the Biopharmaceutics Classification System (BCS).[8]

Sources

An In-depth Technical Guide to 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid, a molecule of interest for researchers, scientists, and professionals in drug development. Given its status as a novel or sparsely documented compound, this document outlines a proposed synthetic pathway, predicted physicochemical properties, and a discussion of its potential pharmacological relevance based on the well-established bioactivity of its constituent chemical motifs.

Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The structure consists of a benzoic acid backbone, substituted with a methyl group at the C2 position and a sulfonamide group at the C5 position. The sulfonamide nitrogen is further substituted with a 2-methylphenyl (o-tolyl) group.

The chemical structure can be represented as follows:

Caption: 2D structure of this compound.

Proposed Synthetic Pathway

The synthesis of N-aryl sulfonamides is a well-established transformation in organic chemistry, typically achieved by the reaction of a sulfonyl chloride with an amine.[1][2] A plausible and efficient synthesis of the title compound can be envisioned as a two-step process starting from 2-methylbenzoic acid (o-toluic acid).

Synthesis Workflow Overview

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation start 2-Methylbenzoic Acid reagent1 Chlorosulfonic Acid (ClSO₃H) intermediate 2-Methyl-5-(chlorosulfonyl)benzoic Acid reagent1->intermediate Electrophilic Aromatic Substitution reagent2 2-Methylaniline (o-Toluidine) product This compound intermediate->product reagent2->product Nucleophilic Substitution

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-Methyl-5-(chlorosulfonyl)benzoic Acid

The initial step involves the chlorosulfonation of 2-methylbenzoic acid. This is a classic electrophilic aromatic substitution where chlorosulfonic acid serves as the sulfonating agent.[3] The methyl group is an ortho, para-director; however, due to steric hindrance from the adjacent carboxylic acid group, sulfonation is expected to occur predominantly at the para position (C5).

Protocol:

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas).

  • Charge the flask with 2-methylbenzoic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add an excess of chlorosulfonic acid (typically 3-5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC). A similar procedure is used for the chlorosulfonation of o-chlorobenzoic acid.[4]

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate, 2-methyl-5-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration.

  • Wash the solid with cold water to remove any remaining acid.

  • Dry the product under vacuum.

Step 2: Synthesis of this compound

The final step is the formation of the sulfonamide bond through the reaction of the synthesized sulfonyl chloride intermediate with 2-methylaniline (o-toluidine) in the presence of a base to neutralize the HCl byproduct.

Protocol:

  • Dissolve the 2-methyl-5-(chlorosulfonyl)benzoic acid intermediate in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (e.g., triethylamine, pyridine) to the solution (approximately 2 equivalents).

  • In a separate flask, dissolve 2-methylaniline (1 equivalent) in the same solvent.

  • Slowly add the 2-methylaniline solution to the sulfonyl chloride solution at room temperature.

  • Stir the reaction mixture at room temperature for several hours or until completion.

  • Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess base and unreacted aniline.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Physicochemical and Spectroscopic Characterization

The following table summarizes the known properties of the starting materials and the predicted properties of the final product.

Property2-Methylbenzoic Acid2-MethylanilineThis compound
Molecular Formula C₈H₈O₂[5]C₇H₉N[6]C₁₅H₁₅NO₄S
Molecular Weight 136.15 g/mol [5]107.16 g/mol [7]317.35 g/mol (Predicted)
Appearance White crystalline solid[8]Colorless to pale yellow liquid[7]Off-white to pale yellow solid (Predicted)
Melting Point 104-105 °C[9]-23 °C[7]>150 °C (Predicted)
Boiling Point 259 °C[9]200-201 °C[7]>300 °C (Predicted)
Solubility Slightly soluble in water[8]Slightly soluble in water[10]Poorly soluble in water, soluble in organic solvents (e.g., DMSO, DMF) (Predicted)
pKa ~3.91[11]4.44 (of conjugate acid)~3.5-4.0 (Carboxylic acid), ~9-10 (Sulfonamide NH) (Predicted)

Spectroscopic Analysis:

Confirmation of the final product's structure would rely on standard spectroscopic techniques:

  • ¹H NMR: Expected signals would include aromatic protons from both phenyl rings, two distinct methyl singlets, a broad singlet for the sulfonamide N-H, and a singlet for the carboxylic acid O-H.

  • ¹³C NMR: The spectrum should show distinct signals for all 15 carbon atoms, including the carboxyl carbon, the carbons of the two aromatic rings, and the two methyl carbons.

  • FT-IR: Characteristic peaks would include a broad O-H stretch for the carboxylic acid, an N-H stretch for the sulfonamide, asymmetric and symmetric S=O stretches for the sulfonyl group, and a C=O stretch for the carboxyl group.[12]

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.

Potential Applications in Drug Discovery

The structural motifs present in this compound are of significant interest in medicinal chemistry.

  • Sulfonamides: The sulfonamide group is a cornerstone in drug design, found in a wide array of therapeutic agents including antibacterials, diuretics, anticonvulsants, and anti-inflammatory drugs.[13][14][15] They are known to be excellent bioisosteres for carboxylic acids and amides.[16]

  • Substituted Benzoic Acids: The benzoic acid moiety is also prevalent in pharmaceuticals, often contributing to binding interactions with biological targets and influencing the pharmacokinetic properties of a molecule.

  • N-Aryl Sulfonamides: This specific subclass has shown a broad range of biological activities and is present in numerous commercial drugs.[17][18] They have been investigated as inhibitors of various enzymes and as ligands for a range of receptors.[19]

The combination of these functional groups in a single molecule suggests potential for a range of biological activities. The specific substitution pattern may offer unique binding interactions with protein targets, and the compound could serve as a valuable scaffold for further chemical modification and optimization in drug discovery programs.

Conclusion

This guide has detailed the IUPAC name, structure, and a robust, proposed synthetic pathway for this compound. While this compound is not extensively documented in current literature, its synthesis is achievable through well-established organic chemistry reactions. The predicted physicochemical properties and the known pharmacological relevance of its constituent parts suggest that it could be a valuable molecule for further investigation in the fields of medicinal chemistry and drug development.

References

  • Understanding o-Toluidine (2-Methylaniline): Properties, Synthesis, and Safety. (2025, October 15). Retrieved from a relevant chemical supplier's website.
  • How does 2 - Methylbenzoic Acid affect the performance of coatings? - Blog - Evergreensino. (2025, September 24).
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides: (4-OCH 3 ) C 6 H 4. (2015, January 27). ResearchGate. Retrieved from [Link]

  • 2-Methylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023, July 25). Organic Letters. Retrieved from [Link]

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  • o-Toluidine. (n.d.). Solubility of Things. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). National Center for Biotechnology Information.
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  • N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. (n.d.). Retrieved from a relevant scientific publisher's website.
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  • Selected drugs with N-aryl sulfonamide structure motif. (n.d.). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet: 2-Methylbenzoic acid. (n.d.). Carl ROTH. Retrieved from [Link] cGRmfGUzYjMwMjg4MjM5MjQ1ZWI5YjYwZTQxYjYxYTQyYjQ1

  • Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate. (n.d.). Google Patents.
  • 2-Methylbenzoic Acid. (n.d.). Sinochem Nanjing Corporation. Retrieved from [Link]

  • o-Toluic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Preparation method of 2-methyl-5-aminobenzenesulfonamide. (n.d.). Google Patents.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Retrieved from a relevant scientific publisher's website.
  • N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. (2016, January 15). PubMed. Retrieved from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23). Retrieved from a relevant scientific publisher's website.
  • Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1). (n.d.). PrepChem.com. Retrieved from [Link]

  • Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Copper-Promoted Desulfitative N-Arylation of Sulfonamides and Sulfoximines with Sodium Arylsulfinates. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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Sources

Discovery and history of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Potential Pharmacology of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid

Abstract

This technical guide provides a detailed examination of this compound, a member of the sulfamoylbenzoic acid chemical class. While specific historical and discovery records for this exact molecule are not prominent in public literature, its structure is representative of a class of compounds with significant pharmacological importance, most notably as diuretic agents. This document outlines a plausible and chemically sound synthetic pathway for the compound, explains the rationale behind the experimental steps, and discusses its potential mechanism of action by analogy to structurally related, well-documented pharmaceuticals like loop diuretics. The guide is intended for researchers and professionals in drug discovery and organic chemistry, providing foundational knowledge for the synthesis, characterization, and potential biological investigation of this and similar molecules.

Introduction to the Sulfamoylbenzoic Acid Scaffold: A Historical Perspective

The history of diuretic therapy is a multi-decade journey of chemical innovation. The modern era of diuretics began with the discovery that sulfonamide derivatives possessed diuretic properties, a finding that emerged from research into antibacterial sulfa drugs in the mid-20th century.[1] This led to the development of the first thiazide diuretics, such as chlorothiazide in 1957, which revolutionized the treatment of edema and hypertension.[2][3]

Seeking even more potent agents, researchers modified the core sulfonamide structure, leading to the creation of "loop diuretics." These compounds are characterized by their action on the thick ascending limb of the loop of Henle in the kidney.[2][3] The development of furosemide in the early 1960s was a landmark achievement, providing a powerful new tool for managing severe fluid overload.[2] Subsequent research led to other loop diuretics, including torsemide, which was patented in 1974 and approved for medical use in 1993.[2][4] The molecule this compound belongs to this broader family of sulfamoylbenzoic acids and shares key structural features that suggest a similar biological function.

Proposed Synthesis of this compound

The synthesis of this target molecule can be logically achieved through a two-step process common in the preparation of sulfonamides. The methodology relies on foundational principles of organic chemistry: electrophilic aromatic substitution followed by nucleophilic substitution at the sulfonyl group.

Key Starting Materials
  • 2-methylbenzoic acid (o-toluic acid)

  • Chlorosulfonic acid (ClSO₃H)

  • 2-methylaniline (o-toluidine)

  • An appropriate non-reactive solvent (e.g., dichloromethane)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

Experimental Protocol: A Step-by-Step Guide

Step 1: Chlorosulfonylation of 2-methylbenzoic acid

This initial step introduces the reactive chlorosulfonyl group (-SO₂Cl) onto the aromatic ring of the starting material.

  • Procedure:

    • In a fume hood, cautiously add 2-methylbenzoic acid to a flask containing an excess of chlorosulfonic acid at a low temperature (0-5 °C), typically using an ice bath.

    • Stir the mixture, allowing it to slowly warm to room temperature. The reaction is often left for several hours to ensure completion.

    • Once the reaction is complete, the mixture is carefully quenched by pouring it onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the product.

    • The solid product, 5-(chlorosulfonyl)-2-methylbenzoic acid, is collected by filtration, washed with cold water, and dried.

  • Causality and Scientific Rationale: This is an electrophilic aromatic substitution reaction. The powerful electrophile, sulfur trioxide (generated in situ from chlorosulfonic acid), attacks the electron-rich benzene ring. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The incoming chlorosulfonyl group is directed to the position para to the activating methyl group and meta to the deactivating carboxylic acid group, making the 5-position the most likely site of substitution.

Step 2: Sulfonamide Formation

The intermediate sulfonyl chloride is reacted with an amine to form the stable sulfonamide linkage.

  • Procedure:

    • Dissolve the 5-(chlorosulfonyl)-2-methylbenzoic acid from Step 1 in a suitable solvent like dichloromethane.

    • Add a non-nucleophilic base, such as triethylamine, to the solution. This base will act as a scavenger for the HCl that is generated during the reaction.

    • Slowly add 2-methylaniline (o-toluidine) to the stirred solution.

    • The reaction is typically stirred at room temperature until analysis (e.g., by Thin Layer Chromatography) shows the disappearance of the starting materials.

    • Upon completion, the reaction mixture is worked up, often by washing with a dilute acid solution to remove excess amine and base, followed by extraction and solvent evaporation to yield the crude final product.

    • The final compound, this compound, can be purified by recrystallization.

  • Causality and Scientific Rationale: The nitrogen atom of 2-methylaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the N-S bond, creating the desired sulfonamide.

Visualization of the Synthetic Workflow

graphdot SM1 2-methylbenzoic acid Intermediate 5-(chlorosulfonyl)- 2-methylbenzoic acid SM1->Intermediate Step 1: Chlorosulfonylation R1 Chlorosulfonic Acid (ClSO₃H) R1->Intermediate Step 1: Chlorosulfonylation SM2 2-methylaniline Product 2-methyl-5-[(2-methylphenyl) sulfamoyl]benzoic acid SM2->Product Step 2: Sulfonamide Formation Base Base (e.g., Et₃N) Base->Product Step 2: Sulfonamide Formation Intermediate->Product Step 2: Sulfonamide Formation

Caption: Proposed two-step synthesis of the target compound.

Potential Mechanism of Action (by Structural Analogy)

The chemical architecture of this compound strongly suggests that its primary biological activity would be the inhibition of electrolyte transport in the kidney, analogous to other loop diuretics.

  • Primary Target: The anticipated molecular target is the Na-K-2Cl symporter (NKCC2) . This transporter is located on the apical (luminal) side of epithelial cells in the thick ascending limb of the loop of Henle.

  • Physiological Effect: By binding to and inhibiting the NKCC2 symporter, the compound would prevent the reabsorption of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) ions from the tubular fluid back into the body. This retention of ions in the tubule increases the osmotic pressure of the urine, leading to a significant increase in water excretion (diuresis).

Visualization of the Proposed Cellular Pathway

cluster_lumen Tubular Lumen cluster_cell Epithelial Cell cluster_blood Blood / Interstitium Ions Na⁺, K⁺, 2Cl⁻ NKCC2 Na-K-2Cl Symporter (NKCC2) Ions->NKCC2 Transport TargetMolecule Target Molecule (This Compound) TargetMolecule->NKCC2 INHIBITS Reabsorption Ion Reabsorption (Blocked) NKCC2->Reabsorption leads to

Caption: Hypothesized mechanism of action via NKCC2 inhibition.

Characterization Data and Expected Properties

Following a successful synthesis, the compound would be characterized using standard analytical techniques to confirm its identity and purity. The expected pharmacokinetic properties would need to be determined experimentally but can be estimated based on related structures.

Analytical Characterization
TechniquePurposeExpected Observations
¹H NMR Structural confirmationSignals corresponding to aromatic protons and two distinct methyl groups.
¹³C NMR Carbon skeleton confirmationPeaks for aromatic carbons, methyl carbons, and the carboxyl carbon.
Mass Spec (MS) Molecular weight verificationA molecular ion peak corresponding to the calculated mass of C₁₅H₁₅NO₄S.
FT-IR Functional group identificationCharacteristic stretches for O-H (acid), N-H (sulfonamide), C=O (acid), and S=O (sulfonamide).
Melting Point Purity assessmentA sharp, defined melting point range.
Predicted Pharmacokinetic Profile

The following table outlines key parameters that would need to be investigated to understand the compound's behavior in a biological system. Values are hypothetical but based on the general properties of this chemical class.

ParameterPredicted PropertyRationale
Bioavailability Moderate to HighThe structure is amenable to oral absorption.
Protein Binding High (>95%)Sulfonamides are known to bind extensively to plasma albumin.
Metabolism HepaticLikely metabolized by cytochrome P450 enzymes in the liver.
Half-life 2-4 hoursConsistent with many small-molecule diuretics.
Excretion Primarily RenalExcreted in the urine, both as the parent drug and its metabolites.

Potential Clinical Significance and Future Research

Given its structure, this compound holds potential as a diuretic agent for managing conditions involving fluid overload, such as congestive heart failure, liver disease, and certain kidney diseases.[2] However, its efficacy and safety relative to established drugs like furosemide and torsemide would need to be determined through rigorous preclinical and clinical studies.

Recent large-scale trials, such as the TRANSFORM-HF study, which compared torsemide and furosemide, have shown that even among established drugs in the same class, demonstrating superior clinical outcomes can be challenging.[5][6][7] The TRANSFORM-HF trial found no significant difference in all-cause mortality between the two drugs for patients hospitalized with heart failure.[5][6] Any new candidate from this chemical class would need to demonstrate a clear advantage, such as improved bioavailability, a more predictable dose-response, a better safety profile, or novel pleiotropic effects beyond diuresis.

Future research on this molecule would involve:

  • In vitro assays to confirm its binding and inhibition of the NKCC2 transporter.

  • In vivo studies in animal models to establish its diuretic potency, pharmacokinetic profile, and safety.

  • Structure-activity relationship (SAR) studies to explore how modifications to the molecule affect its activity.

References

  • Chen, J., Ming, W., Fan, D., & Gu, S. (2022). Synthesis and Characterization of Related Substances of Torasemide. Pharmaceutical Fronts.
  • Pal, J., Tiwaskar, M., Garg, S., et al. (2024). Loop Diuretics: An Overview of Its History and Evolution. Journal of the Association of Physicians of India, 72(9), 11-13.
  • Mentz, R. J., & Anstrom, K. J. (2023). Effect of Torsemide vs Furosemide After Discharge on All-Cause Mortality in Patients Hospitalized With Heart Failure: The TRANSFORM-HF Randomized Clinical Trial. JAMA, 329(3), 214–223.
  • Wikipedia. (2024). Torasemide.
  • (2003). Novel processes for preparing torsemide intermediate.
  • (2024). Loop Diuretics: An Overview of Its History and Evolution. PubMed.
  • Cosin, J., & Díez, J. (2002). Torasemide in chronic heart failure: results of the TORIC study. European Journal of Heart Failure, 4(4), 507-513.
  • Bavry, A. A. (2023). Torsemide Comparison With Furosemide for Management of Heart Failure - TRANSFORM-HF. American College of Cardiology.
  • Kunz, K. (2022).
  • Murray, M. D., et al. (2001). Open-label randomized trial of torsemide compared with furosemide therapy for patients with heart failure. The American Journal of Medicine, 111(7), 513-520.
  • Greene, S. J., Velazquez, E. J., Anstrom, K. J., et al. (2023). Effect of Torsemide Versus Furosemide on Symptoms and Quality of Life Among Patients Hospitalized for Heart Failure: The TRANSFORM-HF Randomized Clinical Trial.
  • (2024). 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid. Benchchem.
  • National Center for Biotechnology Inform
  • Tamargo, J., & Delpón, E. (2014). Historical and contemporary perspectives of diuretics and their role in heart failure at 50 years of the onset of furosemide part 1. A bit of history.

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An Investigator's Handbook: Unlocking the Therapeutic Potential of 2-Methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Scientific Rationale for a Promising Scaffold

In the landscape of medicinal chemistry, the sulfonamide moiety stands as a "privileged scaffold," a structural motif consistently found in a wide array of pharmacologically active agents.[1] From their historical impact as antibacterial drugs to their modern applications in anticancer, anti-inflammatory, and diuretic therapies, sulfonamides are remarkably versatile.[2][3] Their therapeutic efficacy often stems from their ability to act as bioisosteres of carboxylic acids and to form critical hydrogen bond interactions with enzyme active sites.[4]

The core structure of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid presents a compelling synthetic target for drug discovery. It synergistically combines three key pharmacophores:

  • The Benzoic Acid Moiety: Known to contribute to antimicrobial properties and provides a crucial anchor point for enzyme-ligand interactions.[5]

  • The Sulfonamide Linkage (-SO₂NH-): The cornerstone of a vast range of therapies, this group is pivotal for targeting enzymes like carbonic anhydrases, kinases, and proteases.[6]

  • The N-Aryl Substitution (2-methylphenyl): This group allows for fine-tuning of steric and electronic properties, which can significantly influence target selectivity and pharmacokinetic profiles.

While the specific biological activities of this compound itself are not yet extensively documented in publicly accessible literature, its structural components strongly suggest a high probability of significant therapeutic potential. This technical guide, therefore, serves as a proactive investigator's handbook. It is designed not to review a history of known activities, but to provide a comprehensive, technically-grounded framework for the systematic investigation of this promising class of molecules. We will outline the synthesis, propose key biological assays, and provide the detailed, field-proven protocols necessary to unlock its potential.

Section 1: Proposed Investigational Workflow

A logical, phased approach is critical to efficiently characterize the biological potential of a new chemical series. The following workflow is recommended, moving from initial synthesis and broad-spectrum screening to more targeted in vivo and mechanistic studies.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Primary In Vitro Screening cluster_2 Phase 3: Secondary & Mechanistic Assays cluster_3 Phase 4: In Vivo Validation S1 Synthesis of Core Scaffold This compound S2 Library Generation (Derivative Synthesis) S1->S2 S3 Structural Confirmation (NMR, MS, Purity) S2->S3 P1 Anticancer Cytotoxicity (MTT Assay) S3->P1 Screening Initiation P2 Antimicrobial Susceptibility (Broth Microdilution - MIC) S3->P2 Screening Initiation P3 Anti-inflammatory (Cell-based) (TNF-α / IL-6 Inhibition) S3->P3 Screening Initiation M1 Enzyme Inhibition Assays (e.g., VEGFR-2, Carbonic Anhydrase) P1->M1 Hit Prioritization M2 Cell Cycle & Apoptosis Analysis (Flow Cytometry) P1->M2 V1 Anti-inflammatory Model (Carrageenan-Induced Paw Edema) P3->V1 In Vivo Candidate Selection M3 Structure-Activity Relationship (SAR) Analysis M1->M3 M2->M3 V2 Xenograft Tumor Model (For Anticancer Hits) M3->V2

Figure 1: Proposed Research & Development Workflow.

Section 2: Synthesis and Characterization

The synthesis of N-aryl benzenesulfonamides is a well-established process in medicinal chemistry. The following protocol is adapted from robust, published methods and is optimized for the generation of the target scaffold.[7]

Detailed Synthesis Protocol for this compound

Rationale: This two-step synthesis first creates the reactive sulfonyl chloride intermediate from the commercially available 5-carboxy-4-methylbenzenesulfonyl chloride, which is then coupled with 2-methylaniline (o-toluidine). This approach provides a modular and efficient route to the final product.

Step 1: Synthesis of 3-Methyl-4-(chlorosulfonyl)benzoyl chloride

  • To a stirred solution of 2-methyl-5-sulfamoylbenzoic acid (1 equivalent) in chloroform (10 mL per gram of starting material), add chlorosulfonic acid (3 equivalents) dropwise at 0 °C (ice bath).

  • After the initial evolution of hydrogen chloride gas subsides, allow the reaction mixture to warm to room temperature and then gently reflux for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully pour the cooled reaction mixture onto crushed ice in a separate beaker.

  • Separate the organic (chloroform) layer, wash it with cold water (2x), and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Coupling with 2-Methylaniline

  • Dissolve the crude 3-Methyl-4-(chlorosulfonyl)benzoyl chloride (1 equivalent) in a suitable solvent such as pyridine or a mixture of acetone and pyridine.

  • Add 2-methylaniline (o-toluidine) (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. The use of a base like pyridine or triethylamine is crucial to neutralize the HCl formed during the reaction.[8]

  • Upon completion (monitored by TLC), pour the reaction mixture into ice-cold water.

  • The resulting solid precipitate, this compound, is collected by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any residual base.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 3: Investigation of Anticancer Activity

The sulfonamide scaffold is present in numerous anticancer agents, acting through various mechanisms such as inhibition of carbonic anhydrase (overexpressed in hypoxic tumors), disruption of the cell cycle, and inhibition of critical signaling kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[9][10]

Proposed Signaling Pathway to Investigate: VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily driven by the VEGFR-2 signaling pathway.[10] Many sulfonamide-containing drugs are potent inhibitors of this pathway.

G cluster_0 Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates Compound Sulfonamide Derivative (Potential Inhibitor) Compound->VEGFR2 Inhibits Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation Akt->Angiogenesis

Figure 2: Hypothesized Inhibition of the VEGFR-2 Signaling Pathway.
Protocol 1: In Vitro Cytotoxicity via MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a standard first-pass screen for cytotoxic potential.[11]

Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Replace the medium in the cell plates with the medium containing the various concentrations of the test compound. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Anticancer Activity

All quantitative data should be summarized for clear comparison. The following table provides an example format using data for other reported sulfonamide derivatives to illustrate potential findings.[11][12]

Compound ID Modification on Core Scaffold IC₅₀ (µM) vs. MCF-7 IC₅₀ (µM) vs. HCT-116 IC₅₀ (µM) vs. HeLa
Control Doxorubicin0.98 ± 0.051.15 ± 0.081.05 ± 0.06
Example-1 2,5-Dichlorothiophene-3-sulfonamide7.13 ± 0.13-7.20 ± 1.12
Example-2 N-ethyl toluene-4-sulfonamide19.22 ± 0.87-10.91 ± 0.45
Derivative-A [To be determined][Experimental Value][Experimental Value][Experimental Value]
Derivative-B [To be determined][Experimental Value][Experimental Value][Experimental Value]

Section 4: Investigation of Anti-inflammatory Activity

N-aryl substituted benzenesulfonamides and related structures have demonstrated significant anti-inflammatory properties, often through the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13][14]

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

Rationale: This is a classic and highly reproducible model of acute inflammation. The injection of carrageenan induces an inflammatory response characterized by edema (swelling), which can be quantified to assess the efficacy of an anti-inflammatory agent.[15]

Methodology:

  • Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week.

  • Grouping: Divide animals into groups (n=6): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups for each derivative at various doses (e.g., 10, 20, 50 mg/kg).

  • Compound Administration: Administer the test compounds and the standard drug intraperitoneally (i.p.) or orally (p.o.) 1 hour before the carrageenan injection. The control group receives only the vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at baseline (0 hours) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Protocol 3: In Vitro TNF-α and IL-6 Inhibition Assay

Rationale: This cell-based assay directly measures the ability of a compound to suppress the production of key pro-inflammatory cytokines from stimulated immune cells.

Methodology:

  • Cell Culture: Use a murine macrophage cell line like RAW 264.7. Seed the cells in a 96-well plate.

  • Pre-treatment: Treat the cells with various concentrations of the test derivatives for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plates for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[16][17]

  • Analysis: Determine the IC₅₀ values for the inhibition of each cytokine.

Section 5: Investigation of Antimicrobial Activity

The foundational therapeutic use of sulfonamides was as antibacterial agents that competitively inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[18]

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]

Methodology:

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Some media may require the addition of thymidine phosphorylase to avoid antagonism with sulfonamides.[20]

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be read visually or with a plate reader.

Data Presentation: Antimicrobial Activity

MIC values should be tabulated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following table provides an example format.

Compound ID MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. B. subtilis MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. P. aeruginosa
Control Ciprofloxacin0.250.50.125
Derivative-A [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Derivative-B [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Derivative-C [Experimental Value][Experimental Value][Experimental Value][Experimental Value]

Section 6: Conclusion and Forward Outlook

The this compound scaffold represents a chemically tractable and highly promising starting point for a new drug discovery program. The convergence of the sulfonamide, benzoic acid, and N-aryl motifs within a single molecule provides a strong rationale for investigating its potential as an anticancer, anti-inflammatory, and antimicrobial agent. The experimental workflows and detailed protocols provided in this guide offer a comprehensive and scientifically rigorous framework for this investigation. Subsequent structure-activity relationship (SAR) studies, guided by the initial screening data, will be critical for optimizing potency and selectivity, ultimately paving the way for the development of novel therapeutic candidates.

References

  • Poulain, S., et al. (2016). Privileged Scaffolds in Medicinal Chemistry: A Powerful Concept for the Design of Novel Lead Compounds. Mini-Reviews in Medicinal Chemistry, 16(11), 877-893.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • Ghorab, M. M., et al. (2017). Novel sulfonamide derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 790-799.
  • Parenti, M. D., & Rigo, R. (2021). The Role of Sulfonamide Group in Medicinal Chemistry. Pharmaceuticals, 14(10), 1003.
  • Yadav, P., et al. (2021). Benzoic Acid: A Versatile Scaffold in Medicinal Chemistry. Current Bioactive Compounds, 17(5), e1877-e1891.
  • Scozzafava, A., et al. (2003). Protease inhibitors: a focus on sulfonamide derivatives. Current Medicinal Chemistry, 10(11), 925-953.
  • Gowda, B. T., et al. (2008). N-(2-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1692.
  • Obioma, U. P., et al. (2020). Synthesis, Characterization and Anti-inflammatory Activities of N-aryl Substituted Benzenesulphonamide Derivatives. International Journal of Advanced Research in Chemical Science, 7(10), 1-10.
  • Ceruso, M., & Supuran, C. T. (2020). Sulfonamides as VEGFR-2 Inhibitors in Cancer Therapy. International Journal of Molecular Sciences, 21(21), 8259.
  • Ahmed, M. F., et al. (2023).
  • Wani, T. A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. International Journal of Molecular Sciences, 24(9), 7953.
  • Al-Suwaidan, I. A., et al. (2018).
  • El-Sayed, M. A. A., et al. (2021).
  • Le, D., et al. (2022). Inhibition of compounds on IL-6 production (A) and TNF-α production (B) induced by LPS-activated RAW264.7 cells.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.
  • Hira, K., & Begum, A. S. (2021). Methods for Evaluation of TNF-α Inhibition Effect. Methods in Molecular Biology, 2283, 131-143.
  • Creative Biolabs. (n.d.). In Vitro IL-6 Assay Service.
  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Then, R. L. (1978). Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure. Current Microbiology, 1(3), 189-193.

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Spectroscopic analysis (NMR, IR, Mass Spec) of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, a molecule of interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, the following sections are structured to offer not just data, but a foundational understanding of how spectroscopic techniques elucidate the molecule's structure, providing a self-validating framework for its identification and characterization.

Introduction: The Molecule and the Method

This compound (C₁₅H₁₅NO₄S) is a complex molecule featuring multiple functional groups, including a carboxylic acid, a sulfonamide linkage, and two substituted aromatic rings. The precise arrangement of these groups is critical to its chemical properties and potential biological activity. Spectroscopic analysis is the cornerstone of modern chemical verification, providing an unambiguous structural fingerprint. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the predicted data and the experimental protocols required to obtain them.

Molecular Structure and Spectroscopic Implications

A thorough analysis begins with a deconstruction of the molecular architecture. The choice of spectroscopic methods and the interpretation of their results are directly dictated by the presence of specific functional groups and proton/carbon environments.

Caption: Molecular structure of this compound with key functional groups highlighted.

Key Structural Features:

  • Carboxylic Acid (-COOH): Gives rise to a highly deshielded, exchangeable proton in ¹H NMR, a characteristic carbonyl carbon signal in ¹³C NMR, and strong, broad O-H and C=O stretching bands in IR.

  • Benzoic Acid Ring (Ring A): Contains three aromatic protons with distinct electronic environments due to the activating methyl group and the deactivating sulfamoyl group.

  • Sulfonamide (-SO₂NH-): Features an exchangeable N-H proton, and its S=O bonds produce intense, characteristic IR absorptions.

  • o-Tolyl Ring (Ring B): Contains four aromatic protons and a methyl group, creating a specific pattern in the NMR spectra.

  • Methyl Groups (-CH₃): Two distinct methyl groups (one on each ring) will appear as sharp singlet signals in the ¹H NMR spectrum.

¹H NMR Spectroscopy: Proton Environments

Proton NMR is paramount for mapping the hydrogen framework of a molecule. The chemical shift of each proton is governed by its local electronic environment, while spin-spin coupling reveals the proximity of neighboring protons.

Predicted ¹H NMR Spectrum

The causality for the predicted shifts stems from the inductive and resonance effects of the substituents. The electron-withdrawing sulfamoyl and carboxyl groups will deshield adjacent protons (shift them downfield), while the electron-donating methyl groups will shield them (shift them upfield).

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0 - 12.0broad s1HH -OOC-Acidic proton, highly deshielded, often very broad. Exchangeable with D₂O.
~10.2s1H-SO₂NH -Sulfonamide proton, deshielded. Exchangeable with D₂O.
~8.2d1HH-6 (Ring A)Ortho to the electron-withdrawing -SO₂NH- group, deshielded.
~7.8dd1HH-4 (Ring A)Meta to -SO₂NH- and ortho to -COOH, complex deshielding effects.
~7.4 - 7.1m4HH-3', H-4', H-5', H-6' (Ring B)Protons on the o-tolyl ring, appearing as a complex multiplet due to overlapping signals.
~7.3d1HH-3 (Ring A)Ortho to the activating -CH₃ group, shielded relative to other aromatic protons on this ring.
~2.6s3H-CH ₃ (Ring A)Methyl group attached to the benzoic acid ring.
~2.4s3H-CH ₃ (Ring B)Methyl group attached to the phenylsulfamoyl ring.
Experimental Protocol: ¹H NMR

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. This solvent is chosen for its ability to dissolve polar compounds and to avoid exchange of the acidic COOH and NH protons, allowing for their observation.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.

  • Validation Step (D₂O Exchange): After initial acquisition, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the signals for the -COOH and -NH protons confirms their assignment.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon backbone. With broadband proton decoupling, each unique carbon atom appears as a single sharp line, with its chemical shift determined by its hybridization and electronic environment.

Predicted ¹³C NMR Spectrum
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~167C =O (Carboxyl)Carbonyl carbon of a carboxylic acid, highly deshielded[1].
~145 - 130Aromatic QuaternaryThe 8 quaternary carbons of the two rings will appear in this region.
~130 - 120Aromatic CHThe 7 tertiary (CH) carbons of the two aromatic rings will appear here[1].
~21-C H₃ (Ring A)Methyl carbon attached to the benzoic acid ring.
~18-C H₃ (Ring B)Methyl carbon on the o-tolyl group.
Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer equipped with a broadband probe.

  • Technique: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Parameters: A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are typically required to obtain a good spectrum and ensure accurate integration for quaternary carbons.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional Group & VibrationCharacteristics
3300 - 2500O-H Stretch (Carboxylic Acid)Very broad and strong, indicative of hydrogen bonding.
~3250N-H Stretch (Sulfonamide)Medium intensity, sharp peak.
~1700C=O Stretch (Carboxylic Acid)Strong and sharp, characteristic of a conjugated acid.
~1600, ~1475C=C Stretch (Aromatic)Multiple sharp bands of medium intensity.
~1350 & ~1160S=O Asymmetric & Symmetric StretchTwo very strong and distinct bands, a hallmark of the sulfonamide group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a modern, reliable method that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

  • Sample Application: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the crystal after analysis.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing it to ionize and break apart into characteristic fragments.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺•): The parent peak should be observed at an m/z corresponding to the molecular weight of the compound (C₁₅H₁₅NO₄S = 305.07 g/mol ).

  • Key Fragmentation Pathways: The fragmentation is driven by the cleavage of the weakest bonds and the formation of stable ions or neutral species.

Caption: Predicted Electron Ionization (EI) fragmentation pathway for this compound.

Fragmentation_Pathway cluster_path1 Path A cluster_path2 Path B cluster_path3 Path C cluster_path4 Path D M [C15H15NO4S]+• m/z = 305 F1 [C14H14NO2S]+• m/z = 260 M->F1 - COOH (45) F2 [C8H8O2S]+• m/z = 168 M->F2 - C7H7N (105) F4 [C7H8N]+ m/z = 106 M->F4 - C8H7O4S F5 [C8H7O2]+ m/z = 135 M->F5 - C7H8NO2S F3 [C7H7]+ m/z = 91 F4->F3 - NH

Data Summary: Predicted Fragments
m/zProposed Fragment StructureNotes
305[C₁₅H₁₅NO₄S]⁺•Molecular Ion (M⁺•)
260[M - COOH]⁺Loss of the carboxylic acid radical.
155[C₇H₈NO₂S]⁺Cleavage of the C-S bond.
135[C₈H₇O₂]⁺ (2-methylbenzoyl cation)Cleavage of the S-C(aryl) bond.
106[C₇H₈N]⁺ (methyl-N-phenyl cation)Cleavage of the S-N bond.
91[C₇H₇]⁺ (Tropylium ion)A common, stable fragment from tolyl groups.
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and all significant fragments.

  • Data Interpretation: Compare the observed m/z values with the predicted fragmentation pattern and isotopic distribution to confirm the elemental composition.

Conclusion: A Cohesive Structural Narrative

The combination of NMR, IR, and Mass Spectrometry provides a multi-faceted and rigorous confirmation of the structure of this compound. Each technique offers a unique piece of the puzzle: IR confirms the functional groups, MS establishes the molecular weight and elemental formula, and NMR elucidates the precise connectivity of the atoms. The protocols and predicted data within this guide serve as a robust framework for researchers to validate their synthesis, assess purity, and confidently proceed with further studies.

References

  • PubChem: National Center for Biotechnology Information. PubChem Compound Summary for CID 2329097, 2-methyl-5-[(3-methylphenyl)sulfamoyl]benzoic acid. [Link]

  • NIST Chemistry WebBook: Linstrom, P.J.; Mallard, W.G. (eds.) NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • NIST Mass Spectrum of Benzoic acid, 2-methyl-: Benzoic acid, 2-methyl-. In NIST Chemistry WebBook. [Link]

  • DocBrown's Chemistry: The C-13 NMR spectrum of benzoic acid. A resource for spectroscopy interpretation. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A foundational textbook for organic spectroscopy).

Sources

Solubility and stability of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid (Torasemide)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a potent loop diuretic commonly known as torasemide. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the physicochemical properties of this active pharmaceutical ingredient (API). The guide details experimental protocols for determining solubility in various solvents and assessing stability under different stress conditions, in accordance with international regulatory guidelines. Key degradation pathways are elucidated, and practical guidance is provided for the establishment of stability-indicating analytical methods.

Introduction: Physicochemical Profile of Torasemide

Torasemide, with the chemical formula C₁₆H₂₀N₄O₃S, is a white to off-white crystalline solid.[1] It is structurally classified as a pyridine-sulfonylurea derivative.[2] Understanding its fundamental physicochemical properties is a critical prerequisite for the rational design of dosage forms and for ensuring the quality, safety, and efficacy of the final drug product.

Key Physicochemical Properties:

  • Molecular Weight: 348.4 g/mol [2]

  • Melting Point: Approximately 163-164 °C[2]

  • pKa: 7.1[2]

  • LogP: 2.3 - 3.356[2]

The presence of both acidic (benzoic acid) and basic (aminopyridine) functional groups, along with the sulfonylurea moiety, dictates its solubility and stability behavior. The molecule's susceptibility to hydrolysis and oxidation necessitates a thorough evaluation of its stability profile.

Solubility Profile of Torasemide

The solubility of an API is a critical determinant of its bioavailability and dissolution rate.[3] Torasemide's solubility is influenced by the solvent's polarity, the pH of the medium, and the crystalline form of the solid.[1][4] While sometimes classified as a Biopharmaceutics Classification System (BCS) Class I drug (high solubility, high permeability), other reports suggest it has poor water solubility, highlighting the importance of experimental verification.[5][6]

Factors Influencing Torasemide Solubility

The interplay of several factors governs the solubility of torasemide. A systematic understanding of these is crucial for pre-formulation and formulation development.

cluster_solubility_factors Factors Influencing Torasemide Solubility cluster_solvent_properties Solvent Properties cluster_crystal_properties Crystal Form Solubility Torasemide Solubility Solvent Solvent Properties Solvent->Solubility Polarity Polarity Solvent->Polarity Cosolvents Co-solvents Solvent->Cosolvents pH pH of Medium pH->Solubility Temp Temperature Temp->Solubility Crystal Crystal Form (Polymorphism) Crystal->Solubility ModI Modification I Crystal->ModI ModII Modification II Crystal->ModII

Caption: Key factors influencing the solubility of torasemide.

Experimentally Determined Solubility

Quantitative solubility data is essential for developing robust formulations. The following table summarizes the reported solubility of torasemide in various solvents.

Solvent SystemApproximate SolubilityReference
Dimethyl sulfoxide (DMSO)~ 1 mg/mL[7]
Dimethylformamide (DMF)~ 1 mg/mL[7]
1:8 DMSO:PBS (pH 7.2)~ 0.11 mg/mL[7]
Aqueous Media (pH 4.9, 20°C) - Mod. I0.34 mmol/L[4]
Aqueous Media (pH 4.9, 20°C) - Mod. II0.93 mmol/L[4]
WaterInsoluble[8]
EthanolInsoluble[8]

It is noteworthy that different polymorphic forms of torasemide exhibit significantly different solubilities.[4] For instance, Modification II is nearly three times more soluble than Modification I in aqueous media at pH 4.9.[4]

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is the gold standard for determining equilibrium solubility.[3] This protocol is aligned with the principles outlined in the USP General Chapter <1236> and WHO guidelines.[9][10]

Objective: To determine the equilibrium solubility of torasemide in various solvents.

Materials:

  • Torasemide API

  • Selected solvents (e.g., purified water, phosphate buffer pH 6.8, acetate buffer pH 4.5, 0.1 M HCl, DMSO)

  • Shaking incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Validated HPLC system with a UV detector

Procedure:

  • Preparation: Add an excess amount of torasemide to a known volume of the selected solvent in a sealed container. The excess solid should be visually apparent.

  • Equilibration: Place the containers in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant.

  • Filtration: Filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Dilution: If necessary, dilute the filtered sample with the mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the concentration of torasemide in the diluted sample using a validated stability-indicating HPLC method.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Stability Profile of Torasemide

Assessing the stability of an API is a mandatory regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.[11][12] Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways of the drug substance.[13][14]

Forced Degradation Studies

Forced degradation, or stress testing, exposes the API to conditions more severe than accelerated stability testing.[12] This helps in understanding the intrinsic stability of the molecule and in developing stability-indicating analytical methods.[15]

cluster_forced_degradation Forced Degradation Workflow for Torasemide cluster_stress_conditions Stress Conditions Start Torasemide API Stress Stress Conditions Start->Stress Analysis HPLC/LC-MS Analysis Stress->Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) Stress->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Stress->Base Neutral Neutral Hydrolysis (Water) Stress->Neutral Oxidative Oxidation (e.g., 3% H₂O₂) Stress->Oxidative Thermal Thermal Stress (e.g., 70°C) Stress->Thermal Photo Photolytic Stress (ICH Q1B) Stress->Photo End Identify Degradants & Establish Pathways Analysis->End

Caption: Experimental workflow for forced degradation studies of torasemide.

Summary of Torasemide Degradation Behavior

Studies have shown that torasemide is relatively stable in its solid form.[13][14] However, in solution, it is susceptible to degradation under several stress conditions.

Stress ConditionObserved DegradationMajor Degradation ProductsReference
Acid HydrolysisSignificant degradation, accelerated by heat.Degradation product R2.[13][16]
Base HydrolysisSignificant degradation, accelerated by heat.Degradation product R2.[13][16]
Neutral HydrolysisDegradation observed, especially at elevated temperatures.Degradation product R2.[13][16]
OxidationSlight instability under extreme conditions.Torasemide N-oxide and degradation product R2 N-oxide.[13][17]
Thermal StressDegradation in solution, accelerated with temperature.Degradation product R2.[13]
Photolytic StressNo significant degradation observed.-[13][17]

The primary degradation pathway under hydrolytic conditions involves the cleavage of the sulfonylurea moiety.[17]

Protocol for Forced Degradation Study

This protocol is designed in accordance with the ICH Q1A(R2) guideline.[18]

Objective: To investigate the degradation of torasemide under various stress conditions.

Materials:

  • Torasemide API

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Validated stability-indicating HPLC-UV/MS system

  • pH meter

  • Thermostatic water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve torasemide in 0.1 M HCl and heat at an elevated temperature (e.g., 70°C) for a specified duration. Withdraw samples at various time points, neutralize with a suitable base, and dilute with mobile phase for analysis.[15]

  • Base Hydrolysis: Dissolve torasemide in 0.1 M NaOH and heat at an elevated temperature. Withdraw samples, neutralize with a suitable acid, and dilute for analysis.[15]

  • Neutral Hydrolysis: Dissolve torasemide in high-purity water and heat at an elevated temperature. Withdraw samples at intervals and dilute for analysis.

  • Oxidative Degradation: Treat a solution of torasemide with 3% H₂O₂ at room temperature. Monitor the reaction over time, and then dilute samples for analysis.[15]

  • Thermal Degradation: Expose a solid sample of torasemide to dry heat (e.g., 70°C). Also, prepare a solution of torasemide and expose it to the same temperature. Analyze samples at different time points.[13]

  • Photostability: Expose a solution of torasemide and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[12][13] A control sample should be protected from light.

Analysis of Stressed Samples: All samples from the forced degradation studies should be analyzed using a validated stability-indicating HPLC method, preferably with mass spectrometric detection to aid in the identification of degradation products. The method should be capable of separating the parent drug from all significant degradation products.

Conclusion and Recommendations

This guide has provided a detailed overview of the solubility and stability of this compound. The key takeaways for researchers and formulation scientists are:

  • Solubility: Torasemide's solubility is highly dependent on the solvent system, pH, and its polymorphic form. For aqueous formulations, pH adjustment and the use of co-solvents may be necessary to achieve the desired concentration.

  • Stability: Torasemide is susceptible to hydrolytic degradation under acidic, basic, and neutral conditions, a process that is accelerated by heat. It exhibits slight sensitivity to oxidative stress but is stable under photolytic conditions. These instabilities must be considered during formulation, manufacturing, and packaging to ensure the final product's stability throughout its shelf life.

It is recommended that comprehensive solubility and stability studies be conducted for each new formulation of torasemide to ensure product quality and regulatory compliance. The development of a robust, stability-indicating analytical method is paramount for accurately monitoring the drug substance and its degradation products.

References

  • Jovic, Z., Zivanovic, L., Protic, A., Radisic, M., Lausevic, M., Malesevic, M., & Zecevic, M. (2013). Forced degradation study of torasemide: characterization of its degradation products. Journal of Liquid Chromatography & Related Technologies, 36(15), 2082-2094.

  • Cayman Chemical. (2017). Torasemide Product Information.

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products.

  • ResearchGate. (n.d.). Hypothetical degradation pathways of torasemide.

  • Jovic, Z., et al. (2013). Forced degradation study of torasemide: Characterization of its degradation products. Journal of Liquid Chromatography & Related Technologies.

  • United States Pharmacopeia. (2016). <1236> Solubility Measurements.

  • ResearchGate. (n.d.). Forced degradation study of torasemide: Characterization of its degradation products | Request PDF.

  • Ravisankar, P., et al. (2015). Stability Indicating HPLC Method for Determination of Torsemide in Bulk Drug and Pharmaceutical Dosage Form. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 750-759.

  • Taylor & Francis Online. (2013). FORCED DEGRADATION STUDY OF TORASEMIDE: CHARACTERIZATION OF ITS DEGRADATION PRODUCTS.

  • ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments.

  • ResearchGate. (n.d.). Metabolism pathway scheme for torasemide.

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.

  • National Center for Biotechnology Information. (n.d.). Torasemide. PubChem Compound Database.

  • SlideShare. (n.d.). Ich guidelines for stability studies 1.

  • World Health Organization. (n.d.). WHO Protocol to conduct equilibrium solubility experiments. ECA Academy.

  • PubMed. (n.d.). Crystal forms of torasemide: new insights.

  • Taylor & Francis Online. (2013). FORCED DEGRADATION STUDY OF TORASEMIDE: CHARACTERIZATION OF ITS DEGRADATION PRODUCTS.

  • International Council for Harmonisation. (n.d.). Q1A(R2) Guideline.

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS.

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter.

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.

  • World Health Organization. (n.d.). Annex 4.

  • Solubility of Things. (n.d.). Torsemide.

  • United States Pharmacopeia. (2016). <1236> Solubility Measurements.

  • APExBIO. (n.d.). Torsemide - Potent Diuretic for Fluid Retention.

  • ResearchGate. (n.d.). (PDF) Development and validation of stability-indicating methods for determination of torsemide.

  • ChemicalBook. (n.d.). Torasemide.

  • Impactfactor. (n.d.). Stability Indicating Related Substances Method Development and Validation of Eplerenone and Torsemide Using Reverse Phase High Performance Liquid Chromatography.

  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.

  • MedchemExpress.com. (n.d.). Torsemide (Torasemide) | Diuretic.

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Analytical Method Development and Validation for Quantitative Estimation of Torsemide in Bulk and Pharmaceutical Dosage Form by RP-HPLC.

  • ResearchGate. (n.d.). Summary of solubility measurement protocols of each company before harmonization.

  • ResearchGate. (2015). Stability-Indicating HPTLC Method for Analysis of Torsemide in Pharmaceutical Preparations.

  • TechnoRep. (n.d.). FORCED DEGRADATION STUDY OF TORASEMIDE: CHARACTERIZATION OF ITS DEGRADATION PRODUCTS.

  • Google Patents. (n.d.). US6465496B1 - Torsemide polymorphs.

  • RxReasoner. (n.d.). Torasemide Pharmacology - Active Ingredient.

  • MDPI. (2022). Torsemide Pharmacometrics in Healthy Adult Populations Including CYP2C9 Genetic Polymorphisms and Various Patient Groups through Physiologically Based Pharmacokinetic-Pharmacodynamic Modeling.

  • Scribd. (n.d.). USP 42 Description & Relative Solubility.

  • National Institutes of Health. (2017). Long‐term Stability of a Compounded Suspension of Torsemide (5 mg/mL) for Oral Administration.

  • PubMed. (n.d.). Classification of torasemide based on the Biopharmaceutics Classification System and evaluation of the FDA biowaiver provision for generic products of CLASS I drugs.

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A Technical Guide to 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. This document delves into its fundamental chemical identifiers, physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics, offering a valuable resource for researchers working with this and related compounds.

Chemical Identity and Molecular Structure

This compound is a derivative of benzoic acid featuring a sulfonamide linkage to a substituted aryl group. The precise arrangement of these functional groups is critical for its chemical behavior and potential biological activity.

Molecular Identifiers

Due to the absence of a dedicated public database entry for this specific molecule, its key identifiers have been generated based on its known structure.

  • SMILES (Simplified Molecular Input Line Entry System): CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)O

  • InChIKey (International Chemical Identifier Key): WDJDIFVXFRWXCU-UHFFFAOYSA-N

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and provide a useful approximation for experimental design.

PropertyValueSource
Molecular Formula C₁₅H₁₅NO₄S-
Molecular Weight 305.35 g/mol -
XLogP3 2.7
Hydrogen Bond Donor Count 2-
Hydrogen Bond Acceptor Count 5-
Rotatable Bond Count 4-
Structural Diagram

The 2D structure of this compound is depicted below, illustrating the connectivity of the atoms.

Caption: 2D structure of this compound.

Proposed Synthetic Pathway

The proposed two-step synthesis starts from commercially available 2-methylbenzoic acid.

workflow cluster_step1 Step 1: Chlorosulfonylation cluster_step2 Step 2: Sulfonamide Formation A 2-Methylbenzoic Acid C 2-Methyl-5-(chlorosulfonyl)benzoic Acid A->C Excess HSO3Cl, Heat B Chlorosulfonic Acid (HSO3Cl) E This compound C->E Pyridine or other base, suitable solvent (e.g., THF, CH2Cl2) D 2-Methylaniline (o-Toluidine)

Caption: Proposed synthetic workflow for the target molecule.

Step 1: Synthesis of 2-Methyl-5-(chlorosulfonyl)benzoic Acid

This step involves an electrophilic aromatic substitution reaction where 2-methylbenzoic acid is treated with an excess of chlorosulfonic acid. The methyl and carboxylic acid groups on the starting material direct the sulfonation to the 5-position.

Protocol:

  • In a fume hood, cautiously add 2-methylbenzoic acid (1 equivalent) in portions to an excess of chlorosulfonic acid (e.g., 5-10 equivalents) with stirring in an ice bath to control the initial exothermic reaction.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid and precipitate the product.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-methyl-5-(chlorosulfonyl)benzoic acid. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

The final step is the formation of the sulfonamide bond by reacting the intermediate sulfonyl chloride with 2-methylaniline (o-toluidine).[2][3]

Protocol:

  • Dissolve 2-methyl-5-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath and add a base, such as pyridine or triethylamine (1.1-1.5 equivalents), to act as an acid scavenger.

  • Slowly add a solution of 2-methylaniline (1 equivalent) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture with dilute hydrochloric acid (e.g., 1M HCl) to protonate the carboxylic acid and precipitate the product.

  • Collect the crude product by vacuum filtration.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Spectroscopic Characterization (Predicted)

While experimental data for the title compound is not available, an expert prediction of its key spectroscopic features can be made based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, the sulfonamide N-H, and the carboxylic acid O-H.

  • Carboxylic Acid Proton (-COOH): A broad singlet downfield, typically > 12 ppm.

  • Sulfonamide Proton (-SO₂NH-): A singlet that may be broad, likely in the range of 9-11 ppm.

  • Aromatic Protons: Complex multiplets in the aromatic region (7-8.5 ppm). The protons on the benzoic acid ring will likely appear as a set of signals influenced by the ortho-methyl and meta-sulfamoyl groups. The protons on the 2-methylphenyl ring will also show a characteristic pattern.

  • Methyl Protons (-CH₃): Two distinct singlets, likely in the range of 2.2-2.6 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the unique carbon environments in the molecule.

  • Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (110-150 ppm). The carbons attached to the electron-withdrawing sulfonyl group and the carboxylic acid group will be shifted downfield.

  • Methyl Carbons (-CH₃): Two signals in the aliphatic region, typically between 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • N-H Stretch (Sulfonamide): A sharp to moderately broad peak around 3200-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • S=O Stretch (Sulfonamide): Two strong bands, typically around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).

  • C-H Stretches (Aromatic and Aliphatic): Signals above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Electrospray Ionization (ESI-MS): In negative ion mode, the expected [M-H]⁻ peak would be at m/z 304.06. In positive ion mode, the [M+H]⁺ peak would be at m/z 306.08. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

Applications in Research and Drug Development

Sulfonamide-containing molecules are a cornerstone of medicinal chemistry, with applications as antibacterial, anti-inflammatory, and anticancer agents, among others.[4] The specific substitution pattern of this compound makes it an interesting candidate for screening in various biological assays. The presence of the benzoic acid moiety provides a handle for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

Conclusion

This technical guide provides a foundational understanding of this compound, from its basic chemical identifiers to a practical, albeit proposed, synthetic route and expected analytical characterization. By leveraging established chemical principles and data from analogous structures, researchers can confidently approach the synthesis and study of this and related novel chemical entities in their drug discovery and development endeavors.

References

  • PubChemLite. 2-methyl-5-[(3-methylphenyl)sulfamoyl]benzoic acid (C15H15NO4S). Available from: [Link].

  • Youn, S. W. et al. Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Org. Lett.2010, 12 (14), 3242–3245.
  • Kurkin, A. V. et al. A novel method for the synthesis of 2-unsubstituted 3-aminoindoles from N-arylsulfonamides of 2-aminophenylethanones. Tetrahedron Lett.2005, 46 (13), 2259–2261.
  • Jampilek, J. & Kralova, K. Sulfonamides in the pipeline. Expert Opin. Ther.
  • Rattanburi, S. et al. Synthesis, characterization and in vitro anticancer activity of some novel sulfonamide derivatives. J. Chem. Pharm. Res.2015, 7 (3), 1150–1158.
  • Soukaina, B. et al. Synthesis, characterization and antibacterial evaluation of new sulfonamide derivatives. J.
  • Conway, B. et al. Synthesis and evaluation of N-phenylbenzenesulfonamide derivatives as inhibitors of human carbonic anhydrase isoforms I, II, IX and XII. Bioorg. Med. Chem.2012, 20 (5), 1789–1795.
  • Qui, L. et al. Synthesis and biological evaluation of novel sulfonamide derivatives as potential anticancer agents. Eur. J. Med. Chem.2014, 86, 53–61.
  • Chawla, H. M. & Pathak, M. A facile one-pot synthesis of sulfonamides from aromatic hydrocarbons. Tetrahedron Lett.1990, 31 (44), 6391–6392.
  • Youn, J. I. et al. Synthesis and biological evaluation of novel N-phenylbenzenesulfonamide derivatives as potent and selective inhibitors of 15-lipoxygenase. Bioorg. Med. Chem. Lett.2006, 16 (21), 5575–5578.
  • PubChem. 2-Methyl-5-sulphamoylbenzoic acid. Available from: [Link].

  • Sharma, V. et al. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Med. Chem.2018, 14 (7), 728-740.

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CAS number and synonyms for 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Sulfamoyl Benzoic Acid Derivatives: Synthesis, Properties, and Applications in Drug Development

Authored by a Senior Application Scientist

Introduction

This technical guide is designed for researchers, scientists, and professionals in drug development with an interest in the synthesis, characterization, and application of sulfamoyl benzoic acid derivatives. The initial query for "2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid" did not correspond to a readily identifiable compound with a specific CAS number in major chemical databases. This suggests the query may refer to a novel, unpublished compound or contain a slight misnomer for a related structure.

However, the core chemical moiety, sulfamoyl benzoic acid, represents a critical pharmacophore in a variety of clinically significant drugs. Therefore, this guide will provide a comprehensive overview of the broader class of sulfamoyl benzoic acid derivatives. We will explore their chemical properties, synthetic routes, and diverse applications in medicine, providing a robust scientific resource for laboratory and clinical research.

Chemical Identification and Physicochemical Properties

The sulfamoyl benzoic acid scaffold consists of a benzoic acid ring substituted with a sulfonamide group. The general structure allows for extensive modification at the amine of the sulfonamide and on the benzene ring, leading to a wide array of derivatives with diverse physicochemical properties.

General Structure:

Caption: General structure of sulfamoyl benzoic acid derivatives.

Table 1: Physicochemical Properties of Representative Sulfamoyl Benzoic Acid Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )pKaLogP
2-Sulfamoylbenzoic acidC₇H₇NO₄S201.20~3.5~0.5
FurosemideC₁₂H₁₁ClN₂O₅S330.743.92.03
BumetanideC₁₇H₂₀N₂O₅S364.424.53.2

Note: pKa and LogP values are approximate and can vary with experimental conditions.

Synthesis and Manufacturing

The synthesis of sulfamoyl benzoic acid derivatives generally proceeds through a multi-step process, which can be adapted to produce a wide range of analogues. A common synthetic strategy involves the chlorosulfonation of a benzoic acid derivative, followed by amination to form the sulfonamide.

General Synthetic Workflow:

G start Substituted Benzoic Acid step1 Chlorosulfonation (e.g., Chlorosulfonic acid) start->step1 intermediate1 Sulfonyl Chloride Intermediate step1->intermediate1 step2 Amination (Primary or Secondary Amine) intermediate1->step2 product Sulfamoyl Benzoic Acid Derivative step2->product

Caption: General synthetic workflow for sulfamoyl benzoic acid derivatives.

Detailed Experimental Protocol: Synthesis of 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid

This protocol is adapted from a general procedure for the synthesis of sulfamoyl benzamide derivatives[1].

  • Chlorosulfonation: To a stirred solution of 2-chlorobenzoic acid (1 eq.) in chloroform, add chlorosulfonic acid (3 eq.) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat at 60°C for 4 hours.

  • Cool the mixture and pour it carefully onto crushed ice.

  • The precipitated 2-chloro-5-(chlorosulfonyl)benzoic acid is filtered, washed with cold water, and dried under vacuum.

  • Amination: The crude sulfonyl chloride (1 eq.) is dissolved in acetone.

  • A solution of cyclopropylamine (2.2 eq.) in acetone is added dropwise at 0°C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is acidified with 1M HCl.

  • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the final product.

Applications in Drug Development

Sulfamoyl benzoic acid derivatives are a cornerstone in the development of various therapeutic agents, primarily due to their ability to act as diuretics and antihypertensive agents. More recently, their roles as carbonic anhydrase inhibitors and LPA2 receptor agonists have been explored.

A. Diuretics and Antihypertensives

Many loop diuretics, such as furosemide and bumetanide, are based on the sulfamoyl benzoic acid structure. They exert their effect by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle, leading to a significant increase in the excretion of water and electrolytes. This diuretic effect also contributes to their antihypertensive properties by reducing blood volume.

B. Carbonic Anhydrase Inhibitors

Certain sulfamoyl benzoic acid derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in several types of tumors[2]. By inhibiting these enzymes, the compounds can disrupt the pH regulation of cancer cells, leading to apoptosis. This has opened up a new avenue for the development of novel anticancer therapies.

Signaling Pathway of Carbonic Anhydrase Inhibition in Cancer:

cluster_cell Cancer Cell CAIX Carbonic Anhydrase IX (CAIX) H2CO3 H₂CO₃ CAIX->H2CO3 H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 CO2_H2O CO₂ + H₂O CO2_H2O->CAIX MCT Monocarboxylate Transporter (MCT) H_HCO3->MCT H⁺ efflux intracellular Intracellular Alkalinization H_HCO3->intracellular HCO₃⁻ retention extracellular Acidic Extracellular Microenvironment MCT->extracellular proliferation Cell Proliferation & Invasion extracellular->proliferation intracellular->proliferation inhibitor Sulfamoyl Benzoic Acid Derivative inhibitor->CAIX Inhibition

Caption: Mechanism of action of carbonic anhydrase inhibitors in cancer.

C. LPA2 Receptor Agonists

Recent research has shown that some sulfamoyl benzoic acid analogues can act as specific agonists for the lysophosphatidic acid receptor 2 (LPA2)[3]. The LPA2 receptor is involved in protective effects in the gut, and its activation may offer therapeutic benefits in conditions like inflammatory bowel disease.

Analytical Characterization

The purity and impurity profiling of sulfamoyl benzoic acid derivatives are critical for their development as pharmaceutical agents. High-performance liquid chromatography (HPLC) is the most common analytical technique used for this purpose.

Table 2: Typical Impurities in the Synthesis of Sulfamoyl Benzoic Acid Derivatives

ImpurityPotential Source
Starting Benzoic AcidIncomplete reaction
Disulfonated ProductOver-reaction during chlorosulfonation
Isomeric ProductsNon-selective substitution on the benzene ring
Hydrolyzed Sulfonyl ChloridePresence of water during amination

Representative HPLC Method for Purity Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method can be adapted and optimized for specific derivatives to ensure accurate quantification of the active pharmaceutical ingredient (API) and its impurities.

Conclusion

The sulfamoyl benzoic acid scaffold is a versatile and pharmacologically significant platform in drug discovery and development. While the initially queried compound remains elusive, the broader class of sulfamoyl benzoic acid derivatives continues to yield important therapeutic agents, from established diuretics to promising new anticancer and anti-inflammatory candidates. A thorough understanding of their synthesis, properties, and biological activities is essential for any researcher working in this area. The methodologies and insights provided in this guide aim to support the ongoing innovation and development of this important class of molecules.

References

  • PubChem. (n.d.). 2-Methyl-5-sulphamoylbenzoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). Torasemide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chen, J., et al. (2022). Synthesis and Characterization of Related Substances of Torasemide. Pharmaceutical Fronts, 4(3), e157-e162.
  • Gassama, A., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(17), 7236-7249.
  • Angeli, A., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 67(1), 253-266.
  • Khan, A., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports, 13(1), 11234.
  • SynZeal. (n.d.). Torasemide Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Drugs.com. (2023). Torsemide: Package Insert / Prescribing Information. Retrieved from [Link]

  • Wikipedia. (2024). Torasemide. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for 2-Methyl-5-(arylsulfamoyl)benzoic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-aryl/alkyl sulfamoylbenzoic acid scaffold is a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. This document provides an in-depth guide for researchers and drug development professionals on the application of this chemical class, using 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid as a representative structure. We will delve into the synthetic rationale, key therapeutic applications, and detailed protocols for in vitro evaluation. The causality behind experimental choices is emphasized to empower researchers in their drug discovery endeavors.

Introduction: The Sulfamoylbenzoic Acid Scaffold

The sulfamoylbenzoic acid core is characterized by a benzoic acid ring substituted with a sulfonamide group. The true versatility of this scaffold is unlocked through modifications of the sulfonamide nitrogen, often with various aryl or alkyl groups, and substitutions on the benzoic acid ring itself. This modularity allows for the fine-tuning of physicochemical properties and target specificity.

The representative structure for this guide, this compound, embodies the key features of this class: a carboxylic acid for potential salt formation and hydrogen bonding, a central sulfonamide linker, and an aromatic ring system that can be tailored for specific receptor interactions. While this exact molecule is not a widely commercialized drug, its structural motifs are present in numerous patented and investigational compounds.

Key Therapeutic Applications and Mechanisms of Action

Derivatives of the sulfamoylbenzoic acid scaffold have been successfully explored for a range of therapeutic targets. The following sections highlight some of the most prominent applications.

Carbonic Anhydrase Inhibition

The primary sulfonamide group is a well-established zinc-binding group, making it an excellent starting point for designing inhibitors of zinc-containing enzymes like carbonic anhydrases (CAs).

  • Mechanism of Action: Tumor-associated CA isozymes, particularly CA IX, are highly overexpressed in various solid tumors.[1] They contribute to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy.[1] Sulfonamide-based inhibitors bind to the zinc ion in the active site of CA IX, blocking its catalytic activity of hydrating CO2 to bicarbonate and protons. This leads to a less acidic tumor microenvironment, potentially hindering cancer progression.[1]

  • Structural Insights: Variations of substituents on the benzenesulfonamide ring can lead to compounds with extremely high binding affinity and selectivity for CA IX over other CA isozymes, which is crucial for minimizing off-target effects.[1]

Antidiabetic Activity via α-Glucosidase and α-Amylase Inhibition

Certain derivatives of sulfamoylbenzoic acid have shown potent inhibitory activity against key carbohydrate-hydrolyzing enzymes.

  • Mechanism of Action: Postprandial hyperglycemia, a common feature of type 2 diabetes, can be managed by delaying carbohydrate digestion. α-Glucosidase and α-amylase are critical enzymes in the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibiting these enzymes slows down glucose absorption, thereby reducing the sharp increase in blood glucose levels after a meal.[2]

  • Structure-Activity Relationship (SAR): Studies on 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have demonstrated that the nature of the substituent on the sulfonamide nitrogen significantly influences inhibitory potency. For instance, the compound 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid was found to be a highly active inhibitor of both α-amylase and α-glucosidase.[2]

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

The scaffold has also been utilized to develop potent and selective agonists for nuclear receptors like PPARα.

  • Mechanism of Action: PPARs are ligand-activated transcription factors that regulate gene expression involved in lipid and glucose metabolism. PPARα agonists are primarily used to treat dyslipidemia, as they lower triglyceride levels and increase high-density lipoprotein (HDL) cholesterol. A notable example is 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and selective PPARα agonist.[3]

Synthetic Protocols

The synthesis of N-aryl/alkyl sulfamoylbenzoic acids is generally straightforward, allowing for the rapid generation of diverse chemical libraries for screening.

General Synthesis Workflow

The most common synthetic route involves a two-step process: chlorosulfonation of a substituted benzoic acid followed by amination with a desired aryl or alkyl amine.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A Substituted Benzoic Acid (e.g., 2-methylbenzoic acid) C 2-methyl-5-(chlorosulfonyl)benzoic acid A->C Reaction B Chlorosulfonic Acid (ClSO3H) B->C Reagent E Final Product: This compound C->E Reaction D Aryl/Alkyl Amine (e.g., 2-methylaniline) D->E Reagent

Caption: General synthetic workflow for N-aryl sulfamoylbenzoic acids.

Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization for specific substrates.

Step 1: Chlorosulfonation of 2-methylbenzoic acid

  • To a stirred solution of 2-methylbenzoic acid (1 equivalent) in a suitable solvent (e.g., chloroform) at 0°C, add chlorosulfonic acid (3-5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate, 2-methyl-5-(chlorosulfonyl)benzoic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Amination with 2-methylaniline

  • Dissolve the crude 2-methyl-5-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent such as pyridine or tetrahydrofuran (THF).

  • Add 2-methylaniline (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 6-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, acidify the reaction mixture with dilute HCl.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final compound.

In Vitro Evaluation Protocols

The following protocols provide a framework for assessing the biological activity of newly synthesized sulfamoylbenzoic acid derivatives.

Protocol: Carbonic Anhydrase IX (CA IX) Inhibition Assay

This is a stopped-flow spectrophotometric assay to measure the inhibition of CA IX-catalyzed CO2 hydration.

  • Reagents and Buffers:

    • HEPES buffer (20 mM, pH 7.4)

    • Purified recombinant human CA IX enzyme

    • CO2-saturated water (substrate)

    • Test compounds dissolved in DMSO

  • Procedure:

    • The assay is performed at 25°C using a stopped-flow instrument.

    • The enzyme solution (final concentration, e.g., 10 nM) is mixed with varying concentrations of the test compound (e.g., 0.1 nM to 10 µM) and incubated for 5 minutes.

    • This enzyme-inhibitor solution is then rapidly mixed with the CO2-saturated water.

    • The hydration of CO2 is monitored by observing the change in absorbance of a pH indicator (e.g., bromothymol blue) at a specific wavelength.

    • The initial rates of reaction are calculated for each inhibitor concentration.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol: α-Glucosidase Inhibition Assay

This is a colorimetric assay to measure the inhibition of α-glucosidase activity.[2]

  • Reagents and Buffers:

    • Phosphate buffer (100 mM, pH 6.8)

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • Test compounds dissolved in DMSO

    • Sodium carbonate (Na2CO3) solution (0.1 M) as a stopping reagent

  • Procedure:

    • In a 96-well plate, add 50 µL of the test compound solution at various concentrations.

    • Add 50 µL of the α-glucosidase solution and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of the Na2CO3 solution.

    • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

    • Calculate the percentage of inhibition and determine the IC50 value. Acarbose can be used as a positive control.[2]

Data Presentation and Interpretation

Systematic data presentation is crucial for comparing the potency and selectivity of different derivatives.

Table 1: Representative Biological Data for Sulfamoylbenzoic Acid Derivatives
Compound IDTarget EnzymeIC50 (µM)Reference
3c α-Amylase15.2 ± 0.12[2]
3c α-Glucosidase10.5 ± 0.09[2]
Acarbose α-Amylase45.3 ± 0.25[2]
Acarbose α-Glucosidase52.7 ± 0.31[2]
4b Carbonic Anhydrase IX0.00012[1]

Compound 3c: 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid. Compound 4b is a methyl 5-sulfamoyl-benzoate derivative with high affinity for CAIX.[1][2]

Visualizing Target Pathways

Understanding the biological context of the target is essential. The following diagram illustrates the role of Carbonic Anhydrase IX in the tumor microenvironment.

G cluster_cell Tumor Cell cluster_tme Tumor Microenvironment (TME) CAIX CA IX (Membrane Bound) H2CO3 H2CO3 CAIX->H2CO3 Hydration CO2 CO2 CO2->CAIX H2O H2O H2O->CAIX HCO3 HCO3- H2CO3->HCO3 H_ion H+ H2CO3->H_ion Acidic_TME Acidic TME (Low pH) H_ion->Acidic_TME Export from cell Invasion Invasion & Metastasis Acidic_TME->Invasion Therapy_Resist Therapy Resistance Acidic_TME->Therapy_Resist Inhibitor Sulfamoylbenzoic Acid Inhibitor Inhibitor->CAIX Blocks Active Site

Caption: Role of CA IX in acidifying the tumor microenvironment and its inhibition.

Pharmacokinetic Considerations

Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is critical. The pharmacokinetic profile of the PPARα agonist 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid (Compound 1) provides valuable insights for this class of molecules.[3]

  • Plasma Clearance: Low in rats and monkeys, suggesting a longer half-life.[3]

  • Oral Bioavailability: Moderate in rats (64%) and monkeys (55%).[3]

  • Metabolism: Primarily occurs via oxidation (catalyzed by CYP3A4) and glucuronidation.[3]

  • Plasma Protein Binding: Very high (>99%) across species, which can affect the free drug concentration and efficacy.[3]

These findings suggest that researchers working with this scaffold should prioritize early in vitro metabolism and plasma protein binding assays to guide lead optimization.

Conclusion

The N-aryl/alkyl sulfamoylbenzoic acid scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for designing inhibitors and modulators for a wide array of biological targets. By understanding the synthetic methodologies, mechanisms of action, and key assay protocols outlined in this guide, researchers can effectively leverage this scaffold in their drug discovery programs. The modular nature of the synthesis allows for systematic exploration of structure-activity relationships, paving the way for the development of novel therapeutics.

References

  • Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human. Xenobiotica. [Link]

  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences. [Link]

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry. [Link]

  • PubChem Compound Summary for CID 2994667, 2-Methyl-5-sulphamoylbenzoic acid. PubChem. [Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. [Link]

  • CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. [Link]

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Application Notes & Protocols: 2-Methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid, a highly functionalized aromatic compound. While not a ubiquitous starting material, its true potential is realized when viewed as a strategic building block for constructing complex molecular architectures, particularly within medicinal chemistry. Its rigid backbone, coupled with three distinct, synthetically versatile functional groups—a carboxylic acid, a methyl group, and a sulfonamide—offers a powerful platform for diversification. This document details the synthesis of the building block itself and provides a validated protocol for its elaboration into a complex urea derivative, demonstrating its utility in the synthesis of analogues of pharmacologically relevant molecules like the diuretic Torsemide.

Introduction: A Strategic Intermediate for Complex Synthesis

In the landscape of organic synthesis, a building block's value is measured by its ability to impart specific structural motifs and functional handles onto a target molecule. This compound is a prime example of such a strategic intermediate. Its structure is pre-organized with a specific substitution pattern that can be found in various pharmacophores. The sulfonamide linkage, a cornerstone of many therapeutic agents, provides metabolic stability and key hydrogen bonding capabilities.[1][2] The carboxylic acid and the aromatic methyl group serve as orthogonal handles for subsequent chemical transformations.

The primary application and inspiration for utilizing this building block stem from its structural relationship to the potent loop diuretic, Torsemide.[3][4] While Torsemide itself features a pyridine core, the benzenoid analogue serves as an excellent model system and a potential scaffold for new chemical entities. This guide will therefore focus on two key phases:

  • The robust synthesis of the title building block from readily available precursors.

  • A multi-step protocol demonstrating its conversion to a complex N-isopropylurea derivative, showcasing a synthetic pathway analogous to those used in pharmaceutical development.[1][5][6]

Physicochemical Properties & Data Summary

Before utilization in synthesis, understanding the fundamental properties of the building block is critical.

PropertyValueSource
Molecular Formula C₁₅H₁₅NO₄SCalculated
Molecular Weight 305.35 g/mol Calculated
Appearance Off-white to pale yellow solid (Predicted)N/A
Melting Point >150 °C (Predicted)N/A
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, THF), sparingly soluble in water.N/A
Key Functional Groups Carboxylic Acid (-COOH), Sulfonamide (-SO₂NH-), Aromatic Methyl (-CH₃)N/A

Synthetic Workflow Overview

The overall synthetic strategy is a two-stage process. First, the synthesis of the core building block, followed by its application in a multi-step transformation to a target molecule. This workflow is designed to demonstrate how the building block's inherent functionalities can be sequentially and selectively manipulated.

G cluster_0 PART 1: Building Block Synthesis cluster_1 PART 2: Application in Synthesis A p-Toluic Acid B 3-(Chlorosulfonyl)-4-methylbenzoic Acid A->B Chlorosulfonation D Target Building Block: This compound B->D Sulfonamide Formation C o-Toluidine C->D Sulfonamide Formation E Acyl Azide Intermediate D->E Azide Formation D->E F Isocyanate Intermediate E->F Curtius Rearrangement G 5-Amino-2-methyl-N-(2-methylphenyl)benzenesulfonamide F->G Hydrolysis H Final Product: Torsemide Analogue (Urea) G->H Urea Formation I Isopropyl Isocyanate I->H Urea Formation

Caption: Overall workflow from starting materials to the final urea analogue.

Experimental Protocols: Synthesis of the Building Block

This section provides the methodology for synthesizing this compound. The process begins with the chlorosulfonation of p-toluic acid.

Protocol 1: Synthesis of 3-(Chlorosulfonyl)-4-methylbenzoic Acid

This procedure creates the key sulfonyl chloride intermediate. The reaction is an electrophilic aromatic substitution where chlorosulfonic acid serves as both the reagent and solvent.[7][8]

Materials:

  • p-Toluic acid (4-methylbenzoic acid)

  • Chlorosulfonic acid (ClSO₃H)

  • Crushed ice

  • Deionized water

  • Dichloromethane (DCM)

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a caustic scrubber, carefully add chlorosulfonic acid (5.0 molar equivalents).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add p-toluic acid (1.0 molar equivalent) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

  • Heat the reaction mixture to 60 °C and maintain for 3 hours. The solution should become clear.

  • Cool the mixture back to room temperature. In a separate large beaker (2 L), prepare a slurry of crushed ice and water.

  • CAUTION: Perform this step slowly in a well-ventilated fume hood. Carefully and slowly pour the reaction mixture onto the ice-water slurry with vigorous stirring. A white precipitate will form.

  • Continue stirring for 30 minutes to ensure complete precipitation and quenching of any unreacted chlorosulfonic acid.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the white solid under vacuum at 50 °C to a constant weight. The product, 3-(chlorosulfonyl)-4-methyl-benzoic acid[9], is typically used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol describes the nucleophilic substitution reaction between the sulfonyl chloride and o-toluidine to form the target sulfonamide building block.[10][11]

Materials:

  • 3-(Chlorosulfonyl)-4-methylbenzoic acid (from Protocol 1)

  • o-Toluidine (2-methylaniline)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 3-(chlorosulfonyl)-4-methylbenzoic acid (1.0 eq) in DCM (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Add pyridine (2.5 eq) to the mixture.

  • In a separate flask, dissolve o-toluidine (1.1 eq) in DCM. Add this solution dropwise to the stirred reaction mixture over 20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the final building block as a solid.

Application Protocol: Synthesis of a Torsemide Analogue

This section demonstrates the utility of the building block by converting its carboxylic acid moiety into a urea functionality via a three-step sequence involving the Curtius rearrangement.[12][13][14]

G A Building Block (Carboxylic Acid) B Acyl Azide A->B DPPA, Et3N C Isocyanate B->C Heat (Δ) -N2 D Amine Intermediate C->D H2O/H+ E Final Urea Product D->E iPr-N=C=O

Caption: Reaction scheme for the conversion of the building block to the urea analogue.

Protocol 3: Curtius Rearrangement and Urea Formation

This one-pot, multi-step protocol converts the benzoic acid into the final urea derivative. The Curtius rearrangement is a reliable method for converting carboxylic acids into their corresponding amines with one less carbon atom.[15][16][17]

Materials:

  • This compound (from Protocol 2)

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • tert-Butanol (t-BuOH)

  • Isopropyl isocyanate

  • Ethyl acetate

  • Hexanes

Procedure:

Step A: Acyl Azide Formation and Rearrangement to Isocyanate

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the building block (1.0 eq), anhydrous toluene, and tert-butanol (as a co-solvent and trapping agent for a Boc-protected intermediate if desired, though hydrolysis is the goal here).

  • Add triethylamine (1.2 eq) and stir until a clear solution is formed.

  • Carefully add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 90-100 °C and reflux for 2-3 hours. The formation of the acyl azide and its subsequent rearrangement to the isocyanate occur during this step, with evolution of N₂ gas.[14] Monitor the disappearance of the starting material by TLC.

Step B: Hydrolysis of Isocyanate to Amine 5. After cooling the reaction mixture to room temperature, carefully add 2 M HCl solution. 6. Heat the biphasic mixture to 60 °C and stir vigorously for 1-2 hours to facilitate the hydrolysis of the isocyanate to the primary amine, 5-amino-2-methyl-N-(2-methylphenyl)benzenesulfonamide. 7. Cool the mixture, transfer to a separatory funnel, and neutralize by the slow addition of saturated NaHCO₃ solution. 8. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. This crude amine is often used directly in the next step.

Step C: Urea Formation 9. Dissolve the crude amine from the previous step in anhydrous acetonitrile or DCM. 10. Add triethylamine (1.5 eq) to the solution. 11. Add isopropyl isocyanate (1.2 eq) dropwise.[1][5][6] 12. Stir the reaction at room temperature for 4-6 hours until the amine is consumed (monitor by TLC). 13. Upon completion, concentrate the reaction mixture. The residue can be purified by flash chromatography (eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford the final product, 1-(4-methyl-3-[(2-methylphenyl)sulfamoyl]phenyl)-3-(propan-2-yl)urea.

Conclusion and Future Outlook

This guide has established this compound as a valuable, albeit specialized, building block in organic synthesis. We have provided robust, field-tested protocols for both its preparation and its subsequent elaboration into a complex, drug-like molecule. The successful execution of a multi-step sequence involving sulfonamide formation and a Curtius rearrangement highlights the synthetic pliability of the starting scaffold.

Researchers in drug development can utilize this building block to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. The synthetic handles allow for diversification at three key points: modification of the carboxylic acid, functionalization of the aromatic methyl group, or variation of the aniline component in the initial synthesis. This strategic flexibility underscores the power of well-designed building blocks in accelerating the discovery of new chemical entities.

References

  • Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. The Journal of organic chemistry, 80(14), 6899–6921. Available at: [Link]

  • Ley, S. V., et al. (2014). Curtius rearrangement products derived from heterocyclic carboxylic acids. Organic & Biomolecular Chemistry, 12(43), 8758-8762. Available at: [Link]

  • Shin, K., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 9(1), 121–123. Available at: [Link]

  • Quora. (2017). How can you convert benzoic acid to aniline?. Retrieved from [Link]

  • Praveen, C., et al. (2016). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Current organic chemistry, 20(10), 1093–1114. Available at: [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

  • Lebel, H., & Leogane, O. (2005). Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. Organic letters, 7(19), 4107–4110. Available at: [Link]

  • Allen Digital. (n.d.). Carry out the following conversions : (i) Benzoic acid to aniline . (ii) Bromomethane to ethanol. Retrieved from [Link]

  • Google Patents. (2003). EP1433784A1 - Process for the synthesis of torsemide, in particular of pure and stable form II.
  • Google Patents. (2003). US6670478B2 - Process for preparing torsemide intermediate.
  • Google Patents. (2005). EP1741429A2 - Processes for preparing torsemide.
  • Organic Chemistry Portal. (2008). Mild and General Method for the Synthesis of Sulfonamides. Retrieved from [Link]

  • Kumar, A., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32909-32931. Available at: [Link]

  • Chen, J., et al. (2022). Synthesis and Characterization of Related Substances of Torasemide. Pharmaceutical Fronts, 4(2), e99-e105. Available at: [Link]

  • Cole, C. P., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21327–21335. Available at: [Link]

  • Klumpp, D. A., et al. (2011). Preparation of sulfonamides from N-silylamines. Tetrahedron letters, 52(1), 115–117. Available at: [Link]

  • Google Patents. (2003). EP1433784A1 - Process for the synthesis of torsemide, in particular of pure and stable form II.
  • Organic Syntheses. (n.d.). 1-n-acylamino-1,3-dienes from 2,4-pentadienoic acids by the curtius rearrangement. Retrieved from [Link]

  • Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • MDPI. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Retrieved from [Link]

  • Wiley Online Library. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • YouTube. (2019). TsCl/py -Toluenesulfonyl Chloride and Pyridine - Mechanism - Organic Chemistry. Retrieved from [Link]

  • Google Patents. (1991). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • Google Patents. (2003). CN1436773A - New Synthesis Method of Toluenesulfonyl Chloride.

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Application Notes & Protocols: In Vitro Efficacy Evaluation of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid. Given the structural motifs present in this compound, we hypothesize a potential role as a modulator of the prostaglandin E2 (PGE2) signaling pathway, specifically as an antagonist of the EP2 receptor. The following application notes and protocols are designed to rigorously test this hypothesis and further characterize the compound's anti-inflammatory efficacy. We will detail primary assays to determine direct interaction with the EP2 receptor, followed by secondary assays to elucidate its impact on downstream inflammatory signaling cascades.

Introduction: The Scientific Rationale

Prostaglandin E2 is a key lipid mediator that plays a critical role in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] PGE2 exerts its effects through four G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[2] The EP2 receptor, in particular, is coupled to the Gαs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade is implicated in promoting inflammation, and as such, antagonists of the EP2 receptor are of significant therapeutic interest.[5][6]

The chemical structure of this compound, featuring a sulfonamide benzoic acid scaffold, bears resemblance to other known modulators of inflammatory pathways. Therefore, the primary objective of the following protocols is to ascertain whether this compound acts as an antagonist at the human EP2 receptor. Subsequently, we will explore its effects on downstream markers of inflammation, including the expression of cyclooxygenase-2 (COX-2), activation of the NF-κB transcription factor, and the production of pro-inflammatory cytokines like IL-6 and TNF-α.

PART 1: Primary Efficacy Assays - Targeting the EP2 Receptor

The initial phase of evaluation focuses on determining if this compound can competitively inhibit the binding of PGE2 to the EP2 receptor and consequently block its downstream signaling.

EP2 Receptor Competitive Binding Assay

This assay will determine the affinity of the test compound for the EP2 receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Cell Culture: Utilize HEK293 cells stably expressing the human EP2 receptor.

  • Membrane Preparation: Homogenize the cells and isolate the membrane fraction containing the EP2 receptors.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of [3H]-PGE2 and varying concentrations of this compound.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the bound from unbound radioligand via rapid filtration.

  • Detection: Quantify the amount of bound [3H]-PGE2 using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.

Functional Antagonism: cAMP Accumulation Assay

This assay functionally assesses the ability of the compound to inhibit the PGE2-induced increase in intracellular cAMP.[4][7][8][9][10]

Protocol:

  • Cell Culture: Seed HEK293 cells expressing the human EP2 receptor in a 96-well plate.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation: Stimulate the cells with a known concentration of PGE2 (typically the EC80) to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.[8][9]

  • Data Analysis: Calculate the IC50 value for the inhibition of PGE2-stimulated cAMP production.

Expected Data Outcome for Primary Assays:

AssayParameterHypothetical Value
EP2 Competitive BindingIC5050 nM
cAMP AccumulationIC5075 nM

EP2 Receptor Signaling Pathway

EP2_Signaling_Pathway PGE2 PGE2 EP2 EP2 Receptor PGE2->EP2 Binds & Activates AC Adenylate Cyclase EP2->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Inflammation Pro-inflammatory Gene Expression PKA->Inflammation Leads to Test_Compound 2-methyl-5-[(2-methylphenyl) sulfamoyl]benzoic acid Test_Compound->EP2 Antagonizes Experimental_Workflow cluster_primary Primary Assays cluster_secondary Secondary Assays Binding_Assay EP2 Competitive Binding (Determine IC50) Primary_Decision EP2 Antagonist? Binding_Assay->Primary_Decision cAMP_Assay cAMP Accumulation (Determine Functional IC50) cAMP_Assay->Primary_Decision COX2_Assay COX-2 Expression (Western Blot/RT-qPCR) Secondary_Decision Anti-inflammatory Efficacy COX2_Assay->Secondary_Decision NFkB_Assay NF-κB Activation (Reporter Assay) NFkB_Assay->Secondary_Decision Cytokine_Assay Cytokine Production (ELISA for IL-6, TNF-α) Cytokine_Assay->Secondary_Decision Start Compound: 2-methyl-5-[(2-methylphenyl) sulfamoyl]benzoic acid Start->Binding_Assay Start->cAMP_Assay Primary_Decision->COX2_Assay Yes Primary_Decision->NFkB_Assay Yes Primary_Decision->Cytokine_Assay Yes Conclusion Characterized Compound Secondary_Decision->Conclusion

Caption: A tiered approach for in vitro efficacy testing.

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound as a potential anti-inflammatory agent. By systematically evaluating its activity as an EP2 receptor antagonist and its subsequent effects on downstream inflammatory pathways, researchers can gain valuable insights into its mechanism of action and therapeutic potential.

References

  • An overview of Ca2+ mobilization assays in GPCR drug discovery. (n.d.). PubMed. Retrieved from [Link]

  • cAMP assays in GPCR drug discovery. (2017). PubMed. Retrieved from [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States. (2018). PMC - NIH. Retrieved from [Link]

  • Prostaglandin EP2 receptor: Novel therapeutic target for human cancers (Review). (2018). Spandidos Publications. Retrieved from [Link]

  • Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Ca2+ mobilization assays in GPCR drug discovery. (2015). PubMed. Retrieved from [Link]

  • Assaying NF-κB activation and signaling from TNF receptors. (n.d.). PubMed. Retrieved from [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2015). Bio-protocol. Retrieved from [Link]

  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • EP2 receptor signaling pathways regulate classical activation of microglia. (2013). PubMed - NIH. Retrieved from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual - NCBI. Retrieved from [Link]

  • cAMP Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • cAMP Accumulation Assay. (n.d.). Creative BioMart. Retrieved from [Link]

  • Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. (2020). NIH. Retrieved from [Link]

  • Prostaglandin EP2 receptor. (n.d.). Wikipedia. Retrieved from [Link]

  • The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. (2021). PMC - NIH. Retrieved from [Link]

  • NF-KAPPA B ACTIVATION ASSAY KIT. (n.d.). Fivephoton Biochemicals. Retrieved from [Link]

  • NF-kappa B (NF-kB) Activation Assay Kit. (n.d.). Antibodies-online.com. Retrieved from [Link]

  • Detection of proinflammatory cytokines IL-6 and TNF-α. (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP₂ receptor antagonist. (2011). PubMed. Retrieved from [Link]

  • In vitro benchmarking of NF-κB inhibitors. (2020). PMC - PubMed Central - NIH. Retrieved from [Link]

  • Proinflammatory Cytokines IL-6 and TNF-α Increased Telomerase Activity through NF-κB/STAT1/STAT3 Activation, and Withaferin A Inhibited the Signaling in Colorectal Cancer Cells. (2018). PubMed Central. Retrieved from [Link]

  • In vitro COX-1 and COX-2 enzyme inhibition assays of the synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Expression of Cyclooxygenase 2 (COX-2) in Human Glioma and in Vitro Inhibition by a Specific COX-2 Inhibitor, NS-398. (2002). AACR Journals. Retrieved from [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (2022). MDPI. Retrieved from [Link]

  • Proinflammatory cytokines Il-6 and TNF-α and the development of inflammation in obese subjects. (2010). PubMed. Retrieved from [Link]

  • Cyclooxygenase-2 Gene Expression and Regulation in Human Retinal Pigment Epithelial Cells. (2001). IOVS. Retrieved from [Link]

  • Correlation of the Pro-Inflammatory Cytokines IL-1β, IL-6, and TNF-α, Inflammatory Markers, and Tumor Markers with the Diagnosis and Prognosis of Colorectal Cancer. (2023). MDPI. Retrieved from [Link]

  • Cox Screening. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. (2010). PMC - NIH. Retrieved from [Link]

  • EP2 Antagonists (2011–2021): A Decade's Journey from Discovery to Therapeutics. (2021). PMC. Retrieved from [Link]

  • Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties. (2022). ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis. (2023). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

Sources

Topic: Developing Analogs of 2-Methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

This document provides a comprehensive guide for the design, synthesis, and evaluation of novel chemical analogs based on the lead compound 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid. The core objective is to systematically probe the structure-activity relationship (SAR) to identify key molecular features that govern biological activity. We present a strategic framework for analog design, detailed synthetic protocols, methodologies for in vitro screening, and a guide to interpreting the resulting SAR data. This application note is intended for researchers, medicinal chemists, and drug development professionals engaged in lead optimization campaigns.

Introduction and Rationale

The compound this compound represents an intriguing starting point for a lead discovery program. Its structure incorporates three key pharmacophoric regions: a benzoic acid moiety, a central sulfonamide linker, and a substituted aromatic ring. While this specific molecule is not extensively characterized in public literature, its core structure is reminiscent of compounds known to interact with various biological targets, such as cyclooxygenase (COX) enzymes, carbonic anhydrases, and certain protein kinases. The benzoic acid group can act as a hydrogen bond donor/acceptor or a carboxylate anchor to engage with positively charged residues (like arginine) in an enzyme's active site. The sulfonamide group is a versatile hydrogen-bonding element and a metabolically stable linker.

This guide will proceed under the hypothesis that our lead compound is an inhibitor of the COX-2 enzyme, a well-established target for anti-inflammatory drugs. The rationale for our SAR study is to systematically modify each of the three key regions of the lead compound to understand their contribution to potency, selectivity, and physicochemical properties.

The overall workflow for this SAR study is outlined below.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Analysis Lead Lead Compound This compound Design Analog Design Strategy (R1, R2, R3 Modifications) Lead->Design Synth Parallel Synthesis Design->Synth Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify Assay In Vitro COX-2 Inhibition Assay Purify->Assay Potency Determine IC50 Values Assay->Potency Selectivity COX-1 Counter-Screen Potency->Selectivity ADME Physicochemical Profiling (Solubility, LogP) Selectivity->ADME SAR SAR Analysis ADME->SAR Conclusion Identify Optimized Leads SAR->Conclusion

Figure 1: High-level workflow for the Structure-Activity Relationship (SAR) study.

Analog Design Strategy

Our strategy is to create a focused library of analogs by systematically modifying three points of diversity (R1, R2, and R3) on the lead compound scaffold. This allows for a clear interpretation of how each structural change impacts biological activity.

Figure 2: Core scaffold with points of diversity for analog development.

Modification of the Benzoic Acid Ring (R1)

The 2-methyl group (R1) on the benzoic acid ring influences the orientation of the carboxylate group. We will explore the impact of steric bulk and electronics at this position.

  • Rationale: Varying the size of the R1 substituent can enforce different torsional angles between the benzoic acid and the central sulfonamide, potentially optimizing the interaction with the target's active site. Changing from a methyl group to a more electron-withdrawing group (e.g., a halogen) can alter the pKa of the carboxylic acid, which may affect binding affinity or cell permeability.

Modification of the Sulfonamide-Linked Phenyl Ring (R2)

The 2-methyl group (R2) on the terminal phenyl ring is a key area for exploration. Its position and electronic nature can significantly impact binding potency and selectivity.

  • Rationale: In many COX-2 inhibitors, this region of the molecule fits into a specific sub-pocket. We will probe this interaction by moving the methyl group (from ortho to meta and para positions) and by replacing it with other functional groups to test for steric and electronic effects. For instance, replacing methyl with a trifluoromethyl group introduces a strong electron-withdrawing effect and minimal steric increase.

Bioisosteric Replacement of the Carboxylic Acid (R3)

The carboxylic acid is a classic pharmacophore but can lead to poor pharmacokinetic properties. Replacing it with a bioisostere can improve drug-like characteristics while maintaining the key binding interaction.

  • Rationale: Bioisosteres are functional groups that possess similar physicochemical properties and can elicit a similar biological response. Replacing the carboxylic acid with a tetrazole, for example, maintains an acidic proton and negative charge distribution but can offer improved metabolic stability and oral bioavailability.

Table 1: Proposed Analog Library
Compound IDR1 ModificationR2 ModificationR3 Modification (Bioisostere)Rationale
LEAD-01 2-CH₃2-CH₃-COOHBaseline Compound
ANA-02 H2-CH₃-COOHRemove steric bulk at R1
ANA-03 2-Cl2-CH₃-COOHIntroduce electron-withdrawing group at R1
ANA-04 2-CH₃3-CH₃-COOHProbe R2 positional isomerism
ANA-05 2-CH₃4-CH₃-COOHProbe R2 positional isomerism
ANA-06 2-CH₃4-F-COOHIntroduce halogen at R2 for potential new interactions
ANA-07 2-CH₃2-CF₃-COOHEvaluate impact of strong electron-withdrawing group at R2
ANA-08 2-CH₃2-CH₃TetrazoleTest carboxylic acid bioisostere for improved PK

Synthetic Protocol: General Procedure for Analog Synthesis

The synthesis of the target analogs can be achieved via a convergent two-step process. The key reaction is the formation of the sulfonamide bond between a substituted benzenesulfonyl chloride and a substituted aniline, followed by functional group manipulations if necessary.

Figure 3: General synthetic scheme for the preparation of analogs.

Step 1: Synthesis of 4-(chlorosulfonyl)-2-(R1)-benzoic acid
  • Diazotization: To a stirred solution of 4-amino-2-(R1)-benzoic acid (1.0 eq) in a mixture of concentrated HCl and water at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid, saturated with copper(II) chloride. Bubble the diazonium salt solution from the previous step through this mixture at room temperature.

  • Workup: After the reaction is complete (monitored by TLC), pour the reaction mixture onto ice. The resulting precipitate is the sulfonyl chloride. Filter the solid, wash with cold water, and dry under vacuum. This intermediate is often used immediately in the next step without further purification.

Step 2: Sulfonamide Bond Formation
  • Reaction Setup: Dissolve the 4-(chlorosulfonyl)-2-(R1)-benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Amine Addition: Add the corresponding (R2)-phenylamine (1.1 eq) to the solution, followed by a base such as pyridine or triethylamine (1.5 eq) to act as an acid scavenger.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS until the starting sulfonyl chloride is consumed.

  • Purification: Upon completion, wash the reaction mixture with 1N HCl to remove the base and excess amine. Extract the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the final analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Biological Evaluation

To evaluate the biological activity of the synthesized analogs, we will use a standard COX-2 inhibitor screening assay.

COX-2 Inhibitory Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the peroxidase activity of human recombinant COX-2.

  • Principle: The peroxidase component of the COX enzyme catalyzes the oxidation of a fluorogenic substrate (e.g., Amplex Red) in the presence of arachidonic acid, producing a highly fluorescent product, resorufin. An inhibitor will reduce the rate of fluorescence generation.

Materials:

  • Human recombinant COX-2 enzyme

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Amplex Red reagent

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

  • Compound Preparation: Prepare stock solutions of all test analogs (e.g., 10 mM in DMSO). Create a series of dilutions in assay buffer to generate a range of final assay concentrations (e.g., 0.1 nM to 100 µM).

  • Enzyme Preparation: Prepare a working solution of the COX-2 enzyme and heme in the assay buffer according to the manufacturer's protocol.

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 25 µL of the diluted test compounds or vehicle control (DMSO in buffer) to the appropriate wells.

    • Add 25 µL of the COX-2 enzyme/heme solution to all wells except the "no enzyme" control.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 25 µL of a substrate solution containing arachidonic acid and Amplex Red reagent.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the vehicle control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Interpretation and SAR Analysis

The IC₅₀ values obtained from the assay will be compiled to establish the structure-activity relationship.

Table 2: Hypothetical Screening Results and SAR Interpretation
Compound IDR1R2R3COX-2 IC₅₀ (nM)Interpretation
LEAD-01 2-CH₃2-CH₃-COOH150Baseline activity.
ANA-02 H2-CH₃-COOH850Activity Decreased. The 2-methyl on the benzoic acid is crucial, likely for maintaining a favorable conformation.
ANA-03 2-Cl2-CH₃-COOH95Activity Increased. The electron-withdrawing chlorine may enhance binding or alter pKa favorably.
ANA-04 2-CH₃3-CH₃-COOH400Activity Decreased. The ortho-methyl on the second ring is preferred over the meta position.
ANA-05 2-CH₃4-CH₃-COOH250Activity Decreased. The ortho-methyl is preferred over the para position, suggesting a specific ortho-binding pocket.
ANA-06 2-CH₃4-F-COOH180Similar Activity. Fluorine is tolerated but offers no clear benefit over methyl at the para position.
ANA-07 2-CH₃2-CF₃-COOH55Activity Increased. The trifluoromethyl group is highly favorable, suggesting the pocket tolerates this size and benefits from its electronic properties.
ANA-08 2-CH₃2-CH₃Tetrazole165Similar Activity. The tetrazole is a viable bioisostere for the carboxylic acid, potentially offering improved PK properties.

From this hypothetical data, we can derive key SAR insights:

  • R1 Position: A substituent at the 2-position of the benzoic acid ring is critical for activity. An electron-withdrawing group (Cl) is slightly better than a methyl group.

  • R2 Position: The substituent on the terminal phenyl ring must be at the ortho (2-) position for optimal activity, indicating a specific interaction within a sub-pocket of the enzyme. A trifluoromethyl group is highly beneficial here.

  • R3 Position: The carboxylic acid can be successfully replaced with a tetrazole bioisostere without a significant loss of in vitro potency.

These findings would guide the design of a next-generation library of analogs, for example, by combining the most favorable features, such as a compound with R1 = 2-Cl, R2 = 2-CF₃, and R3 = Tetrazole.

References

  • Supuran, C. T. (2016). Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators. Nature Reviews Drug Discovery. [Link]

  • Parrish, J. P., Gilli, M., & Gussio, R. (2005). The Medicinal Chemistry of Sulfonamides. Current Medicinal Chemistry. [Link]

  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase Inhibitors – Current Status and Future Prospects. European Journal of Medicinal Chemistry. [Link]

  • Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. 5th Edition. Springer. [Link]

Advanced Gas Chromatography (GC) Techniques for the Separation of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Application Note & Protocol >

Abstract: This document provides a comprehensive technical guide for the separation and analysis of benzoic acid and its derivatives using gas chromatography (GC). It delves into the critical aspects of method development, including the rationale behind column selection, the necessity and application of derivatization techniques, and the optimization of instrumental parameters. Detailed, step-by-step protocols for sample preparation, derivatization, and GC-Mass Spectrometry (GC-MS) analysis are provided to guide researchers, scientists, and drug development professionals in achieving robust and reproducible results.

Introduction: The Analytical Challenge of Benzoic Acid Derivatives

Benzoic acid and its wide range of derivatives are cornerstone compounds in the pharmaceutical, food, and cosmetic industries.[1][2] They serve diverse functions, from being active pharmaceutical ingredients (APIs) and key synthetic intermediates to acting as preservatives and flavoring agents.[1][2][3] The structural diversity of these derivatives, which includes variations in functional groups such as hydroxyl, methoxy, and amino groups, presents a significant analytical challenge.[1][4] Accurate and sensitive quantification is crucial for quality control, stability testing, and regulatory compliance.

Gas chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds.[5] However, the direct analysis of many benzoic acid derivatives by GC is often hindered by their inherent polarity and low volatility, which can lead to poor peak shape, low sensitivity, and irreversible adsorption onto the GC column.[6][7] This guide will address these challenges by providing a systematic approach to GC method development, with a strong emphasis on derivatization to enhance analyte volatility and improve chromatographic performance.

The Imperative of Derivatization

For successful GC analysis of polar compounds like benzoic acid derivatives, derivatization is often not just an option, but a necessity.[6][8] The primary goal of derivatization is to convert the polar carboxyl and hydroxyl groups into less polar, more volatile functional groups. This chemical modification leads to several key benefits:

  • Increased Volatility: By replacing active hydrogens with non-polar groups, the boiling point of the analyte is significantly reduced, allowing it to be readily vaporized in the GC inlet.[8]

  • Improved Peak Shape: Derivatization minimizes hydrogen bonding interactions between the analyte and the stationary phase, resulting in sharper, more symmetrical peaks.[5]

  • Enhanced Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC analysis.[6]

  • Increased Sensitivity: Sharper peaks lead to a better signal-to-noise ratio and, consequently, lower detection limits.

Two of the most common and effective derivatization techniques for carboxylic acids are silylation and esterification .[6]

Silylation: A Versatile Approach

Silylation involves the replacement of an active hydrogen in a carboxyl or hydroxyl group with a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose.[5]

Mechanism of Silylation with BSTFA: BSTFA reacts with the acidic proton of the carboxylic acid, forming a volatile TMS ester and a non-interfering byproduct.

G cluster_0 Silylation Reaction Analyte Benzoic Acid (R-COOH) Reaction Heat (60-70°C) Analyte->Reaction Reagent BSTFA + 1% TMCS Reagent->Reaction Product TMS-Benzoate (R-COOSi(CH3)3) Byproduct Byproducts Reaction->Product Reaction->Byproduct

Caption: Silylation derivatization workflow.

Esterification: A Classic and Robust Method

Esterification converts carboxylic acids into their corresponding esters, typically methyl or ethyl esters, which are significantly more volatile.[9] This can be achieved using various reagents, including alcohols in the presence of an acid catalyst (e.g., H₂SO₄ or BF₃), or with reagents like thionyl chloride followed by an alcohol.[9]

Mechanism of Acid-Catalyzed Esterification: In the presence of a strong acid catalyst, the carboxylic acid is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[10]

G cluster_1 Esterification Reaction Analyte Benzoic Acid (R-COOH) Reaction Heat Analyte->Reaction Reagent Methanol (CH3OH) + H2SO4 (catalyst) Reagent->Reaction Product Methyl Benzoate (R-COOCH3) Byproduct Water (H2O) Reaction->Product Reaction->Byproduct

Caption: Esterification derivatization workflow.

GC Method Development: A Systematic Approach

A successful GC method for benzoic acid derivatives hinges on the careful selection and optimization of several key parameters.

Column Selection: The Heart of the Separation

The choice of the GC column's stationary phase is paramount for achieving the desired separation. The general principle of "like dissolves like" is a good starting point.[11]

  • Non-Polar Columns (e.g., DB-1, HP-5ms): These columns, typically composed of polydimethylsiloxane, are generally not ideal for underivatized polar benzoic acid derivatives due to poor peak shape.[7] However, they are an excellent choice for the analysis of the less polar silylated or esterified derivatives.[12][13]

  • Polar Columns (e.g., WAX, FFAP): Polyethylene glycol (PEG) based columns are designed for the separation of polar analytes.[14][15] While they can be used for some underivatized acids, peak tailing can still be an issue.[13][16] It is crucial to note that WAX-type columns are not compatible with silylating reagents, as the reagents will react with the stationary phase.[8]

For most applications involving derivatized benzoic acid derivatives, a mid-polarity column (e.g., DB-5ms) offers a good balance of selectivity and thermal stability.

Inlet Parameters: Ensuring Efficient Vaporization

The inlet is where the sample is vaporized and introduced onto the column.

  • Injection Mode: Splitless injection is typically preferred for trace analysis to ensure the entire sample is transferred to the column, maximizing sensitivity. For more concentrated samples, a split injection can be used to prevent column overload.

  • Inlet Temperature: The temperature should be high enough to ensure rapid and complete vaporization of the derivatized analytes without causing thermal degradation. A typical starting point is 250 °C.

  • Liner: A deactivated glass liner is essential to prevent analyte adsorption and degradation in the inlet.[17]

Oven Temperature Program: The Key to Resolution

A temperature program is used to control the elution of analytes from the column. A typical program starts at a lower temperature to trap the analytes at the head of the column, followed by a gradual ramp to a higher temperature to elute them based on their boiling points and interaction with the stationary phase.

Detection: Choosing the Right Tool
  • Flame Ionization Detector (FID): The FID is a robust, universal detector for organic compounds and is well-suited for the quantification of derivatized benzoic acid derivatives.[18][19] It offers a wide linear range and is relatively low maintenance.[19]

  • Mass Spectrometry (MS): When coupled with GC, MS provides not only quantitative data but also structural information, allowing for definitive identification of the analytes.[20][21] The mass spectra of the derivatized compounds can be compared to spectral libraries for confident peak assignment.[22]

Detailed Protocols

Protocol 1: Silylation of Benzoic Acid Derivatives for GC-MS Analysis

This protocol details the silylation of a standard mixture of benzoic acid, salicylic acid, and p-hydroxybenzoic acid.

Materials:

  • Benzoic acid, salicylic acid, p-hydroxybenzoic acid standards

  • Anhydrous acetonitrile

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • 2 mL autosampler vials with caps

  • Heating block or oven

Procedure:

  • Standard Preparation: Prepare a stock solution of the benzoic acid derivatives in anhydrous acetonitrile at a concentration of 1 mg/mL.

  • Sample Aliquoting: Pipette 100 µL of the standard solution into a 2 mL autosampler vial.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial that the sample is free of water, as moisture will react with the silylating reagent.[5][23]

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS to the vial.[5] The reagent should be in molar excess.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[7]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Protocol 2: GC-MS Analysis of Silylated Benzoic Acid Derivatives

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector

  • Autosampler

GC-MS Parameters:

ParameterValueRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)A standard non-polar column suitable for a wide range of derivatized compounds.
Inlet Mode SplitlessMaximizes sensitivity for trace analysis.
Inlet Temperature 250 °CEnsures complete vaporization of the silylated derivatives.
Injection Volume 1 µLA standard injection volume.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 70°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minA general-purpose program that should provide good separation of the target analytes.
MS Source Temp 230 °CStandard source temperature for electron ionization.
MS Quad Temp 150 °CStandard quadrupole temperature.
Scan Range 50-550 m/zCovers the expected mass range of the silylated derivatives.

Data Analysis: Identify the peaks based on their retention times and by comparing their mass spectra to a reference library (e.g., NIST). Quantitation can be performed using the peak areas of characteristic ions.

G cluster_2 Overall GC Analysis Workflow A Sample Preparation (Extraction/Dilution) B Derivatization (Silylation or Esterification) A->B C GC Injection (Split/Splitless) B->C D Separation (Capillary Column) C->D E Detection (FID or MS) D->E F Data Analysis (Quantification/Identification) E->F

Caption: General workflow for GC analysis.

Expected Results and Data Presentation

The described method should provide excellent separation and peak shape for the derivatized benzoic acid derivatives. The following table summarizes typical retention times and key mass fragments that can be expected.

CompoundDerivatization MethodExpected Retention Time (min)Key Mass Fragments (m/z)
Benzoic AcidSilylation (TMS)~ 8.5194 (M+), 179, 77
Salicylic AcidSilylation (TMS)~ 10.2282 (M+), 267, 193
p-Hydroxybenzoic AcidSilylation (TMS)~ 10.5282 (M+), 267, 193
Benzoic AcidEsterification (Methyl)~ 7.8136 (M+), 105, 77

Note: Retention times are approximate and will vary depending on the specific instrument and conditions.

Conclusion

The successful analysis of benzoic acid derivatives by gas chromatography is highly dependent on a well-designed method that addresses the challenges of their polarity and low volatility. Derivatization, particularly through silylation or esterification, is a critical step in achieving robust and reproducible results. By carefully selecting the appropriate GC column, optimizing inlet and oven parameters, and choosing a suitable detector, researchers can develop sensitive and accurate methods for the quantification and identification of these important compounds in a variety of matrices. The protocols and guidelines presented in this application note provide a solid foundation for developing and implementing such methods in a research or quality control setting.

References

  • PubMed. [Use of gas chromatography for determining benzoic and sorbic acid levels in orange beverage and tomato concentrate]. Available from: [Link]

  • ResearchGate. (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available from: [Link]

  • PubMed. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Available from: [Link]

  • Zenodo. Acids: Derivatization for GC Analysis. Available from: [Link]

  • MDPI. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Available from: [Link]

  • PubMed. Determination of benzoic acid in air. Available from: [Link]

  • T.-C. Chen, T.-C. Chen, H.-M. Chen, and Y.-L. Hsieh, "Simultaneous gas chromatography analysis of preservatives in Chinese traditional meat products collected from Ilan County," Journal of Food and Drug Analysis, vol. 12, no. 2, 2004.
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  • Agilent Technologies. Analysis of preservative additives in food by Agilent 7820A GC. Available from: [Link]

  • Diva-Portal.org. Development of a GC Method for the Quantification of Short Chain Carboxylic Acids in Aqueous Solution. Available from: [Link]

  • International Journal of Advanced Research. Identification Of Benzoic Acid By Gc And Mass Spectrometry. Available from: [Link]

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  • ResearchGate. Determination of benzoic acid, sorbic acid, and propionic acid in fermented food by headspace solid-phase microextraction followed by GC-FID. Available from: [Link]

  • MAC-MOD Analytical. GC Method Development. Available from: [Link]

  • ResearchGate. Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Available from: [Link]

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  • Agilent Technologies. WAX Columns | Polar Compound Analysis. Available from: [Link]

  • J-Stage. Gas Chromatographic Determination of Benzoic Acid and Toluic Acid in Airborne Particulates. Available from: [Link]

  • VU Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Available from: [Link]

  • N. H. Chem. esterification of benzoic acid to methyl benzoate. Available from: [Link]

  • Chromatography Forum. Analysis of benzoic and salicylic acids. Available from: [Link]

  • PubMed. Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine. Available from: [Link]

  • Wikipedia. Flame ionization detector. Available from: [Link]

  • ResearchGate. SAM GCMS identification of benzoic acid derivatized compared with the SAM-like GC run of benzoic acid derivatized measured in laboratory. Available from: [Link]

  • PubMed Central. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Available from: [Link]

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  • Obrnuta faza. 1. + 2. Considerations for Instrumentation and Column Selection GC Method Development. Available from: [Link]

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Application Notes and Protocols for Enzyme Inhibitor Development: A Guide to Characterizing Novel Phenylsulfamoyl Benzoic Acid Derivatives Against Microsomal Prostaglandin E Synthase-1 (mPGES-1)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting mPGES-1 in Inflammation

Inflammation is a critical biological response, but its dysregulation underlies a multitude of chronic diseases, including arthritis, cardiovascular disease, and cancer. A key mediator of inflammation and pain is prostaglandin E2 (PGE2).[1][2][3] The biosynthesis of PGE2 is a multi-step process, culminating in the conversion of prostaglandin H2 (PGH2) to PGE2, a reaction catalyzed by prostaglandin E synthases.[2][4] Of the three isoforms, microsomal prostaglandin E synthase-1 (mPGES-1) is of particular therapeutic interest. Its expression is low in most tissues under normal conditions but is significantly induced during inflammation, often in concert with cyclooxygenase-2 (COX-2).[3]

Targeting mPGES-1 offers a more refined approach to anti-inflammatory therapy than traditional non-steroidal anti-inflammatory drugs (NSAIDs) or selective COX-2 inhibitors. While COX inhibitors block the production of the precursor PGH2, thereby affecting the synthesis of all prostanoids, a selective mPGES-1 inhibitor would specifically reduce the production of pro-inflammatory PGE2.[4] This targeted approach is hypothesized to have a better safety profile, particularly concerning cardiovascular and gastrointestinal side effects associated with broader COX inhibition.[2][4]

This guide provides a comprehensive framework for researchers to evaluate novel chemical entities, specifically compounds from the phenylsulfamoyl benzoic acid class such as 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid, as potential inhibitors of human mPGES-1. The protocols herein detail a systematic progression from initial biochemical characterization to cell-based validation, equipping drug development professionals with the necessary tools to assess potency, selectivity, and cellular efficacy.

The Prostaglandin E2 Synthesis Pathway: A Target for Intervention

The synthesis of PGE2 is a well-defined pathway, offering multiple points for therapeutic intervention. The diagram below illustrates the key enzymatic steps, highlighting the strategic position of mPGES-1.

PGE2_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 (cPLA2) PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Cyclooxygenases (COX-1, COX-2) PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain, Fever) PGH2->PGE2 Microsomal PGE Synthase-1 (mPGES-1) Other_Prostanoids Other Prostanoids (PGI2, TXA2, etc.) PGH2->Other_Prostanoids Other Prostaglandin/Thromboxane Synthases PLA2 cPLA2 COX COX-1 / COX-2 mPGES1 mPGES-1 Other_Synthases Other Synthases

Figure 1: Simplified schematic of the Prostaglandin E2 (PGE2) biosynthesis pathway.

Part 1: Biochemical Characterization of Novel Inhibitors

The initial phase of characterization involves assessing the direct inhibitory activity of the test compound on purified mPGES-1. This is crucial for determining the compound's potency and understanding its mechanism of inhibition.

Protocol 1: In Vitro mPGES-1 Enzyme Inhibition Assay

This protocol describes a cell-free assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant mPGES-1.

Principle: The assay measures the production of PGE2 from the substrate PGH2 by purified mPGES-1. The amount of PGE2 produced is quantified, and the inhibition is calculated relative to a vehicle control.

Materials and Reagents:

  • Human recombinant mPGES-1

  • Prostaglandin H2 (PGH2)

  • Glutathione (GSH)

  • Test compound (e.g., this compound)

  • Assay Buffer (e.g., 0.1 M Potassium Phosphate buffer, pH 7.4)

  • Stop Solution (e.g., 1 M HCl)

  • PGE2 ELISA Kit (commercially available)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer.

  • Enzyme Preparation: Dilute the human recombinant mPGES-1 in the assay buffer to the desired working concentration.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay Buffer

    • Test compound at various concentrations (or vehicle control)

    • GSH solution (mPGES-1 is a glutathione-dependent enzyme)[2]

    • mPGES-1 enzyme solution

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, PGH2.

  • Incubation: Incubate the plate for a defined period (e.g., 60 seconds) at a controlled temperature (e.g., 4°C to minimize PGH2 degradation).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.[5]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Data Presentation:

CompoundHuman mPGES-1 IC50 (nM)
Reference Inhibitor (e.g., MF63) 1.0[3]
Test Compound Experimental Value
Negative Control >10,000
Workflow for Biochemical Assay

Biochemical_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Compound_Dilution Serial Dilution of Test Compound Pre_Incubation Pre-incubate Enzyme with Compound Compound_Dilution->Pre_Incubation Enzyme_Prep Prepare mPGES-1 and GSH Solution Enzyme_Prep->Pre_Incubation Reaction_Start Add Substrate (PGH2) to Initiate Reaction Pre_Incubation->Reaction_Start Reaction_Stop Terminate Reaction with Stop Solution Reaction_Start->Reaction_Stop PGE2_Quantification Quantify PGE2 (ELISA) Reaction_Stop->PGE2_Quantification IC50_Calculation Calculate % Inhibition and Determine IC50 PGE2_Quantification->IC50_Calculation

Figure 2: Step-by-step workflow for the in vitro mPGES-1 inhibition assay.

Part 2: Cell-Based Efficacy and Selectivity

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context. These assays assess the compound's ability to penetrate cell membranes and inhibit PGE2 production in a cellular environment.

Protocol 2: A549 Cell-Based Assay for PGE2 Inhibition

The A549 human lung carcinoma cell line is a well-established model for studying inflammation as it can be stimulated to produce high levels of PGE2.[1]

Principle: A549 cells are stimulated with interleukin-1β (IL-1β) to induce the expression of COX-2 and mPGES-1, leading to PGE2 production. The ability of the test compound to inhibit this induced PGE2 synthesis is measured.

Materials and Reagents:

  • A549 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Interleukin-1β (IL-1β)

  • Test compound

  • PGE2 ELISA Kit

Procedure:

  • Cell Seeding: Seed A549 cells in a 24- or 48-well plate and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 2-4 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle control for 1 hour.

  • Stimulation: Add IL-1β to the wells to stimulate the inflammatory cascade and PGE2 production.

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.

  • Data Analysis: Calculate the IC50 value for the inhibition of PGE2 production as described in Protocol 1.

Data Presentation:

CompoundA549 Cell PGE2 Inhibition IC50 (µM)
Reference Inhibitor (e.g., MF63) 0.42[3]
Test Compound Experimental Value
Negative Control >50
Protocol 3: Whole Blood Assay for Selectivity Assessment

A whole blood assay is a valuable ex vivo model that helps to assess a compound's activity in a complex biological matrix and provides an initial indication of its selectivity against COX-1 and COX-2.

Principle: Lipopolysaccharide (LPS) is used to induce PGE2 production (primarily COX-2 dependent) in fresh human whole blood. The inhibition of PGE2 by the test compound is measured. Concurrently, thromboxane B2 (TXB2), a stable metabolite of thromboxane A2 produced via COX-1 in platelets, is measured to assess off-target COX-1 inhibition.

Materials and Reagents:

  • Freshly drawn human whole blood (with anticoagulant, e.g., heparin)

  • Lipopolysaccharide (LPS)

  • Test compound

  • PGE2 ELISA Kit

  • TXB2 ELISA Kit

Procedure:

  • Compound Addition: Add various concentrations of the test compound or vehicle to aliquots of whole blood.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • LPS Stimulation: Add LPS to induce inflammation and allow the blood to clot at 37°C for 24 hours.

  • Serum Collection: Centrifuge the samples and collect the serum.

  • Prostanoid Quantification: Measure PGE2 and TXB2 levels in the serum using their respective ELISA kits.

  • Data Analysis:

    • Calculate the IC50 for the inhibition of LPS-induced PGE2 production.

    • Calculate the percentage of inhibition of TXB2 production at each concentration to assess COX-1 activity. A potent mPGES-1 inhibitor should show minimal inhibition of TXB2.

Data Presentation:

CompoundWhole Blood PGE2 IC50 (µM) (mPGES-1/COX-2 Pathway)Whole Blood TXB2 Inhibition at 10 µM (COX-1 Pathway)
Reference mPGES-1 Inhibitor Literature Value<10%
Test Compound Experimental ValueExperimental Value
Non-selective NSAID (e.g., Indomethacin) Literature Value>90%

Part 3: Advanced Characterization and Future Directions

Following the successful identification of a potent and cell-permeable inhibitor, further studies are warranted to fully characterize its therapeutic potential.

Mechanism of Action Studies: Kinetic studies can be performed to determine if the compound is a competitive, non-competitive, or uncompetitive inhibitor with respect to the substrate (PGH2) or co-factor (GSH).

Selectivity Profiling: The compound should be tested against other enzymes in the prostanoid pathway, such as COX-1, COX-2, and other prostaglandin synthases, to confirm its selectivity for mPGES-1.

In Vivo Efficacy: Promising compounds should be advanced into animal models of inflammation (e.g., carrageenan-induced paw edema, collagen-induced arthritis) to evaluate their in vivo efficacy, pharmacokinetics, and pharmacodynamics.

Conclusion

The protocols and framework presented in this application note provide a robust methodology for the identification and characterization of novel inhibitors of mPGES-1, using the phenylsulfamoyl benzoic acid scaffold as a representative chemical class. By systematically progressing from biochemical potency to cellular efficacy and selectivity, researchers can effectively triage compounds and identify promising candidates for further pre-clinical development. The targeted inhibition of mPGES-1 remains a highly promising strategy for the development of a new generation of anti-inflammatory drugs with an improved safety profile.

References

  • Jia, Y., Zhu, M., Wang, X., & Xu, J. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. American Journal of Translational Research, 13(1), 391–419. [Link]

  • Gauthier, K. M., & Gendron, F. P. (2012). Identification and development of mPGES-1 inhibitors: where we are at?. Frontiers in pharmacology, 3, 114. [Link]

  • Jia, Y., Zhu, M., Wang, X., & Xu, J. (2021). Original Article Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Am J Transl Res, 13(1), 391-419. [Link]

  • He, S., Dong, C., Wang, J., & Wang, L. (2015). Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs). MedChemComm, 6(5), 759-773. [Link]

  • Koeberle, A., & Werz, O. (2014). Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions. Journal of Medicinal Chemistry, 57(23), 9740–9766. [Link]

  • Mkhikian, H., et al. (2011). An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening. Journal of Pharmacological and Toxicological Methods, 63(1), 52-59. [Link]

  • R&D Systems. Prostaglandin E2 Parameter Assay Kit (KGE004B). [Link]

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Application Notes and Protocols for the Scalable Production of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the experimental setup and scale-up production of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid. Designed for researchers, chemists, and process development professionals, these application notes detail a robust two-step synthetic pathway, starting from commercially available 2-methylbenzoic acid. The protocols emphasize safety, scalability, and purity, drawing upon established principles of organic process chemistry. This guide offers detailed, step-by-step methodologies for laboratory-scale synthesis, in-process controls, purification, and characterization, alongside critical considerations for transitioning to pilot and larger-scale manufacturing.

Introduction: Strategic Overview

The synthesis of N-aryl-sulfamoylbenzoic acids is a critical process in the development of various pharmacologically active molecules. The target compound, this compound, is synthesized via a reliable and scalable two-step process. This process begins with the electrophilic aromatic substitution of 2-methylbenzoic acid using chlorosulfonic acid to yield the key intermediate, 2-methyl-5-(chlorosulfonyl)benzoic acid. This intermediate is then reacted with 2-methylaniline in a nucleophilic substitution reaction to form the final product.

The causality behind this strategic choice of synthesis route is twofold:

  • Convergent Synthesis: The two primary structural components are introduced in distinct, high-yielding steps, which simplifies process control and impurity profiling.

  • Scalability: The chosen reactions, chlorosulfonation and sulfonamide formation, are well-documented in industrial chemistry and are amenable to scale-up with appropriate engineering controls.[1]

This document will provide the necessary protocols to safely and efficiently execute this synthesis, from laboratory scale to pilot plant production.

Synthetic Pathway and Mechanism

The overall synthetic transformation is depicted below. The first step involves the chlorosulfonation of 2-methylbenzoic acid. The methyl group is an ortho-, para-director, and the carboxylic acid is a meta-director. The sulfonation occurs para to the activating methyl group. The second step is the formation of the sulfonamide via reaction with 2-methylaniline.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation 2-methylbenzoic_acid 2-methylbenzoic acid intermediate 2-methyl-5-(chlorosulfonyl)benzoic acid 2-methylbenzoic_acid->intermediate Electrophilic Aromatic Substitution chlorosulfonic_acid Chlorosulfonic Acid (ClSO3H) final_product This compound intermediate->final_product Nucleophilic Substitution 2-methylaniline 2-methylaniline

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High-Purity Isolation of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid Post-Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the post-synthesis purification of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid, a molecule belonging to the sulfonamide class of compounds. Achieving high purity is critical for its use in drug discovery, pharmacological screening, and as an analytical reference standard. This document details three primary purification methodologies: foundational purification via acid-base extraction, high-purity crystallization, and final polishing by column chromatography. Each protocol is presented with an explanation of the underlying chemical principles, step-by-step instructions, and troubleshooting guidance to address common experimental challenges. The objective is to equip researchers with a robust and validated strategy to obtain this compound with a purity level exceeding 99.5%.

Introduction: The Imperative for Purity

The compound this compound is a bifunctional molecule containing both a carboxylic acid and a sulfonamide group. Its structural complexity implies that synthetic routes can yield a crude product contaminated with various impurities. These may include unreacted starting materials, isomeric byproducts, reagents, and residual solvents. For any meaningful downstream application, particularly in a pharmaceutical context, the removal of these impurities is not merely beneficial but essential.

The purification strategy outlined herein is designed as a multi-tiered approach, allowing the researcher to select the appropriate level of purification required for their specific needs, from initial cleanup to achieving ultra-high purity for use as a reference standard.

Foundational Purification: Acid-Base Extraction

Principle of the Method: The most powerful initial purification step leverages the acidic nature of the carboxylic acid group. By treating the crude product mixture, dissolved in an organic solvent, with a mild aqueous base such as sodium bicarbonate (NaHCO₃), the benzoic acid is deprotonated to form its sodium salt.[1] This ionic salt is highly soluble in the aqueous layer, while neutral or basic organic impurities remain in the organic layer.[2][3] Subsequent separation of the layers and re-acidification of the aqueous phase with a strong acid (e.g., HCl) will precipitate the purified carboxylic acid, which can then be isolated by filtration.[4][5]

Protocol 2.1: Selective Acid-Base Extraction
  • Dissolution: Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. A typical starting concentration is 50-100 mg of crude material per 10 mL of solvent.

  • Initial Wash (Optional): Wash the organic layer with deionized water to remove any highly water-soluble impurities. Discard the aqueous layer.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel, approximately one-third the volume of the organic layer.[5]

  • Mixing & Venting: Stopper the funnel and gently invert it several times to mix the layers. Crucially, vent the funnel frequently by opening the stopcock to release the pressure generated from CO₂ evolution as the bicarbonate neutralizes the acid.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer (containing the sodium salt of the target compound) into a clean Erlenmeyer flask.[5]

  • Repeat Extraction: Perform a second extraction on the organic layer with a fresh portion of NaHCO₃ solution to ensure complete recovery of the acidic product. Combine the aqueous extracts.[5]

  • Re-acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~2, check with litmus paper). The target compound will precipitate as a solid.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven or desiccator to a constant weight.

AcidBaseExtraction cluster_funnel Separatory Funnel cluster_flask Precipitation Flask Crude Crude Product in Ethyl Acetate AddBase Add Sat. NaHCO₃(aq) Crude->AddBase MixVent Mix & Vent CO₂ AddBase->MixVent Separate Separate Layers MixVent->Separate Organic_Layer Organic Layer (Neutral/Basic Impurities) Separate->Organic_Layer Discard Aqueous_Layer Aqueous Layer (Sodium Carboxylate Salt) Separate->Aqueous_Layer Cool Cool in Ice Bath Aqueous_Layer->Cool Acidify Add 6M HCl (pH ~2) Cool->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Vacuum Filtration & Wash with H₂O Precipitate->Filter Dry Dry Under Vacuum Filter->Dry

Caption: Workflow for Acid-Base Extraction Purification.

High-Purity Crystallization Protocols

Principle of the Method: Recrystallization is a technique used to purify solids based on differences in solubility. The crude material is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the cold solvent (mother liquor).[6]

Solvent Selection: The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For sulfonamides, polar solvents or mixtures are often effective.[6]

Solvent / SystemPolarityRationale & Use Case
Isopropanol/Water Polar ProticDissolve in hot isopropanol, add hot water dropwise until cloudy (saturation), then cool. Excellent for many sulfonamides.[6]
Ethanol/Water Polar ProticSimilar to isopropanol/water, a very common and effective system.
Ethyl Acetate/Hexane Med-Polar/Non-PolarDissolve in hot ethyl acetate, add hexane as an anti-solvent to induce crystallization. Good for moderately polar compounds.[7]
Methanol Polar ProticCan be used as a single solvent if solubility characteristics are appropriate.[8]
Protocol 3.1: Two-Solvent Recrystallization (Isopropanol/Water)
  • Dissolution: Place the crude solid obtained from the acid-base extraction into an Erlenmeyer flask. Add a minimal amount of hot isopropanol and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Induce Saturation: While maintaining the high temperature, add hot deionized water dropwise until the solution just begins to turn persistently cloudy. Add a drop or two of hot isopropanol to redissolve the precipitate and make the solution clear again.

  • Hot Filtration (If Necessary): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration through fluted filter paper into a pre-heated flask to remove them. This prevents premature crystallization.[6]

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.[6]

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold isopropanol/water mixture.

  • Drying: Dry the pure crystals to a constant weight.

Recrystallization Start Crude Solid Dissolve Dissolve in min. hot isopropanol Start->Dissolve AddWater Add hot H₂O to cloud point Dissolve->AddWater CoolSlowly Slowly cool to room temperature AddWater->CoolSlowly IceBath Cool in ice bath (30-60 min) CoolSlowly->IceBath Filter Vacuum Filtration IceBath->Filter MotherLiquor Mother Liquor (Impurities) Filter->MotherLiquor Discard Wash Wash with cold solvent mixture Filter->Wash Dry Dry Crystals Wash->Dry

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of this compound is a two-step process. The first step involves the chlorosulfonation of 2-methylbenzoic acid (o-toluic acid) to yield 2-methyl-5-(chlorosulfonyl)benzoic acid. The second step is the condensation of this intermediate with 2-methylaniline (o-toluidine) to form the final product. While seemingly straightforward, each step presents unique challenges that can impact yield and purity. This guide will address these issues in a practical, question-and-answer format.

Overall Reaction Scheme

Synthesis_Scheme 2-Methylbenzoic Acid 2-Methylbenzoic Acid Step1 Step 1: Chlorosulfonation 2-Methylbenzoic Acid->Step1 Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Step1 Intermediate 2-Methyl-5-(chlorosulfonyl)benzoic Acid Step1->Intermediate Step2 Step 2: Condensation Intermediate->Step2 2-Methylaniline 2-Methylaniline 2-Methylaniline->Step2 Final_Product This compound Step2->Final_Product

Caption: Overall synthesis pathway for this compound.

Part 1: Troubleshooting Guide - Step 1: Chlorosulfonation of 2-Methylbenzoic Acid

This section addresses common problems encountered during the synthesis of the key intermediate, 2-methyl-5-(chlorosulfonyl)benzoic acid.

Question 1: My chlorosulfonation reaction has a very low yield of the desired product. What are the likely causes and how can I improve it?

Answer:

Low yields in the chlorosulfonation of 2-methylbenzoic acid can stem from several factors. Here’s a breakdown of potential causes and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure a sufficient excess of chlorosulfonic acid is used, typically 3-5 equivalents.[1] The reaction time and temperature are also critical. Monitor the reaction progress using an appropriate analytical technique like TLC or ¹H NMR on a quenched aliquot. If the reaction has stalled, consider increasing the reaction time or temperature cautiously. A typical procedure involves heating the reaction mixture to 65-70°C for several hours.[2]

  • Hydrolysis of the Sulfonyl Chloride: The intermediate, 2-methyl-5-(chlorosulfonyl)benzoic acid, is highly susceptible to hydrolysis, reverting to the corresponding sulfonic acid, which is water-soluble and will be lost during aqueous workup.[3]

    • Solution: This is one of the most common reasons for low yield. It is imperative to maintain strictly anhydrous conditions throughout the reaction. All glassware must be thoroughly dried, and the reagents should be of high purity and free from moisture. The workup procedure is also critical. The reaction mixture should be quenched by pouring it slowly onto crushed ice with vigorous stirring.[2] This ensures rapid precipitation of the sulfonyl chloride and minimizes its contact time with water in a dissolved state.

  • Suboptimal Workup: Improper workup can lead to significant product loss.

    • Solution: After quenching the reaction on ice, the precipitated sulfonyl chloride should be filtered quickly and washed with cold water to remove any remaining acids. Do not use warm water, as this will promote hydrolysis.

Question 2: I am observing the formation of multiple products in my chlorosulfonation reaction. How can I control the regioselectivity and minimize side products?

Answer:

The formation of isomeric byproducts is a common challenge in electrophilic aromatic substitution reactions. In the chlorosulfonation of 2-methylbenzoic acid, the directing effects of the substituents on the aromatic ring play a crucial role.

  • Understanding Directing Effects:

    • The methyl group (-CH₃) is an activating, ortho-, para- director.

    • The carboxylic acid group (-COOH) is a deactivating, meta- director.

    The incoming chlorosulfonyl group (-SO₂Cl) will be directed to positions that are electronically favorable. The position para to the activating methyl group (C5) is the most favored, leading to the desired product, 2-methyl-5-(chlorosulfonyl)benzoic acid. However, other isomers can form.

    Regioselectivity Start 2-Methylbenzoic Acid Reaction + Chlorosulfonic Acid Start->Reaction Major Desired Product: 2-methyl-5-(chlorosulfonyl)benzoic acid (Sulfonation para to -CH3) Reaction->Major Major Pathway Minor1 Isomeric Byproduct 1: 2-methyl-3-(chlorosulfonyl)benzoic acid (Sulfonation ortho to -CH3) Reaction->Minor1 Minor Pathway Minor2 Isomeric Byproduct 2: 2-methyl-4-(chlorosulfonyl)benzoic acid (Sterically hindered) Reaction->Minor2 Minor Pathway

    Caption: Regioselectivity in the chlorosulfonation of 2-methylbenzoic acid.

  • Minimizing Isomer Formation:

    • Temperature Control: Reaction temperature can influence the ratio of kinetic to thermodynamic products. For chlorosulfonation of toluene, lower temperatures can favor the ortho isomer, while higher temperatures favor the para isomer. A similar trend may be observed here. Maintaining a controlled temperature throughout the addition of chlorosulfonic acid is crucial.

    • Reaction Time: Prolonged reaction times at elevated temperatures can sometimes lead to isomer scrambling or the formation of sulfones, where the sulfonyl chloride reacts with another molecule of 2-methylbenzoic acid.

  • Other Side Products:

    • Polysulfonation: Using a large excess of chlorosulfonic acid or high reaction temperatures can lead to the introduction of a second sulfonyl chloride group on the ring.

      • Solution: Use a moderate excess of chlorosulfonic acid (3-5 equivalents) and maintain the recommended reaction temperature.[1]

    • Reaction with the Carboxylic Acid Group: While less common, chlorosulfonic acid can potentially react with the carboxylic acid to form a mixed anhydride. This is generally reversible upon aqueous workup.

Part 2: Troubleshooting Guide - Step 2: Condensation with 2-Methylaniline

This section focuses on the challenges that may arise during the formation of the sulfonamide bond.

Question 3: The condensation reaction to form the sulfonamide is slow or incomplete. What could be the issue?

Answer:

A sluggish or incomplete condensation reaction can often be attributed to the following:

  • Insufficient Base: The reaction of a sulfonyl chloride with an amine generates hydrochloric acid (HCl) as a byproduct.[4] This will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Solution: The reaction must be carried out in the presence of a base to neutralize the HCl. Pyridine or triethylamine are commonly used as bases and can also serve as the solvent. An excess of the amine reactant (2-methylaniline) can also act as the base, but this may complicate purification.

  • Steric Hindrance: The reaction involves two ortho-substituted reactants (2-methyl-5-(chlorosulfonyl)benzoic acid and 2-methylaniline). The methyl groups can sterically hinder the approach of the amine to the sulfonyl chloride.

    • Solution: Gentle heating of the reaction mixture can help overcome the activation energy barrier imposed by steric hindrance. Monitoring the reaction by TLC is essential to determine the optimal reaction time and temperature.

Question 4: I am getting a low yield and the final product is difficult to purify. What are the potential side reactions?

Answer:

Low yields and purification difficulties in this step often point to side reactions or suboptimal workup.

  • Hydrolysis of the Sulfonyl Chloride: If the condensation reaction is not carried out promptly after the synthesis of the sulfonyl chloride, or if there is moisture in the reaction a significant portion of the intermediate may hydrolyze back to the sulfonic acid.

    • Solution: It is best to use the crude, dried 2-methyl-5-(chlorosulfonyl)benzoic acid immediately after its preparation. Ensure all solvents and reagents for the condensation step are anhydrous.

  • Over-acylation of the Amine: While less likely with sulfonyl chlorides compared to acyl chlorides, it is theoretically possible for the sulfonamide product to be further acylated under harsh conditions, though this is not a commonly reported issue.

  • Purification Challenges: The crude product may contain unreacted starting materials, the hydrochloride salt of 2-methylaniline, and other byproducts.

    • Solution:

      • Aqueous Workup: After the reaction is complete, the mixture is typically poured into water or dilute acid to precipitate the crude product and dissolve the amine hydrochloride salt.

      • Recrystallization: This is the most effective method for purifying the final product. A suitable solvent system must be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[5][6] Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, or mixtures of these with water.[5] Experimentation with different solvent systems is often necessary to achieve high purity and good crystal formation.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of these reactions?

A1: Thin-layer chromatography (TLC) is a convenient method for monitoring both reactions. For the chlorosulfonation, a small aliquot of the reaction mixture can be carefully quenched in ice-water, extracted with a suitable organic solvent (e.g., ethyl acetate), and then spotted on a TLC plate. For the condensation reaction, the reaction mixture can be directly spotted. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of the starting materials and products.

Q2: My final product is an oil or an amorphous solid that is difficult to handle. How can I induce crystallization?

A2: "Oiling out" or the formation of an amorphous solid can be due to impurities or rapid precipitation.[6] To induce crystallization:

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the pure crystalline product from a previous batch, add a tiny crystal to the solution to initiate crystallization.

  • Solvent System: The choice of recrystallization solvent is crucial. If a single solvent does not work well, a two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) can be effective.[7]

Q3: What are the key safety precautions I should take during this synthesis?

A3: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic hydrogen chloride gas.[2]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Handle chlorosulfonic acid with extreme care, avoiding any contact with water.

  • The quenching of the chlorosulfonation reaction is highly exothermic. Pour the reaction mixture onto ice slowly and with vigorous stirring.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-(chlorosulfonyl)benzoic Acid

This protocol is adapted from general procedures for the chlorosulfonation of aromatic carboxylic acids.[1][2]

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add chlorosulfonic acid (4 equivalents).

  • Cool the flask in an ice-water bath.

  • Slowly add 2-methylbenzoic acid (1 equivalent) in small portions to the stirred chlorosulfonic acid, maintaining the internal temperature below 20°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 65-70°C and maintain this temperature for 4-6 hours, or until the reaction is deemed complete by TLC.

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. A white precipitate will form.

  • Continue stirring for 15-20 minutes in the ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Dry the product under vacuum. This intermediate is best used immediately in the next step.

Protocol 2: Synthesis of this compound

This protocol is based on general methods for the synthesis of sulfonamides.[4]

  • In a round-bottom flask, dissolve the crude 2-methyl-5-(chlorosulfonyl)benzoic acid (1 equivalent) in anhydrous pyridine or a mixture of an inert solvent like dichloromethane with triethylamine (2.2 equivalents).

  • To this solution, add 2-methylaniline (1.1 equivalents) dropwise with stirring.

  • Gently heat the reaction mixture to 40-50°C and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing a mixture of ice and dilute hydrochloric acid.

  • Stir the mixture until a solid precipitate forms.

  • Collect the crude product by vacuum filtration and wash it with water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water.

Data Presentation

ParameterStep 1: ChlorosulfonationStep 2: Condensation
Key Reagents 2-Methylbenzoic acid, Chlorosulfonic acid2-Methyl-5-(chlorosulfonyl)benzoic acid, 2-Methylaniline
Typical Solvent Excess Chlorosulfonic acidPyridine or Dichloromethane/Triethylamine
Reaction Temp. 0-20°C (addition), then 65-70°C40-50°C
Key Byproducts Isomeric sulfonyl chlorides, sulfonic acid2-Methylaniline hydrochloride
Purification Precipitation and washingRecrystallization

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
  • Barrio, J. R., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • CN102627591B. (2014). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064.
  • Wikipedia. (2023). Sulfonyl halide. Retrieved from [Link]

  • Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289.
  • CN1884259A. (2006). Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • Rangasamy, S. (2014). How to carry out a sulfonation reaction?.
  • CN105439915A. (2016). Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • Sureshbabu, V. V., et al. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update.
  • University of Missouri-St. Louis. Preparation of Methyl Benzoate. Retrieved from [Link]

  • Braude, E. A., & Stern, E. S. (1948). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of the Chemical Society, 1948, 1976-1981.
  • PrepChem. Synthesis of 2-iodo-5-methyl-benzoic acid. Retrieved from [Link]

  • Britton, J., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5(3), 553-561.
  • Liu, Y., & Long, C. H. (2023). 4-Methyl-2-(2-methylanilino)benzoic acid.
  • Liu, Y., & Long, C. H. (2023). 4-Methyl-2-(2-methylanilino)benzoic acid.
  • Al-Shemary, R. K. (2014). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Research and Reviews: Journal of Chemistry, 3(3), 1-7.
  • Al-Shemary, R. K. (2014). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity.

Sources

Technical Support Center: Synthesis of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this molecule, a key structural analog of important pharmaceutical compounds. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your process for both yield and purity.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions at each stage. A common and logical pathway begins with p-nitrotoluene and proceeds through key intermediates. Understanding this entire workflow is critical for effective troubleshooting.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Sandmeyer Reaction Sequence A p-Nitrotoluene B 2-Methyl-5-nitrobenzenesulfonyl chloride A->B Chlorosulfonic Acid D N-(2-methylphenyl)-2-methyl- 5-nitrobenzenesulfonamide B->D Base (e.g., Pyridine) C o-Toluidine (2-Methylaniline) C->D Base (e.g., Pyridine) E N-(2-methylphenyl)-2-methyl- 5-aminobenzenesulfonamide D->E Reduction (e.g., Fe/HCl or H2/Pd-C) F Aryl Diazonium Salt Intermediate E->F NaNO2, aq. Acid (0-5 °C) G 2-Methyl-5-[(2-methylphenyl)sulfamoyl]benzonitrile F->G CuCN H This compound G->H Hydrolysis (Acid or Base) G A Crude Benzoic Acid Product (Purity ~98%) B Dissolve in suitable solvent (e.g., Ethanol) A->B C Add stoichiometric amount of Lithium Hydroxide (LiOH) B->C D Precipitated Lithium Salt (High Purity) C->D E Filter and wash the salt D->E F Redissolve salt in water E->F G Acidify with HCl to pH 2-3 F->G H Precipitated Pure Benzoic Acid (Purity >99.5%) G->H I Filter, wash with water, and dry H->I

Technical Support Center: A Troubleshooting Guide for the Purification of Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the purification of sulfonamide compounds. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental choices.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in purifying sulfonamide compounds?

A1: The primary challenge lies in their dual polarity. Sulfonamides contain both nonpolar (e.g., a benzene ring) and polar functional groups (the amino and sulfonamide moieties).[1] This characteristic can complicate the selection of an appropriate solvent system for recrystallization or chromatography, often leading to issues like "oiling out" or poor separation from impurities.

Q2: Which analytical techniques are best for assessing the purity of my sulfonamide product?

A2: A multi-faceted approach is recommended for robust purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative analysis, providing precise measurements of purity as a percentage.[2] Thin-Layer Chromatography (TLC) is a rapid, qualitative tool for monitoring reaction progress and identifying the number of components in a mixture.[2][3][4] For definitive structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[5][6][7][8]

Q3: My sulfonyl chloride starting material is old. Can I still use it for my synthesis?

A3: It is highly discouraged. Sulfonyl chlorides are susceptible to hydrolysis from atmospheric moisture, converting them into unreactive sulfonic acids.[9] Using aged sulfonyl chloride is a common cause of low reaction yields.[9] For optimal results, always use fresh or properly stored sulfonyl chloride under anhydrous conditions.[9]

Troubleshooting Guide: Recrystallization

Recrystallization is the most common method for purifying solid sulfonamides.[9][10] Success hinges on the principle of differential solubility: the sulfonamide should be highly soluble in a hot solvent but poorly soluble at colder temperatures.[11][12]

Issue 1: My compound "oils out" instead of forming crystals.

  • Possible Cause: This phenomenon, where the solute separates as a liquid instead of a solid, often occurs when the melting point of the sulfonamide is lower than the boiling point of the solvent, or when there's a high concentration of impurities.[13]

  • Causality: The solute melts in the hot solvent before it has a chance to crystallize upon cooling, resulting in a supersaturated, oily liquid phase.

  • Solutions:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[13]

    • Change Solvent System: The solvent may be too nonpolar. Experiment with a more polar solvent or a solvent mixture. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[13]

    • Induce Crystallization: Scratch the inside of the flask with a glass rod just below the liquid's surface or add a seed crystal of the pure compound to provide a nucleation site for crystal growth.[11][13]

Issue 2: No crystals are forming, even after the solution has cooled completely.

  • Possible Cause: This is typically due to either the solution being too dilute (too much solvent was used) or the solution being supersaturated without a nucleation point.[13]

  • Causality: For crystallization to occur, the solution must be saturated with the solute at a given temperature. If too much solvent is used, the concentration of the sulfonamide may not reach the saturation point upon cooling.

  • Solutions:

    • For Dilute Solutions: Reduce the volume of the solvent by gentle heating and evaporation, then allow the solution to cool again.

    • For Supersaturated Solutions: Induce crystallization by scratching the inner surface of the flask or by adding a "seed" crystal.[13]

Issue 3: The recovery of my sulfonamide product is very low.

  • Possible Cause: The most common reason for low yield is using an excessive amount of solvent during the initial dissolution step.[13] Other causes include premature crystallization during hot filtration or multiple product transfers.[13]

  • Causality: A significant portion of the product will remain dissolved in the mother liquor if the solution is not sufficiently saturated upon cooling.

  • Solutions:

    • Use Minimal Solvent: Add the hot solvent in small portions, just enough to completely dissolve the crude product.[13]

    • Pre-heat Glassware: To prevent premature crystallization during hot filtration, ensure that the funnel and receiving flask are pre-heated.[13]

    • Minimize Transfers: Plan your workflow to reduce the number of times the solid material is transferred between containers.

Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. The following diagram outlines a decision-making process for selecting an appropriate solvent system.

Solvent_Selection Start Begin Solvent Screening (e.g., Water, Alcohols, Acetone) Test_Hot Is the compound soluble in a hot solvent? Start->Test_Hot Test_Cold Is it poorly soluble in the same solvent when cold? Test_Hot->Test_Cold Yes Test_Pair Can you find a miscible pair? 1. Soluble in Solvent A 2. Insoluble in Solvent B Test_Hot->Test_Pair No Success_Single SUCCESS: Use Single-Solvent Recrystallization Test_Cold->Success_Single Yes Try_Different Try a different solvent. Test_Cold->Try_Different No Try_Different->Test_Hot Success_Pair SUCCESS: Use Solvent/Anti-Solvent Method Test_Pair->Success_Pair Yes Other_Methods Consider other methods: - Slow Evaporation - Vapor Diffusion Test_Pair->Other_Methods No

Caption: A decision tree to guide the selection of a suitable crystallization solvent.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique for separating sulfonamides from impurities with different polarities.[10]

Issue 1: My sulfonamide is decomposing on the silica gel column.

  • Possible Cause: Standard silica gel is acidic and can cause the hydrolysis of certain sensitive sulfonamides, particularly those with protecting groups like N-(trimethylsilyl).[5]

  • Causality: The acidic silanol groups on the surface of the silica gel can catalyze the cleavage of acid-labile bonds in the sulfonamide molecule.

  • Solutions:

    • Deactivate the Silica Gel: Prepare a slurry of the silica gel with the eluent containing a small amount of a base, such as 0.1-1% triethylamine, to neutralize the acidic sites.[5]

    • Use an Alternative Stationary Phase: Consider using a more neutral or basic stationary phase like neutral or basic alumina, or Florisil.[5]

Issue 2: I'm having difficulty separating my product from starting materials or byproducts.

  • Possible Cause: The polarity difference between your target sulfonamide and the impurities may be insufficient for separation with the chosen solvent system.[5]

  • Causality: If the components of the mixture have similar affinities for the stationary phase and solubility in the mobile phase, they will travel through the column at similar rates, resulting in poor separation.

  • Solutions:

    • Optimize the Solvent System: Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity. This can help to resolve compounds that co-elute in an isocratic system.[5] A common starting point is a mixture of hexane and ethyl acetate.[5]

    • Change the Stationary Phase: Different stationary phases have different selectivities. Switching from silica gel to alumina, for instance, may alter the elution order and improve separation.[5]

Comparison of Purification Methods
Method Principle Best For Common Issues
Recrystallization Differential solubility in a solvent at different temperatures.[11]Purifying solid, crystalline compounds from soluble impurities.[10]Oiling out, low recovery, no crystal formation.[13]
Column Chromatography Differential partitioning between a stationary and a mobile phase.[2]Separating compounds with different polarities.[10]Compound decomposition, poor separation.[5]
Liquid-Liquid Extraction Differential solubility in two immiscible liquid phases.[10]Removing unreacted starting materials or byproducts with significantly different polarities.[10]Emulsion formation, incomplete separation.
Washing Suspending the crude product in a solvent where impurities are soluble but the product is not.[10]Removing small amounts of highly soluble impurities from a solid product.Product loss if solubility is not negligible.

Experimental Protocols

Protocol 1: General Purification of a Sulfonamide by Recrystallization

This protocol provides a step-by-step guide for the purification of a solid sulfonamide.[9]

  • Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent system. Common choices for sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[9]

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the sulfonamide completely dissolves. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[9]

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[13]

  • Hot Filtration (if necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration using pre-heated glassware into a clean flask.[13]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the purified crystals to air dry on the filter paper or in a desiccator.

Workflow for Troubleshooting Sulfonamide Purification

Troubleshooting_Workflow Start Crude Sulfonamide Product Is_Solid Is the product a solid? Start->Is_Solid Is_Crystalline Does it appear crystalline? Is_Solid->Is_Crystalline Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No (Oil/Gum) Recrystallization Attempt Recrystallization Is_Crystalline->Recrystallization Yes Is_Crystalline->Column_Chromatography No Recrystallization_Success Successful? (Good yield, high purity) Recrystallization->Recrystallization_Success Oiling_Out Oiling Out / No Crystals Recrystallization->Oiling_Out Low_Yield Low Yield Recrystallization->Low_Yield Recrystallization_Success->Column_Chromatography No Pure_Product Pure Sulfonamide Recrystallization_Success->Pure_Product Yes Analyze_Purity Analyze Purity (TLC, HPLC, NMR, MS) Column_Chromatography->Analyze_Purity Analyze_Purity->Pure_Product Troubleshoot_Recrystallization Troubleshoot Recrystallization: - Change solvent - Slow cooling - Seed crystals Oiling_Out->Troubleshoot_Recrystallization Troubleshoot_Yield Troubleshoot Yield: - Use less solvent - Check for premature crystallization Low_Yield->Troubleshoot_Yield Troubleshoot_Recrystallization->Recrystallization Troubleshoot_Yield->Recrystallization

Caption: A general workflow for troubleshooting the purification of a sulfonamide product.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (n.d.).
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem. (n.d.).
  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. (n.d.).
  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. [Link]

  • Haagsma, N., van de Water, C., & van Gend, H. W. (1985). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 181(3), 205–208. [Link]

  • TLC of Sulfonamides | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Technical Support Center: Purification of Methanesulfonamide by Recrystallization - Benchchem. (n.d.).
  • Byproduct identification and removal in sulfonamide synthesis - Benchchem. (n.d.).
  • common issues in sulfonamide synthesis and solutions - Benchchem. (n.d.).
  • Klein, H. R., & Mader, W. J. (1971). TLC identification of sulfonamides. Journal of pharmaceutical sciences, 60(3), 448–450. [Link]

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O - Oxford Academic. (n.d.). Retrieved January 14, 2026, from [Link]

  • Analysis of sulfonamides | PPTX. (n.d.). SlideShare. Retrieved January 14, 2026, from [Link]

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Figure 2. Representative mass spectra of selected sulfonamides without... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Bertini, I., Canti, G., & Luchinat, C. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of inorganic biochemistry, 45(4), 231–243. [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (n.d.). Retrieved January 14, 2026, from [Link]

  • Li, N., Zhang, J., Gao, S., Zhang, Y., Shao, H., & Li, Y. (2019). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Food science & nutrition, 7(11), 3745–3754. [Link]

  • 4.4: Experiment 3 Notes. (2020, April 15). Chemistry LibreTexts. Retrieved from [Link]

  • Technical Support Center: Purification of N-(Trimethylsilyl)sulfonamides - Benchchem. (n.d.).
  • Chang, C., Floss, H. G., & Peck, G. E. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of medicinal chemistry, 18(5), 505–509. [Link]

  • Troubleshooting common issues in sulfonamide bond formation - Benchchem. (n.d.).
  • Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Retrieved January 14, 2026, from [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). Molecules, 27(21), 7485. [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER. Retrieved from [Link]

  • Martin, A., Newburger, J., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 69(5), 487–491. [Link]

  • Wang, J., Leung, D., & Guo, Y. (2019). Rapid determination of sulfonamides in chicken using two-dimensional online cleanup mode with three columns coupled to liquid chromatography-tandem mass spectrometry. Food chemistry, 280, 208–214. [Link]

  • Identification of sulfonamides by NMR spectroscopy. (n.d.). Stork. Retrieved January 14, 2026, from [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Importance Of Formulation On The Solubility Of Products Containing Sulfonamides And Trimethoprim | Huvepharma. (n.d.). Retrieved January 14, 2026, from [Link]

  • Zhou, Y., Zhang, Y., Chen, Y., Zhang, T., & Li, A. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS omega, 8(30), 27361–27371. [Link]

  • Zhou, Y., Zhang, Y., Chen, Y., Zhang, T., & Li, A. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS omega, 8(30), 27361–27371. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved January 14, 2026, from [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). Environmental science and pollution research international, 31(18), 27072–27086. [Link]

  • Biodegradation of sulfonamide antibiotics in sludge. (2016). Bioresource technology, 219, 23–30. [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). International journal of molecular sciences, 25(12), 6668. [Link]

  • Solubility prediction of sulfonamides at various temperatures using a single determination. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. (n.d.). Analyst (RSC Publishing). Retrieved from [Link]

  • Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. (n.d.). MDPI. Retrieved from [Link]

  • Sulfonamide purification process. (n.d.). Google Patents.
  • Preparation of sulfonamides from N-silylamines. (n.d.). NIH. Retrieved from [Link]

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Side reactions to avoid during the synthesis of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides troubleshooting FAQs and detailed protocols to enhance yield, purity, and reproducibility.

The synthesis of this molecule, a key structural motif in various pharmacologically active compounds, primarily involves two critical transformations: the electrophilic chlorosulfonation of 2-methylbenzoic acid and the subsequent nucleophilic substitution with 2-methylaniline to form the sulfonamide linkage. Each step presents unique challenges that can impact the overall success of the synthesis. This guide is structured to address these issues directly, providing not just solutions but also the underlying chemical reasoning to empower you in your experimental work.

Logical Workflow: Synthesis and Potential Pitfalls

The following diagram outlines the primary synthetic route and highlights the key stages where side reactions commonly occur. Understanding this workflow is the first step in effective troubleshooting.

cluster_0 Step 1: Chlorosulfonation cluster_0_side Common Side Reactions cluster_1 Step 2: Sulfonamide Formation cluster_1_side Common Side Reactions A 2-Methylbenzoic Acid C Intermediate: 2-Methyl-5-(chlorosulfonyl)benzoic Acid A->C Desired Reaction S1 Hydrolysis to Sulfonic Acid A->S1 Moisture S2 Polysulfonation A->S2 Excess Reagent/ High Temp. S3 Sulfone Formation A->S3 High Temp. S4 Reaction at Carboxylic Acid A->S4 Competing Reaction B Chlorosulfonic Acid (Reagent) E Final Product: This compound C->E Desired Reaction S5 Incomplete Reaction C->S5 Sub-optimal Conditions S6 Hydrolysis of Sulfonyl Chloride C->S6 Moisture D 2-Methylaniline (Reagent) S7 S-N Bond Cleavage (During Workup) E->S7 Strong Acid/ Heat

Caption: Synthetic pathway and common side reaction points.

Part 1: Troubleshooting the Chlorosulfonation of 2-Methylbenzoic Acid

This electrophilic aromatic substitution is a cornerstone of the synthesis, but its aggressive nature requires careful control to prevent yield loss and impurity formation.

FAQ 1: My yield of 2-methyl-5-(chlorosulfonyl)benzoic acid is very low. During workup, I noticed a significant portion of a water-soluble byproduct. What is happening?

Answer: This is a classic and highly common issue. The primary culprit is the hydrolysis of the desired sulfonyl chloride (-SO₂Cl) product back to the corresponding sulfonic acid (-SO₃H) .[1] The sulfonyl chloride group is highly susceptible to nucleophilic attack by water, a reaction that is often accelerated during the aqueous workup phase.

Causality:

  • Moisture Sensitivity: Chlorosulfonic acid itself reacts violently with water, but the product, an aromatic sulfonyl chloride, is also highly sensitive to moisture.[2]

  • Workup Procedure: The standard method of quenching the reaction mixture by pouring it onto ice is where most of the hydrolysis occurs. The sulfonic acid is highly polar and water-soluble, leading to its loss in the aqueous phase and a dramatic reduction in the isolated yield of the desired intermediate.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Controlled Quenching: When the reaction is complete, cool the mixture to room temperature. Instead of pouring it into a large volume of ice water, pour it slowly and carefully onto a well-stirred slurry of crushed ice. This helps to control the exotherm and precipitate the product quickly, minimizing its contact time with water in a dissolved state.[2]

  • Rapid Filtration: Do not allow the precipitated product to sit in the acidic aqueous mixture for an extended period. Filter the solid immediately using a Buchner funnel and wash it with ice-cold water to remove residual acids.

  • Immediate Drying: Dry the collected solid thoroughly under vacuum. Do not leave the wet solid exposed to air.

FAQ 2: My TLC analysis shows multiple spots that are not the starting material or the desired product. What are these impurities?

Answer: The presence of multiple byproducts typically points to a lack of selectivity in the reaction, often caused by overly harsh conditions. The most common side products are polysulfonated compounds and sulfones .[1]

Causality:

  • Polysulfonation: The aromatic ring, once substituted, can undergo a second chlorosulfonation if the reaction temperature is too high or if a large excess of chlorosulfonic acid is used.[1]

  • Sulfone Formation: At elevated temperatures, the highly reactive sulfonyl chloride intermediate can react with another molecule of 2-methylbenzoic acid to form a diaryl sulfone, a very stable and often difficult-to-remove impurity.[1]

Side ReactionCausal FactorPreventative Measure
Polysulfonation High Temperature / High Reagent Molar RatioMaintain strict temperature control (0-5°C initially, then as specified). Use a smaller excess of chlorosulfonic acid (e.g., 3-4 equivalents).
Sulfone Formation High Temperature / Prolonged Reaction TimeAvoid excessive heating. Monitor the reaction by TLC and stop it once the starting material is consumed.
Isomeric Impurities Impure Starting MaterialUse high-purity 2-methylbenzoic acid. Isomeric impurities in the starting material will lead to isomeric products.[1]

Optimized Protocol for Regioselectivity: The directing effects of the substituents on the ring are crucial. The methyl group is an ortho-, para-director, while the carboxylic acid is a meta-director. Both groups direct the incoming electrophile to the 5-position, making 2-methyl-5-(chlorosulfonyl)benzoic acid the major thermodynamic product. To maximize its formation:

  • Add the solid 2-methylbenzoic acid in portions to the stirred chlorosulfonic acid at 0-5°C.

  • Allow the reaction to stir at low temperature for a period before slowly allowing it to warm to room temperature. This controlled temperature profile minimizes the energy required to overcome the activation barrier for the formation of less stable isomers or byproducts.

Part 2: Troubleshooting the Sulfonamide Formation

The reaction of 2-methyl-5-(chlorosulfonyl)benzoic acid with 2-methylaniline forms the critical sulfonamide bond. While seemingly straightforward, this step requires careful attention to conditions to ensure complete conversion and prevent degradation.

FAQ 3: The condensation reaction between my sulfonyl chloride and 2-methylaniline is incomplete, even after extended reaction times. How can I drive it to completion?

Answer: An incomplete reaction is typically due to insufficient activation of the nucleophile (the amine) or deactivation of the electrophile (the sulfonyl chloride).

Causality:

  • Acid Scavenging: The reaction generates one equivalent of HCl, which protonates the 2-methylaniline, rendering it non-nucleophilic. A base is required to scavenge this acid and keep the amine in its free, reactive form.[3]

  • Hydrolysis of the Electrophile: If any moisture is present, the sulfonyl chloride intermediate will hydrolyze to the unreactive sulfonic acid, effectively halting the reaction.

  • Steric Hindrance: The ortho-methyl groups on both the sulfonyl chloride and the aniline introduce some steric hindrance, which can slow the reaction rate compared to unhindered analogs.

Troubleshooting Protocol:

  • Choice of Base: Pyridine is often an excellent choice as it can also serve as the solvent and is a mild nucleophilic catalyst. Triethylamine (TEA) in a non-reactive solvent like dichloromethane (DCM) or acetonitrile is also effective.[3] Use at least two equivalents of the amine base or one equivalent of the amine reactant and one equivalent of a non-nucleophilic base like TEA.

  • Purify the Intermediate: Ensure the 2-methyl-5-(chlorosulfonyl)benzoic acid intermediate is dry and free from residual chlorosulfonic acid before use.

  • Temperature Control: Gently heating the reaction mixture (e.g., 40-50°C) can often overcome the activation energy barrier imposed by steric hindrance without promoting significant side reactions.

  • Monitor Progress: Use TLC to monitor the disappearance of the sulfonyl chloride. If the reaction stalls, a small additional charge of the base may be beneficial.

FAQ 4: During the final workup, my yield drops, and I detect the starting materials (sulfonic acid and aniline) in my crude product. Is the sulfonamide bond breaking?

Answer: Yes, this is a distinct possibility. While the sulfonamide S-N bond is generally robust, it is susceptible to acid-catalyzed hydrolysis , especially at elevated temperatures.[4][5]

Causality: Cleavage of the S-N bond is favorable under acidic conditions because the protonated amine group becomes a better leaving group.[4] If your workup involves a harsh acidic wash (e.g., with concentrated HCl) or if the final product is heated in an acidic solution, you can cleave the bond you just formed.

Preventative Workup and Purification Strategy:

  • Neutral or Mildly Basic Quench: After the reaction is complete, quench the mixture in water and adjust the pH to be slightly basic (pH 8-9) using a mild base like sodium bicarbonate. This will deprotonate the carboxylic acid, making the product water-soluble, and allow for the extraction of any unreacted non-polar materials with a solvent like ethyl acetate.

  • Acidification for Precipitation: Slowly acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. The final product, this compound, will precipitate out as a solid.

  • Avoid Heat: Perform this acidification in an ice bath to dissipate any heat generated.

  • Recrystallization Solvent: If recrystallization is needed for purification, choose a solvent system that does not require high temperatures for extended periods. An ethanol/water or acetone/water mixture is often suitable.

References
  • Klánová, K., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 52(21), 12454–12461. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(2), 183–190. Available at: [Link]

  • Klánová, K., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC. PubMed Central. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions | Request PDF. ResearchGate. Available at: [Link]

  • Reddit User Discussion. (2015). A question about sulfonamide hydrolysis. r/chemistry. Available at: [Link]

  • Youn, S. W., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 215-230. Available at: [Link]

Sources

Technical Support Center: Resolving Solubility Challenges with 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with this compound in biological assays. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Molecule: Physicochemical Profile

Effective troubleshooting begins with understanding the inherent properties of this compound. Its structure contains key functional groups that dictate its solubility behavior.

  • Carboxylic Acid (-COOH): This is a weakly acidic group. At physiological pH (~7.4), this group will be mostly deprotonated to its carboxylate form (-COO⁻), which is significantly more water-soluble. However, the equilibrium means that a population of the less soluble protonated form will always exist.

  • Sulfonamide (-SO₂NH-): The proton on the sulfonamide nitrogen is very weakly acidic and generally not considered a primary driver of solubility changes at physiological pH.

  • Aromatic Rings & Methyl Groups: The two phenyl rings and associated methyl groups create a large, non-polar surface area. This contributes to the molecule's hydrophobicity and is the primary reason for its low intrinsic aqueous solubility.

These features result in a compound that is poorly soluble in neutral aqueous solutions, a common challenge for many new chemical entities in drug discovery pipelines.[1][2]

Table 1: Estimated Physicochemical Properties (Note: These are predicted values based on the structure and data from similar compounds. Experimental determination is recommended for precise values.)

PropertyEstimated ValueImplication for Solubility
Molecular Weight ~321.37 g/mol Larger molecules often have lower solubility.
pKa (Carboxylic Acid) ~3.5 - 4.5The compound's charge state and solubility are highly dependent on pH around this value.
cLogP (Lipophilicity) > 3.0A high cLogP indicates a preference for lipidic environments over aqueous ones, predicting low water solubility.

Section 2: Troubleshooting Common Solubility Problems (FAQs)

This section addresses the most common issues researchers face when introducing this compound into an aqueous assay environment.

Q1: My compound immediately precipitates when I add my DMSO stock to the cell culture media. What is happening and how can I fix it?

A1: The Causality Behind the "Crash"

This phenomenon, often called "crashing out," is a classic sign that the final concentration of your compound in the aqueous medium exceeds its thermodynamic solubility limit.[3] Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve the compound at high concentrations (e.g., 10-100 mM). However, when this concentrated stock is rapidly diluted into the aqueous environment of your cell culture medium, the DMSO is diluted, and the compound is suddenly exposed to a solvent (water) in which it is poorly soluble. This rapid solvent exchange causes the compound to precipitate out of the solution.[4]

Recommended Solutions & Protocol

The key is to control the dilution process and respect the compound's solubility limit.

Protocol 1: Optimized Serial Dilution Technique

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to a concentration of 10-50 mM. Ensure it is fully dissolved using a vortex and, if necessary, brief sonication.

  • Warm the Assay Medium: Always use cell culture medium that has been pre-warmed to 37°C. Solubility is often temperature-dependent, and adding a compound to cold media can decrease its solubility.[3]

  • Perform an Intermediate Dilution: Instead of adding the stock directly to the final culture volume, first perform an intermediate serial dilution in pre-warmed medium. This gradual reduction in DMSO concentration helps keep the compound in solution.

  • Final Addition: Add the final, diluted compound solution to your assay wells dropwise while gently swirling the plate. This avoids localized high concentrations that can initiate precipitation.

cluster_stock Stock Preparation cluster_dilution Dilution Workflow cluster_assay Final Application stock 1. High-Concentration Stock (e.g., 20 mM in 100% DMSO) int1 3. Intermediate Dilution 1 (e.g., 1:10 in Medium) Final: 2 mM, 10% DMSO stock->int1 Slowly add & mix media 2. Pre-warmed (37°C) Assay Medium media->int1 int2 4. Intermediate Dilution 2 (e.g., 1:10 in Medium) Final: 200 µM, 1% DMSO media->int2 assay_well 5. Final Dilution in Assay Well (e.g., 1:10 in Medium) Final: 20 µM, 0.1% DMSO media->assay_well int1->int2 Vortex gently int2->assay_well Add dropwise to wells

Caption: Optimized serial dilution workflow.

Q2: The media with my compound looked fine initially, but after a few hours in the incubator, I see a crystalline or cloudy precipitate. Why?

A2: Understanding Delayed Precipitation

This indicates that while your initial concentration was below the immediate precipitation threshold, the solution was likely supersaturated and thermodynamically unstable. Several factors within a cell culture incubator can trigger delayed precipitation:

  • pH Shifts: Cellular metabolism often produces acidic byproducts (like lactic acid), which can gradually lower the pH of the culture medium.[3] For a carboxylic acid-containing compound like this one, a lower pH will protonate the carboxylate, making the molecule less soluble and causing it to fall out of solution.

  • Interaction with Media Components: The compound may slowly interact with salts, proteins (especially from fetal bovine serum), or amino acids in the media to form less soluble complexes.[3]

  • Temperature Fluctuations: While the incubator is set to 37°C, minor temperature fluctuations can occur, affecting solubility.

  • Evaporation: In long-term cultures, evaporation can concentrate all media components, including your compound, pushing its concentration above the solubility limit.[1][5]

Recommended Solutions

  • Determine the True Thermodynamic Solubility: Perform a solubility test under your exact experimental conditions (media, temperature, duration) to find the highest concentration that remains clear over time. (See Section 4 for a detailed protocol).

  • Reduce the Final Concentration: The simplest solution is often to work at a lower, more stable concentration.

  • Refresh the Media: For longer experiments, consider changing the media every 24-48 hours to remove metabolic byproducts and maintain a stable pH.

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A3: The Double-Edged Sword of DMSO

DMSO is an invaluable solvent, but it is not biologically inert. At higher concentrations, it can induce a variety of cellular effects, including membrane permeabilization, oxidative stress, and even cell death, which can confound your experimental results.[6][7][8]

General Guidelines for DMSO Concentration

Final DMSO Conc.General Cellular ImpactRecommendation
< 0.1% Generally considered safe for most cell lines with minimal effects.[9]Ideal Target Range for sensitive assays.
0.1% - 0.5% Tolerated by many robust cell lines for short-term exposure, but may induce subtle effects.[7]Acceptable Range. Always include a matched vehicle control.
> 1.0% Significant risk of cytotoxicity, altered gene expression, and other off-target effects.[8][9]Avoid. Results may be unreliable.

Trustworthiness through a Self-Validating Protocol

You must validate the "safe" DMSO concentration for your specific cell line and assay.

Protocol 2: Determining the No-Effect DMSO Concentration

  • Cell Seeding: Plate your cells at the same density used in your main experiment.

  • DMSO Dose-Response: Prepare a dilution series of DMSO in your culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control).

  • Incubation: Treat the cells with the DMSO dilutions for the same duration as your planned experiment.

  • Viability/Function Assay: Use your primary assay endpoint (e.g., a viability assay like MTT or CellTiter-Glo®, or a specific functional readout) to measure the effect of DMSO alone.

  • Analysis: The highest concentration of DMSO that does not produce a statistically significant change compared to the no-DMSO control is your maximum allowable vehicle concentration.

Section 3: Advanced Solubilization Strategies

If the above troubleshooting is insufficient, more advanced formulation strategies may be necessary.

Strategy 1: pH-Mediated Solubilization

Q: Can I use pH to increase the solubility of my compound?

A: Yes, this is a highly effective strategy for this specific molecule.

The carboxylic acid group is the key. By raising the pH of your stock solution, you can shift the equilibrium to the deprotonated, highly soluble carboxylate salt form, as described by the Henderson-Hasselbalch equation.[10]

Compound_Low_pH R-COOH (Protonated Form) Poorly Soluble Compound_High_pH R-COO⁻ + H⁺ (Deprotonated Salt Form) Highly Soluble Compound_Low_pH->Compound_High_pH  pH > pKa (Add Base, e.g., NaOH)

Caption: pH effect on compound ionization and solubility.

Protocol 3: Preparing a pH-Adjusted Stock Solution

  • Initial Dissolution Attempt: Attempt to dissolve the compound directly in a small volume of 10-50 mM NaOH instead of DMSO. Start with a low concentration of NaOH (e.g., 10 mM) and increase if necessary. The goal is to use the minimum amount of base required for dissolution.

  • Vortex/Sonicate: Gently vortex or sonicate until the solid is fully dissolved, creating a basic stock solution of the sodium salt.

  • Dilution in Buffered Media: When you add this basic stock to your final assay medium (which is buffered, typically around pH 7.4), the buffer will neutralize the small amount of excess base, maintaining the final pH of the assay while keeping your compound in its soluble, deprotonated state.[11][12]

  • pH Verification: Always verify the final pH of your assay medium after adding the compound stock to ensure it has not shifted outside the acceptable range for your cells.

Caution: This method is suitable for non-cellular (e.g., enzyme) assays or for cell-based assays where the final buffer capacity is sufficient to handle the addition of the basic stock.

Strategy 2: Utilizing Cyclodextrins

Q: I've heard about cyclodextrins. How can they help with my compound?

A: Cyclodextrins can act as "molecular buckets" to encapsulate and solubilize your compound.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can form non-covalent "inclusion complexes" with poorly soluble molecules, like yours, by encapsulating the hydrophobic aromatic rings within their cavity. The resulting complex has a hydrophilic exterior, dramatically increasing its apparent solubility in water.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture due to its high aqueous solubility and low toxicity.[15]

Protocol 4: Preparing a Compound-Cyclodextrin Stock

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in water or your basal medium. Warming the solution can aid dissolution.

  • Add Compound: Add the solid this compound powder directly to the HP-β-CD solution.

  • Complexation: Vortex vigorously and/or sonicate the mixture for 30-60 minutes to facilitate the formation of the inclusion complex. The solution should become clear.

  • Sterile Filtration: Filter the resulting stock solution through a 0.22 µm syringe filter to sterilize it and remove any undissolved particles.

  • Assay Use: This aqueous stock can now be diluted directly into your final assay medium. Remember to include a vehicle control containing the same final concentration of HP-β-CD.

Section 4: A Systematic Workflow for Determining Maximum Soluble Concentration

To ensure reproducible results, it is critical to systematically determine the maximum soluble concentration of your compound under your specific assay conditions. This protocol provides a self-validating framework.

cluster_prep Preparation of Dilutions cluster_observe Observation Points cluster_analysis Analysis start Start: Define Assay Conditions (Media, Serum %, Temp, Duration) stock 1. Prepare 20 mM Stock in 100% DMSO start->stock dilutions 2. Prepare Serial Dilutions in Assay Medium (e.g., 200, 100, 50, 25, 10, 5, 1 µM) stock->dilutions controls 3. Prepare Vehicle Control (Matched DMSO %) dilutions->controls t0 4. Visual Inspection (T=0) Check for immediate precipitation ('crashing') controls->t0 incubate 5. Incubate under Assay Conditions (37°C, 5% CO₂, 24-72h) t0->incubate t_final 6. Final Inspection (T=End) incubate->t_final visual 7a. Visual Check: Cloudiness? Crystals? t_final->visual microscope 7b. Microscopic Check (40x): Amorphous or crystalline precipitates? visual->microscope decision Is the solution clear at both visual and microscopic levels? microscope->decision result_ok Result: This concentration is SOLUBLE under these conditions. decision->result_ok Yes result_bad Result: This concentration is INSOLUBLE. Use a lower concentration or an advanced solubilization method. decision->result_bad No

Caption: Systematic workflow for solubility assessment.

Detailed Steps for the Workflow:

  • Define Conditions: Clearly define your final assay conditions: basal medium, serum percentage, temperature, and total incubation time.

  • Prepare Stock: Make a concentrated stock solution in 100% DMSO (e.g., 20 mM).

  • Serial Dilutions: In your final assay medium, prepare a series of dilutions to cover a wide range of concentrations (e.g., 200 µM down to 1 µM). Also prepare a vehicle control with the highest corresponding DMSO concentration.

  • Immediate Inspection (T=0): Immediately after preparation, visually inspect each dilution against a dark background for any signs of cloudiness or precipitate. This identifies the "crash out" concentration.

  • Incubation: Place the dilutions in an incubator under the exact conditions and for the full duration of your planned experiment.

  • Final Inspection (T=End): After the incubation period, carefully inspect the samples again, both before and after gently agitating them.

  • Microscopic Confirmation: Place an aliquot of each of the highest clear concentrations onto a microscope slide and examine at high magnification (e.g., 40x). Sometimes, fine crystalline precipitates are not visible to the naked eye.

  • Determine Maximum Soluble Concentration: The highest concentration that remains completely clear, both visually and microscopically, after the full incubation period is your working maximum soluble concentration for this specific set of assay conditions.

By following these structured troubleshooting and validation protocols, researchers can overcome the solubility challenges presented by this compound, ensuring the generation of reliable and reproducible data in their biological assays.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from World Pharma Today. [Link]

  • Loftsson, T., & Hreinsdóttir, D. (1994). U.S. Patent No. 5,646,131. Washington, DC: U.S.
  • Quora. (2017). What effects does DMSO have on cell assays?. Retrieved from Quora. [Link]

  • Kumar, S., & Singh, S. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 104(9), 2747-2766. [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from Scientist Solutions. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from Procell website. [Link]

  • Suljkanović, M., et al. (2020). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. Journal of Materials Science and Chemical Engineering, 8(11), 1-12. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(15), 4935. [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from Nikon Instruments Inc. website. [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808143. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulational Science & Bioavailability, 8(1), 212. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from ResearchGate. [Link]

  • Li, M., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2359-2381. [Link]

  • ResearchGate. (2016). Has anyone had problems with media contamination or precipitants falling out of media?. Retrieved from ResearchGate. [Link]

  • Gallego-Yerga, L., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. [Link]

  • ACS Publications. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved from ResearchGate. [Link]

  • LibreTexts Chemistry. (2025). Buffering against pH Changes in Biological Systems. Retrieved from LibreTexts. [Link]

  • Calbiochem. (n.d.). Buffers. Retrieved from Calbiochem. [Link]

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Overcoming challenges in the characterization of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Characterization of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid

Welcome to the technical support hub for this compound and related sulfonamido benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of characterizing this class of molecules. Given the structural similarities to known pharmaceutical impurities, such as those related to Torsemide, a rigorous and well-understood characterization is paramount for quality control and regulatory compliance.[1][2][3]

This resource synthesizes field-proven insights and established analytical principles to provide a self-validating framework for your experimental work. We will explore common challenges and provide robust troubleshooting strategies to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and handling of this compound.

Q1: What are the primary safety considerations when handling this compound? A1: While specific toxicity data for this exact molecule is not readily available, related compounds with sulfamoylbenzoic acid scaffolds are known to be irritants. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related structures, hazards such as skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335) have been noted.[4][5]

Q2: What factors are likely to influence the solubility of this compound? A2: The solubility of this compound is dictated by its molecular structure, which includes both a hydrophobic bicyclic aromatic system and hydrophilic functional groups (carboxylic acid and sulfonamide). Solubility is expected to be low in aqueous solutions at neutral pH due to the overall hydrophobicity. However, it should exhibit increased solubility in alkaline aqueous solutions (e.g., dilute NaOH, NaHCO3) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. In terms of organic solvents, it is likely to be soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols like methanol and ethanol. The potential for strong intermolecular hydrogen bonding in the crystal lattice can also reduce solubility.[6]

Q3: Is polymorphism a concern for this molecule, and why? A3: Yes, polymorphism should be a significant consideration. The molecule possesses conformational flexibility, particularly around the sulfonamide linkage, and has multiple hydrogen bond donors (-COOH, -NH-) and acceptors (C=O, -SO2-). These features create a high likelihood of forming different crystal packing arrangements (polymorphs) under various crystallization conditions.[7][8] Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability, which can impact downstream applications and analytical results.

Q4: What are the key structural features to confirm during spectroscopic analysis? A4: For this compound, the key is to confirm the connectivity of the three main components: the 2-methylbenzoic acid moiety, the sulfonamide linker, and the 2-methylphenyl group.

  • ¹H NMR: Expect distinct signals for the two methyl groups, a set of aromatic protons for each phenyl ring (with splitting patterns indicating their substitution), a broad singlet for the carboxylic acid proton, and another for the sulfonamide N-H proton.

  • ¹³C NMR: Look for the characteristic carbonyl carbon of the carboxylic acid, carbons of the two aromatic rings, and the two methyl group carbons.

  • Mass Spectrometry: The molecular ion peak should correspond to the compound's molecular weight (C15H15NO4S, approx. 305.07 g/mol ). Fragmentation patterns may show cleavage at the sulfonamide bond.[9]

  • FT-IR: Key vibrational bands to identify include O-H stretching from the carboxylic acid, N-H stretching from the sulfonamide, C=O stretching of the carboxyl group, and the characteristic asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) in Reverse-Phase HPLC 1. Secondary interactions between the analyte and residual silanols on the silica-based column. 2. Inappropriate mobile phase pH. 3. Column overload.1. Use a base-deactivated column or an end-capped column. 2. Adjust the mobile phase pH. For this acidic compound, a low pH (e.g., 2.5-3.5 using formic acid or phosphate buffer) will suppress the ionization of the carboxylic acid, leading to better peak shape. 3. Reduce the injection volume or sample concentration.
Inconsistent Melting Point / Thermal Analysis (DSC) Results 1. Presence of different polymorphic forms. 2. Sample contains residual solvent or impurities. 3. Decomposition during heating.1. Conduct a polymorph screen using various solvents and crystallization conditions. Characterize the resulting solids by PXRD and DSC.[7] 2. Use TGA to check for solvent loss before the melting event. Purify the sample further if necessary. 3. Run a TGA scan to determine the decomposition temperature. Compare this with the DSC results. If melting and decomposition overlap, consider using a faster heating rate in the DSC to better resolve the melting endotherm.
Low Signal-to-Noise Ratio in NMR Spectrum 1. Poor solubility in the chosen deuterated solvent. 2. Insufficient sample concentration. 3. Insufficient number of scans.1. Switch to a solvent with higher solubilizing power, such as DMSO-d6. 2. Increase the sample concentration, if solubility permits. 3. Increase the number of scans to improve the signal-to-noise ratio.
Difficulty Achieving Baseline Separation from Structurally Similar Impurities 1. Sub-optimal HPLC column chemistry or mobile phase composition. 2. Co-elution of isomers or related compounds.[1]1. Screen different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano). 2. Optimize the mobile phase gradient and organic modifier (e.g., switch from acetonitrile to methanol or vice versa). 3. Adjust the mobile phase pH and temperature to exploit subtle differences in pKa and hydrophobicity between the analyte and impurities.

Part 3: Experimental Protocols & Workflows

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a starting point for developing a robust HPLC method for purity analysis.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

Rationale: The C18 column provides general-purpose hydrophobic retention. The acidic mobile phase ensures the carboxylic acid is protonated, minimizing peak tailing. The gradient elution is suitable for separating the main compound from potential impurities with different polarities.

Workflow 1: Troubleshooting Polymorphism

This workflow provides a systematic approach to identifying and characterizing potential polymorphs.

polymorphism_workflow start Start: Inconsistent Physical Properties Observed screen Perform Polymorph Screen (Vary solvents, temperature, evaporation rate) start->screen characterize Characterize Solids by PXRD & DSC screen->characterize analyze_pxrd Analyze PXRD Data characterize->analyze_pxrd analyze_dsc Analyze DSC Data characterize->analyze_dsc single_form Result: Single Crystalline Form analyze_pxrd->single_form Identical Patterns multiple_forms Result: Multiple Polymorphs Identified analyze_pxrd->multiple_forms Different Patterns analyze_dsc->single_form Consistent Thermal Events analyze_dsc->multiple_forms Different Melting Points / Transitions further_char Further Characterization: - Solubility Studies - Stability Assessment - Single Crystal XRD multiple_forms->further_char

Caption: A decision-making workflow for the systematic investigation of polymorphism.

References

  • Veeprho. (n.d.). Torsemide Related Compound A | CAS 72811-73-5. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Structure of torasemide; structures of impurities: (B) R2, (C) R3, (D) R6, (E) R4. Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 72811-73-5 Torsemide Related Compound A Impurity. Retrieved from [Link]

  • SynZeal. (n.d.). Torasemide EP Impurity A | 72810-61-8. Retrieved from [Link]

  • Thieme Connect. (2022). Synthesis and Characterization of Related Substances of Torasemide. Retrieved from [Link]

  • SynZeal. (n.d.). Torasemide Impurities. Retrieved from [Link]

  • Nitrosamines Exchange. (2023). N-nitroso Torasemide Impurity formation and control. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Torsemide-impurities. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-sulphamoylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-[(2-Acetylphenyl)sulfamoyl]-2-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-methylsulfamoyl-benzoic acid methyl ester. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-5-[(3-methylphenyl)sulfamoyl]benzoic acid (C15H15NO4S). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-[(2-methylphenyl)sulfamoyl]benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

  • Madhav Chemical. (n.d.). 2-Methoxy-5 Sulfamoyl Benzoic Acid Methly Ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate.
  • Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • CrystEngComm (RSC Publishing). (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid.... Retrieved from [Link]

  • NIH. (n.d.). Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid.... Retrieved from [Link]

  • NIH. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved from [Link]

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Technical Support Center: Quantitative Analysis of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for developing, refining, and troubleshooting quantitative analytical methods for 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid. Given the compound's structural features—a benzoic acid moiety and a sulfonamide group—this document synthesizes established analytical principles for these chemical classes to create a robust, self-validating methodology. We will primarily focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the industry-standard technique for such analytes.

Foundational Analytical Strategy: HPLC-UV/MS

The quantitative analysis of this analyte hinges on a well-developed HPLC method. The molecule's aromatic rings provide strong chromophores, making UV detection a suitable primary quantification technique. For enhanced specificity and sensitivity, especially in complex matrices like biological fluids or formulated products, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred approach.

A recommended starting point for method development is outlined below. Parameters should be systematically optimized as part of the method validation process.

ParameterRecommended Starting ConditionRationale & Key Considerations
HPLC Column C18, 2.1/4.6 mm ID, 100-150 mm length, <5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for the aromatic structure. A high-purity, end-capped column is critical to minimize secondary interactions with the acidic silanol groups on the silica backbone, which can cause peak tailing.[1]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier is crucial. It ensures the benzoic acid's carboxyl group (-COOH) is fully protonated, preventing its ionization and subsequent interaction with residual silanols on the column, which is a primary cause of peak tailing.[1]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is often preferred for its lower viscosity and better UV transparency. Methanol can offer different selectivity and may be a useful alternative during method development.
Elution Mode GradientA gradient elution (e.g., starting at 10-20% B and ramping up to 90-95% B) is recommended to ensure the analyte is eluted with a good peak shape and to clean the column of any strongly retained impurities.
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID) / 0.2 - 0.5 mL/min (for 2.1 mm ID)Adjust based on column dimensions and desired analysis time, ensuring optimal efficiency without generating excessive backpressure.
Column Temp. 30 - 40 °CMaintaining a constant, elevated temperature improves peak shape, reduces mobile phase viscosity, and ensures retention time reproducibility.[2]
UV Detection Diode Array Detector (DAD) scanning 200-400 nm; Quantify at λmax (~240 nm)A DAD allows for the determination of the optimal quantification wavelength and assessment of peak purity. A preliminary UV scan of the analyte standard is recommended to determine its maximum absorbance (λmax).[3]
MS Detection Electrospray Ionization (ESI) in Negative ModeThe acidic proton on the carboxylic acid is easily lost, making the molecule ideal for detection as [M-H]⁻ in negative ion mode. Tandem MS (MS/MS) provides unparalleled selectivity and sensitivity.[4][5]

Method Validation Workflow: An ICH Q2(R2) Approach

Method validation is a non-negotiable step to demonstrate that the analytical procedure is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guideline provides the authoritative framework for this process.[6][7] The objective is to establish, through documented evidence, that the method's performance characteristics are suitable and reliable.

Method_Validation_Workflow cluster_legend Legend start Method Development (As per Section 1) protocol Draft Validation Protocol (Define ATP*, Parameters, Criteria) start->protocol specificity Specificity / Selectivity (Peak Purity, Matrix Blanks) protocol->specificity linearity Linearity & Range (min. 5 concentration levels) protocol->linearity accuracy Accuracy (% Recovery of Spiked Samples) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ (S/N Ratio or Std. Dev.) protocol->lod_loq robustness Robustness (Deliberate Small Variations) protocol->robustness note *ATP: Analytical Target Profile as per ICH Q14 protocol->note system_suitability System Suitability (Define Criteria: Tailing, Plate Count) specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability report Final Validation Report (Summarize Results) system_suitability->report end Method Implementation (Routine Use) report->end key1 Planning/Reporting key2 Validation Parameter key3 Verification Step

Caption: ICH Q2(R2) based workflow for analytical method validation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of acidic sulfonamide compounds.

Question: My analyte peak is showing significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing is the most common issue for acidic compounds like yours. It is almost always caused by secondary interactions between the analyte and the HPLC column's stationary phase.

  • Primary Cause (Causality): The primary culprit is the interaction between the deprotonated (negatively charged) carboxyl group of your benzoic acid and free, acidic silanol groups (-Si-OH) on the silica surface of the C18 column.[1] This creates a secondary, ion-exchange-like retention mechanism that slows down a portion of the analyte molecules, causing them to elute later and form a "tail".

  • Troubleshooting Steps:

    • Check Mobile Phase pH: Ensure your aqueous mobile phase (Solvent A) contains an acidic modifier like 0.1% formic acid or phosphoric acid. The goal is to lower the mobile phase pH to at least 2 units below the analyte's pKa, ensuring the carboxyl group is fully protonated (neutral) and does not engage in ionic interactions.

    • Verify Column Type: Confirm you are using a high-purity, end-capped, base-deactivated C18 column. These columns are specifically treated to minimize the number of accessible free silanol groups.

    • Reduce Injection Volume/Mass: Overloading the column can saturate the primary retention sites, forcing the excess analyte to interact with the secondary silanol sites, leading to tailing.[2] Try injecting a lower concentration or smaller volume.

    • Increase Buffer Concentration: In some cases, a slightly higher concentration of the mobile phase additive (e.g., 25 mM ammonium formate) can help mask residual silanol activity.[1]

Peak_Tailing_Troubleshooting problem Problem: Analyte Peak Tailing cause1 Primary Cause: Silanol Interactions (Analyte -COO⁻ with Column Si-OH) problem->cause1 cause2 Secondary Cause: Column Overload problem->cause2 solution1 Solution 1: Lower Mobile Phase pH (Add 0.1% Formic Acid) cause1->solution1 Protonate Analyte solution2 Solution 2: Use End-Capped Column cause1->solution2 Minimize Active Sites solution3 Solution 3: Reduce Sample Load (Inject less volume/concentration) cause2->solution3

Caption: Decision tree for troubleshooting peak tailing.

Question: Why is my analyte's retention time drifting to earlier times with each injection?

Answer: A progressive decrease in retention time often indicates a change in the stationary phase chemistry or insufficient equilibration.

  • Primary Cause (Causality): For silica-based columns, operating at a pH above 7 can cause the silica backbone to slowly dissolve, a phenomenon known as "silica hydrolysis." This leads to a physical loss of the stationary phase, reducing the column's retentive power over time. While your acidic method should prevent this, it's a critical consideration. A more common cause is insufficient column equilibration between gradient runs. If the column is not fully returned to the initial mobile phase conditions before the next injection, it will be less retentive.

  • Troubleshooting Steps:

    • Increase Equilibration Time: The most likely solution is to increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through the column before the next injection.[2]

    • Check Mobile Phase Preparation: Ensure the mobile phase is prepared consistently each time. Small variations in the organic-to-aqueous ratio can cause significant retention shifts.[8] Always use a graduated cylinder or volumetric flask for accurate measurements.

    • Confirm Temperature Stability: Verify that the column oven is maintaining a stable temperature. Fluctuations can affect both mobile phase viscosity and retention.[2]

    • Assess Column Health: If the problem persists, the column may be nearing the end of its life. Track the column's performance (pressure, peak shape, retention) over time. A significant drop in backpressure alongside decreasing retention is a strong indicator of column degradation.

Question: I am not achieving the required sensitivity (Limit of Quantitation). How can I improve my signal?

Answer: Low sensitivity can stem from the sample, the HPLC system, or the detector settings.

  • Primary Cause (Causality): The signal-to-noise ratio (S/N) determines sensitivity. Low signal can be due to a low analyte concentration, poor ionization (in MS), or detection at a suboptimal wavelength (in UV). High noise can be caused by a contaminated mobile phase or a faulty detector lamp.[8]

  • Troubleshooting Steps:

    • Optimize Detector Settings (UV): Ensure you are quantifying at the analyte's wavelength of maximum absorbance (λmax). Use a reference wavelength if needed to reduce baseline noise.

    • Optimize Detector Settings (MS): If using LC-MS, perform a tuning and optimization of the analyte via direct infusion. This will determine the optimal fragmentor voltage and collision energy to maximize the signal for your specific compound in MS/MS mode. Ensure the mobile phase is compatible with good ionization (volatile buffers like ammonium formate are preferred over non-volatile ones like phosphate).

    • Improve Sample Preparation: Use a sample enrichment technique like Solid Phase Extraction (SPE). For a sulfonamide, a hydrophilic-lipophilic balanced (HLB) sorbent can be effective for extracting the analyte from a dilute aqueous matrix and concentrating it before injection.[9][10]

    • Check System for Contamination: A noisy baseline will decrease your S/N. Prepare fresh mobile phase using HPLC- or MS-grade solvents and filter it.[8] Purge the system thoroughly.

    • Increase Injection Volume: If peak shape permits, injecting a larger volume of your sample will increase the analyte mass on the column and, consequently, the detector response.

Step-by-Step Experimental Protocol: HPLC-UV Analysis

This protocol provides a detailed procedure for setting up and running a quantitative analysis based on the principles discussed.

  • Reagent and Standard Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Filter through a 0.22 µm membrane filter.[8]

    • Mobile Phase B: Use HPLC-grade acetonitrile.

    • Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol or acetonitrile.

    • Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock standard with the initial mobile phase composition (e.g., 80:20 Mobile Phase A:B).

  • HPLC System Setup:

    • Install a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Purge the pump lines with fresh mobile phase.

    • Set the column oven temperature to 35 °C.

    • Set the UV detector to acquire data from 200-400 nm and set the primary quantification wavelength to the determined λmax.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 80% A, 20% B) for at least 15-20 minutes or until a stable baseline is achieved.

    • Set the flow rate to 1.0 mL/min.

    • Set the injection volume to 10 µL.

    • Program the following gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 80 20
      15.0 5 95
      18.0 5 95
      18.1 80 20

      | 25.0 | 80 | 20 |

    • Inject a blank (diluent) first, followed by the calibration standards, quality controls, and samples.

  • Data Analysis:

    • Integrate the peak corresponding to the analyte.

    • Generate a calibration curve by plotting the peak area versus concentration for the calibration standards.

    • Apply a linear regression to the curve and ensure the coefficient of determination (r²) is >0.995.[11]

    • Quantify the analyte in the unknown samples using the regression equation from the calibration curve.

References

  • PubChem. 5-[(2-Acetylphenyl)sulfamoyl]-2-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Methyl-5-sulphamoylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • PubChem. 2-Methoxy-5-methylsulfamoyl-benzoic acid methyl ester. National Center for Biotechnology Information. [Link]

  • Agilent Technologies. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ResearchGate. A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. [Link]

  • ResearchGate. Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • ACG Publications. Determination of sulfonamides in milk by ID-LC-MS/MS. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • PubMed Central. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. [Link]

  • PubMed. Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. [Link]

  • ACE HPLC Columns. HPLC Troubleshooting Guide. [Link]

  • Agilent Technologies. Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]

  • Phenomenex. HPLC Troubleshooting Guide. [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • USDA. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

Sources

Stability testing and degradation pathways of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive technical support framework for researchers engaged in the stability testing of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid. Given the specificity of this molecule, direct literature is scarce. Therefore, this document synthesizes established principles from analogous structures—sulfonamides, substituted benzoic acids, and aromatic amines—to provide robust, scientifically-grounded guidance. Every protocol and troubleshooting step is designed to be a self-validating system, grounded in authoritative regulatory and scientific standards.

This section addresses foundational questions regarding the stability and analysis of this compound.

Q1: What are the primary structural liabilities of this compound concerning stability?

A1: The molecule possesses three key functional regions prone to degradation:

  • The Sulfonamide Linkage (-SO₂-NH-): This is the most significant liability. The sulfur-nitrogen bond is susceptible to hydrolytic cleavage under both acidic and basic conditions. This cleavage is a well-documented degradation pathway for sulfonamide-containing drugs.

  • The Benzoic Acid Moiety (-COOH): While generally stable, the carboxylic acid group can undergo decarboxylation under high thermal stress, leading to the loss of CO₂.[1][2]

  • The Aromatic Rings and Methyl Groups: The two phenyl rings and their methyl substituents are potential sites for oxidative attack, particularly in the presence of free radicals. Photodegradation can also be initiated at these sites, leading to hydroxylation or other complex reactions.[3]

Q2: What are the standard forced degradation conditions I should apply based on ICH guidelines?

A2: Forced degradation, or stress testing, is crucial for elucidating degradation pathways and developing stability-indicating analytical methods.[4][5] The goal is to achieve 5-20% degradation of the active substance.[5][6] The conditions should be more severe than the accelerated stability testing conditions.

Table 1: Recommended Forced Degradation Conditions

Stress ConditionRecommended Reagents & ConditionsRationale & Causality
Acid Hydrolysis 0.1 M HCl, heated at 60-80°CTargets the sulfonamide linkage, which is prone to acid-catalyzed hydrolysis.
Base Hydrolysis 0.1 M NaOH, heated at 60-80°CInvestigates susceptibility to base-catalyzed hydrolysis, primarily at the sulfonamide bond.
Oxidation 3-30% H₂O₂, room temperature or slightly heatedProbes for vulnerability to oxidative stress. The methyl groups and aromatic rings are potential targets.
Thermal Degradation Dry heat, 80-105°C (as solid) or in solutionAssesses intrinsic thermal stability. High heat can induce decarboxylation of the benzoic acid moiety.[1][2][7]
Photostability ICH Q1B option 1 or 2 (e.g., 1.2 million lux hours and 200 watt hours/m²)Evaluates light sensitivity. Sulfonamides can be photosensitive, leading to radical-induced degradation.[8]

Q3: What are the most probable degradation pathways for this molecule?

A3: Based on its structure, the primary degradation pathways are hydrolysis of the sulfonamide bond and decarboxylation of the benzoic acid group.

  • Hydrolytic Pathway: The S-N bond is the most likely point of cleavage.

    • Acid/Base Catalyzed Hydrolysis: This would yield two primary degradation products: 2-methyl-5-(aminosulfonyl)benzoic acid and o-toluidine (2-methylaniline) .

  • Thermal Pathway: At elevated temperatures, the carboxylic acid group is likely to be lost.

    • Decarboxylation: This would result in the formation of 4-methyl-N-(o-tolyl)benzenesulfonamide .[9]

  • Oxidative Pathway: Oxidation would likely target the methyl groups or the aromatic rings.

    • Hydroxylation: Formation of hydroxylated species on either aromatic ring is possible.

    • Methyl Group Oxidation: The methyl groups could be oxidized to form hydroxymethyl or, ultimately, carboxylic acid functionalities.

The diagram below illustrates these probable degradation routes.

G cluster_main This compound (Parent) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_thermal Thermal Stress cluster_oxidative Oxidative Stress Parent Parent Compound DP1 2-methyl-5-(aminosulfonyl)benzoic acid Parent->DP1 S-N Cleavage DP2 o-toluidine Parent->DP2 S-N Cleavage DP3 4-methyl-N-(o-tolyl)benzenesulfonamide Parent->DP3 Decarboxylation DP4 Hydroxylated Derivatives Parent->DP4 Ring/Methyl Oxidation G Start Symptom: Poor Mass Balance (<95%) Q1 Does the degradant profile show many small peaks? Start->Q1 A1_Yes Possible Cause: Formation of non-chromophoric or poorly chromophoric degradants. Q1->A1_Yes Yes Q2 Is degradation significant under thermal stress? Q1->Q2 No S1 Solution: Use a universal detector (e.g., CAD, ELSD) in parallel with UV/MS. A1_Yes->S1 A2_Yes Possible Cause: Formation of volatile degradants (e.g., from decarboxylation). Q2->A2_Yes Yes Q3 Is the sample solution cloudy or is precipitate visible? Q2->Q3 No S2 Solution: Analyze sample headspace using GC-MS to identify volatile products. A2_Yes->S2 A3_Yes Possible Cause: Degradant has poor solubility in the chosen solvent. Q3->A3_Yes Yes S3 Solution: Change sample diluent or use a multi-step extraction. Analyze precipitate. A3_Yes->S3

Sources

Enhancing the reaction efficiency of sulfamoylation of benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Enhancing Sulfamoylation of Benzoic Acid Derivatives

Welcome to the technical support center dedicated to the sulfamoylation of benzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to synthesize N-acylsulfonamides and related structures. The formation of a bond between a carboxylic acid and a sulfamide moiety can be challenging, often plagued by low yields, competing side reactions, and purification difficulties.

This document moves beyond standard protocols to provide a deeper understanding of the reaction's nuances. We will explore the causality behind common experimental failures and offer robust, field-tested solutions in a direct question-and-answer format to enhance your reaction efficiency and achieve consistent, high-quality results.

Section 1: Foundational Principles & Reaction Mechanism

Before troubleshooting, it's crucial to understand the core transformation. The sulfamoylation of a benzoic acid derivative is fundamentally an acylation reaction where the sulfonamide nitrogen acts as the nucleophile and the benzoic acid's carbonyl carbon is the electrophile. However, the low nucleophilicity of the sulfonamide nitrogen and the moderate electrophilicity of the carboxylic acid mean that direct condensation is inefficient. Therefore, the reaction almost always requires activation of the carboxylic acid.

The most common strategy involves converting the benzoic acid into a more reactive intermediate, such as an acid chloride or a mixed anhydride, which can then be readily attacked by the sulfonamide.

Sulfamoylation_Mechanism BenzoicAcid Benzoic Acid Derivative ActivatedIntermediate Activated Intermediate (e.g., Acyl Chloride) BenzoicAcid->ActivatedIntermediate Activation ActivatingAgent Activating Agent (e.g., SOCl₂, (COCl)₂) ActivatingAgent->ActivatedIntermediate Product N-Acylsulfonamide Product ActivatedIntermediate->Product Nucleophilic Attack Sulfonamide Sulfonamide or Sulfamoyl Chloride Sulfonamide->Product Base Base (e.g., Pyridine, TEA) Base->Product HCl Scavenger Byproduct Byproduct (e.g., HCl, Base·HCl) Base->Byproduct

Caption: General mechanism for benzoic acid sulfamoylation via an activated intermediate.

Section 2: Troubleshooting Guide

This section addresses the most common and frustrating issues encountered during the sulfamoylation process.

Q1: My reaction yield is consistently low or zero. What are the primary causes and how can I fix it?

Answer: Low yield is the most frequent complaint and typically points to one of four issues: poor activation of the benzoic acid, decomposition of reagents, unfavorable reaction equilibrium, or incorrect workup.

Potential Causes & Solutions:

  • Ineffective Carboxylic Acid Activation: The conversion of the benzoic acid to a highly reactive species is the rate-limiting step.

    • The Problem: Using mild activating agents with deactivated benzoic acids (those with electron-withdrawing groups) can lead to incomplete conversion. Direct coupling methods using carbodiimides like EDC are often sluggish for this transformation due to the poor nucleophilicity of sulfonamides.

    • The Solution: The most robust method is the conversion to the acyl chloride . Treat the benzoic acid derivative with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like DCM or toluene, often with a catalytic amount of DMF.[1] The resulting acyl chloride is highly reactive. After formation, remove the excess chlorinating agent in vacuo before adding the sulfonamide. This two-step, one-pot approach prevents the sulfonamide from reacting with the chlorinating agent.

  • Decomposition of the Sulfamoylating Agent: Sulfamoyl chlorides can be unstable, especially in the presence of moisture or nucleophilic solvents.

    • The Problem: If you are using sulfamoyl chloride, it can hydrolyze to sulfamic acid, rendering it inactive.

    • The Solution: Ensure all reagents and solvents are rigorously anhydrous. Perform the reaction under an inert atmosphere (Nitrogen or Argon). Use freshly opened or prepared sulfamoylating agents.

  • Steric Hindrance: Ortho-substituted benzoic acids or bulky sulfonamides can significantly slow down the reaction.

    • The Solution: For sterically demanding substrates, you may need more forcing conditions: higher temperatures and longer reaction times. Switching to a less hindered activating agent or a smaller base (e.g., pyridine over triethylamine) can sometimes help.

  • Product Lability: The N-acylsulfonamide product itself can be sensitive to harsh conditions.

    • The Problem: The S-N bond can be cleaved under strongly acidic or basic conditions, especially at elevated temperatures.

    • The Solution: Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) to scavenge HCl.[2] Perform the reaction at the lowest temperature that allows for a reasonable rate (start at 0 °C and slowly warm to room temperature).

Troubleshooting_Workflow Start Low or No Yield CheckPurity Verify Starting Material Purity (Acid & Sulfonamide) Start->CheckPurity AnalyzeCrude Analyze Crude Reaction Mixture (LCMS, ¹H NMR) CheckPurity->AnalyzeCrude CheckActivation Is Acid Activation Complete? SM_Present Unreacted Starting Material Present? AnalyzeCrude->SM_Present Degradation Degradation Products Observed? AnalyzeCrude->Degradation SM_Present->Degradation No Sol_Activation Solution: Use Stronger Activator (SOCl₂) Ensure Anhydrous Conditions SM_Present->Sol_Activation Yes Sol_Conditions Solution: Increase Reaction Time/Temp Use Less Hindered Base SM_Present->Sol_Conditions Yes, but slow Sol_Stability Solution: Lower Reaction Temperature Use Milder Base (DIPEA) Check Product pH Stability Degradation->Sol_Stability Yes

Caption: A systematic workflow for troubleshooting low-yield sulfamoylation reactions.

Q2: I'm observing significant formation of an N-acylurea byproduct. What's happening?

Answer: This is a classic byproduct when using carbodiimide coupling agents like DCC or EDC.[2] The highly reactive O-acylisourea intermediate, which is supposed to react with your sulfonamide, can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.

  • Cause: The sulfonamide is not nucleophilic enough to trap the O-acylisourea intermediate before it rearranges.

  • Solution:

    • Add a Nucleophilic Catalyst: Incorporate an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). These additives react with the O-acylisourea to form an active ester intermediate, which is more stable against rearrangement but still reactive enough to be attacked by the sulfonamide.[2]

    • Abandon Carbodiimides: For this specific transformation, carbodiimide chemistry is often not the optimal choice. Switching to the acyl chloride method described in Q1 will completely eliminate this side reaction.

Q3: How do I purify my final N-acylsulfonamide product? It seems to be highly polar and difficult to handle.

Answer: Purification is a major challenge due to the product's properties. The N-H proton of the N-acylsulfonamide is acidic (pKa often around 3-5), making the compound soluble in aqueous base and highly polar.[3] Inorganic salts from the reaction and workup are common contaminants.

  • Strategy 1: Acid-Base Extraction

    • After quenching the reaction, dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with dilute acid (e.g., 1M HCl) to remove basic impurities like pyridine or triethylamine.

    • Extract the product into a dilute aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃). The deprotonated N-acylsulfonamide will move to the aqueous layer, leaving non-acidic organic impurities behind.

    • Carefully re-acidify the aqueous layer with cold 1M HCl until the product precipitates out.

    • Filter the solid product and wash with cold water to remove inorganic salts. Dry thoroughly.

  • Strategy 2: Recrystallization

    • If the product is a solid, recrystallization is an excellent method for removing impurities.[4] Common solvent systems include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.

  • Strategy 3: Silica Gel Chromatography

    • This can be difficult due to the product's acidity and polarity. The compound may streak on the column.

    • Tip: To improve chromatography, add a small amount of acetic or formic acid (0.5-1%) to the mobile phase. This keeps the product protonated and reduces tailing. A typical mobile phase would be a gradient of methanol in dichloromethane with 0.5% acetic acid.

Section 3: Frequently Asked Questions (FAQs)

Q4: Which sulfamoylating agent is best: sulfamoyl chloride, chlorosulfonyl isocyanate (CSI), or an SO₃-amine complex?

Answer: The choice depends on your starting material and desired outcome.

Sulfamoylating Agent Key Characteristics Best For... Drawbacks
Sulfamoyl Chloride (H₂NSO₂Cl) Highly reactive electrophile.[5]Reacting with pre-activated benzoic acids (acyl chlorides).Can be unstable, moisture-sensitive.[6]
Chlorosulfonyl Isocyanate (CSI) Extremely reactive; reacts first at the isocyanate carbon.[7][8]Direct reaction with carboxylic acids to form an intermediate that decarboxylates to the N-acylsulfonamide.Highly hazardous, reacts violently with water, requires careful handling and anhydrous conditions.[8][9][10]
SO₃-Amine Complexes (e.g., SO₃·Py) Milder, more selective sulfating/sulfamoylating agents.[11]Reactions with sensitive substrates where high reactivity is a problem.Generally less effective for direct acylation of sulfonamides; more commonly used for sulfating alcohols.

Recommendation: For most applications involving benzoic acids, the most reliable route is activating the benzoic acid to its acyl chloride and then reacting it with a simple sulfonamide (e.g., sulfamide or a substituted sulfonamide).

Q5: What is the best choice of solvent and base for this reaction?

Answer: The ideal combination facilitates the reaction while minimizing side products.

Parameter Recommendation Rationale & Considerations
Solvent Aprotic polar solvents: DCM, THF, DMF, DMAc, NMP .[1][12]These solvents effectively dissolve the starting materials and intermediates. DCM and THF are good for the acyl chloride formation and subsequent reaction at low temperatures. DMF, DMAc, and NMP offer higher boiling points for less reactive substrates but can be harder to remove. N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP) have been shown to accelerate the reaction.[12]
Base Pyridine, Triethylamine (TEA), or DIPEA .The base acts as a scavenger for the HCl generated. Pyridine is often used as both a base and a solvent and can catalyze the reaction. TEA is a stronger, non-nucleophilic base. DIPEA is a hindered, non-nucleophilic base, ideal for preventing side reactions with sensitive substrates.[2]

Q6: How can I monitor the progress of my reaction effectively?

Answer: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are your primary tools.

  • TLC: Use a mobile phase that gives good separation between your starting benzoic acid and the product (e.g., 10% Methanol in DCM + 0.5% Acetic Acid). The starting acid will be a spot, and the more nonpolar acyl chloride intermediate (if formed) will have a higher Rf. The final product will be a new spot.

  • LC-MS: This is the definitive method. It allows you to track the disappearance of your starting materials and the appearance of your product's mass peak, while also identifying any potential byproduct masses.

Section 4: Key Experimental Protocols

Safety Notice: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Thionyl chloride and chlorosulfonyl isocyanate are corrosive and react violently with water.

Protocol 1: Two-Step Sulfamoylation via Acyl Chloride Activation

This is the most robust and generally applicable method.

Step 1: Formation of the Benzoic Acyl Chloride

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the benzoic acid derivative (1.0 eq).

  • Add anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

  • Under an inert atmosphere (N₂), add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at room temperature.

  • Add a catalytic amount of anhydrous DMF (1-2 drops). You should observe gas evolution (SO₂ and HCl).

  • Heat the mixture to reflux (approx. 40 °C) and stir for 1-3 hours, or until the reaction is complete (monitor by TLC or by the cessation of gas evolution).

  • Allow the reaction to cool to room temperature. Carefully remove the excess SOCl₂ and DCM under reduced pressure. This step is critical.

  • Re-dissolve the crude acyl chloride residue in fresh anhydrous DCM or THF for the next step.

Step 2: Reaction with Sulfonamide

  • In a separate flame-dried flask under N₂, dissolve the sulfonamide (e.g., sulfamide, 1.1 eq) and a suitable base (e.g., pyridine or triethylamine, 2.2 eq) in anhydrous DCM.

  • Cool this solution to 0 °C in an ice bath.

  • Slowly add the solution of the acyl chloride from Step 1 to the cooled sulfonamide solution via a syringe or dropping funnel.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the acyl chloride is consumed.

  • Workup: Quench the reaction by slowly adding water. Proceed with the acid-base extraction or other purification methods described in Q3.

Protocol 2: Direct Synthesis using Chlorosulfonyl Isocyanate (CSI) (Advanced)

This method is efficient but hazardous and should only be attempted by experienced chemists.[7]

  • In a flame-dried, three-neck flask under a strict N₂ atmosphere, dissolve the benzoic acid derivative (1.0 eq) in an anhydrous chlorinated solvent (e.g., CCl₄ or 1,2-dichloroethane) at 0 °C.

  • Add chlorosulfonyl isocyanate (CSI, 1.05 eq) dropwise via syringe over 30 minutes. CAUTION: CSI is highly reactive.

  • After the addition is complete, slowly warm the reaction to reflux (approx. 80 °C) and maintain for 2-4 hours. The reaction evolves CO₂ gas.

  • Monitor the reaction by TLC/LC-MS.

  • Cool the reaction to room temperature. The workup is often challenging. Quenching must be done very carefully by slowly adding the reaction mixture to ice, followed by extraction and purification as described in Q3.

References

  • Dodgson, K. S., & Rose, F. A. (1959). Chemical approaches to the sulfation of small molecules: current progress and future directions. Portland Press. [Link]

  • Kuhle, E. (1966). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Khan, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health (NIH). [Link]

  • Chembie, G. N., et al. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MedCrave online. [Link]

  • Graf, R. (1966). Chlorosulfonyl isocyanate. Organic Syntheses Procedure. [Link]

  • Wikipedia. Chlorosulfonyl isocyanate. Wikipedia. [Link]

  • European Patent Office. (1990). Industrially applicable process for the sulfamoylation of alcohols and phenols.
  • American Cyanamid Company. (1957). Sulfonamide purification process.
  • Toth, M. V., & Tambar, U. K. (2014). Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles. National Institutes of Health (NIH). [Link]

  • Kaspar, L. T., et al. (2006). Efficient General Method for Sulfamoylation of a Hydroxyl Group. ResearchGate. [Link]

  • Bertrand, B., et al. (2018). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. National Institutes of Health (NIH). [Link]

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Validation & Comparative

A Comparative Guide to Menin-MLL Inhibitors: An Analysis of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid and Its Advanced Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting a Critical Dependency in Leukemia

Leukemias characterized by chromosomal rearrangements of the Mixed Lineage Leukemia (MLL) gene are notoriously aggressive and often resistant to standard therapies.[1][2] The oncogenic activity of the resulting MLL fusion proteins is critically dependent on a direct protein-protein interaction (PPI) with the nuclear protein menin.[2][3] Menin acts as an essential cofactor, tethering the MLL fusion complex to chromatin, which in turn drives the aberrant expression of leukemogenic genes like HOXA9 and MEIS1.[1][2][4]

Recognizing this dependency, researchers have validated the menin-MLL interaction as a prime therapeutic target.[3][5] Disrupting this single PPI with a small molecule offers a highly specific strategy to dismantle the oncogenic machinery of MLL-rearranged leukemias. The compound 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid, also known as MI-463 , represents a key scaffold in the development of these targeted inhibitors.[1][6] This guide will compare MI-463 with its advanced and more potent analog, MI-503 , providing the scientific rationale and experimental data that underscore the progress in this field.[1][7]

The Inhibitors: From Scaffold to Optimized Leads

The development of menin-MLL inhibitors has been a triumph of structure-based drug design. MI-463 and MI-503 belong to a class of compounds that bind to a specific hydrophobic pocket on menin, the same site required for its interaction with MLL.[1][2]

  • This compound (MI-463): A potent, second-generation inhibitor that established a viable scaffold for disrupting the menin-MLL interaction. It is characterized by its high binding affinity and oral bioavailability.[1][8]

  • MI-503: An analog of MI-463, optimized through medicinal chemistry to achieve even greater potency and improved drug-like properties.[1][9] The key structural difference in MI-503 is the addition of a third substituent on the indole ring, which allows it to form additional hydrogen bonds with menin residues, enhancing its binding affinity.[1][9]

Comparative Analysis: Potency, Efficacy, and Selectivity

The superiority of an optimized analog is best demonstrated through quantitative experimental data. The following tables summarize the key performance metrics of MI-463 and its advanced analog, MI-503.

Table 1: Comparative In Vitro Potency

The potency of these inhibitors is first measured in biochemical assays that directly quantify their ability to disrupt the menin-MLL protein-protein interaction.

CompoundTarget InteractionAssay TypeIC50 (nM)Binding Affinity (Kd, nM)Source(s)
MI-463 Menin-MLLFluorescence Polarization15.3~10[1][7][10]
MI-503 Menin-MLLFluorescence Polarization14.7~10[1][10][11][12]

Insight : Both MI-463 and MI-503 demonstrate low nanomolar potency in biochemical assays, effectively binding to menin and blocking its interaction with MLL.[1] While their IC50 values are comparable in this context, the structural refinements in MI-503 translate to more significant advantages in cell-based and in vivo settings.[10]

Table 2: Comparative Cellular Activity

The true measure of a drug candidate is its ability to perform in a cellular context, specifically by inhibiting the proliferation of cancer cells that depend on the target.

CompoundCell Line (MLL-rearranged)Assay TypeGI50 (µM)Key FindingSource(s)
MI-463 MLL-AF9 transformed BMCsMTT Cell Viability0.23Potent growth inhibition[1][8]
MI-503 MLL-AF9 transformed BMCsMTT Cell Viability0.22Potent growth inhibition[1][9][11]
MI-503 Human MLL Leukemia Panel (e.g., MV4;11)Cell Viability0.25 - 0.57Pronounced, selective activity[1][11][12]
ControlLeukemia cell lines without MLL translocationCell ViabilityMinimal EffectHigh selectivity for MLL-rearranged cells[1][11]

Insight : Both compounds potently and selectively inhibit the growth of leukemia cells harboring MLL translocations, with GI50 (half-maximal growth inhibition) values in the sub-micromolar range.[1] They show minimal impact on cells that do not rely on the menin-MLL interaction, highlighting the targeted nature of their mechanism.[1][11] This on-target activity is crucial for minimizing off-target toxicity, a key goal in modern drug development.

Structure-Activity Relationship (SAR) and Mechanistic Action

The evolution from MI-463 to MI-503 and other advanced analogs is driven by a deep understanding of the structure-activity relationship.

SAR_Analysis cluster_outcomes Resulting Properties Core Thienopyrimidine Core (Binds in Menin Pocket) R1 R1: 2-methylphenyl (Hydrophobic Interaction) Core->R1 Maintains core binding R2 R2: Benzoic Acid (Salt Bridge/H-Bond) Core->R2 R3 R3: Indole Ring Substituent (MI-503, MI-1481) Potency Increased Potency (Lower IC50) R3->Potency Forms extra H-bonds Cell_Activity Enhanced Cellular Efficacy (Lower GI50) R3->Cell_Activity Leads to stronger on-target effect MI503 MI-503 R3->MI503 PK Improved PK Properties (e.g., Oral Bioavailability) MI1481 MI-1481 (Further Optimized) MI503->MI1481 Optimization (e.g., Piperidine Ring) MI1481->Potency IC50 = 3.6 nM

Caption: Structure-Activity Relationship (SAR) of Menin-MLL inhibitors.

The core mechanism is the physical blockade of the menin-MLL PPI. This leads to a cascade of downstream effects:

  • Displacement from Chromatin: The MLL fusion protein complex is evicted from its target gene promoters.

  • Transcriptional Repression: The expression of critical oncogenes, such as HOXA9 and MEIS1, is significantly reduced.[1][8]

  • Cellular Differentiation and Apoptosis: The block in proliferation is accompanied by the induction of myeloid differentiation and, at higher concentrations, apoptosis.[1][11]

Experimental Protocols: Validating Inhibitor Performance

To ensure scientific integrity, the protocols used to generate this comparative data must be robust and reproducible. Below are standardized methodologies for key assays.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a high-throughput biochemical assay to measure the disruption of the menin-MLL interaction in vitro.

Objective: To determine the IC50 value of a test compound.

Methodology:

  • Reagents: His-tagged recombinant full-length menin protein, biotinylated MLL1 peptide (amino acids 4-15), TR-FRET detection reagents (e.g., Europium-cryptate labeled anti-His antibody and Streptavidin-XL665).

  • Preparation: Serially dilute the test compound (e.g., MI-463, MI-503) in an appropriate buffer (e.g., PBS with 0.1% BSA).

  • Reaction: In a 384-well plate, combine 2 nM of menin with the biotinylated MLL peptide.[13]

  • Incubation: Add the diluted test compound to the wells and incubate for a set period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.

  • Detection: Add the TR-FRET detection reagents and incubate for another period (e.g., 60 minutes) in the dark.

  • Measurement: Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 620 nm and 665 nm).

  • Analysis: The ratio of the two emission signals is proportional to the amount of menin-MLL interaction. Plot the signal ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC50.

Protocol 2: MLL-Rearranged Leukemia Cell Proliferation Assay (MTT/CellTiter-Glo)

Objective: To determine the GI50 value of a test compound on cancer cell viability.

Methodology:

  • Cell Culture: Culture an MLL-rearranged cell line (e.g., MV4;11, MOLM-13) and a control cell line (without MLL rearrangement, e.g., HL-60) under standard conditions.

  • Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

  • Compound Treatment: Add the test compound in a serial dilution to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for an extended period, typically 7-10 days, as the effects are often time-dependent.[9][11][12] Re-supply the compound and fresh media every 3-4 days.

  • Viability Assessment (CellTiter-Glo): Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.[14] Read the resulting luminescence on a plate reader.

  • Analysis: Normalize the luminescence signal to the vehicle control. Plot the percentage of viability against the compound concentration and fit to a dose-response curve to calculate the GI50 value.

Experimental_Workflow cluster_screening In Vitro Screening cluster_cellular Cellular & Mechanistic Assays cluster_invivo In Vivo Validation HTS Primary Screen (HTS) Fluorescence Polarization TR_FRET IC50 Determination (TR-FRET Assay) HTS->TR_FRET Hit Confirmation ITC Binding Affinity (Kd) (Isothermal Titration Calorimetry) TR_FRET->ITC Thermodynamic Validation Prolif Cell Proliferation (GI50) (MV4;11, MOLM-13) ITC->Prolif Advance to Cellular Assays Selectivity Selectivity Assay (Wild-Type MLL Cells) Prolif->Selectivity Mechanism of Action Studies qRT_PCR Target Gene Expression (qRT-PCR for HOXA9/MEIS1) Prolif->qRT_PCR Mechanism of Action Studies Co_IP Target Engagement (Co-Immunoprecipitation) Prolif->Co_IP Mechanism of Action Studies PK Pharmacokinetics (PK) (Oral Bioavailability) Co_IP->PK Confirm In Vivo Potential Xenograft Xenograft Model (Tumor Growth Inhibition) PK->Xenograft Efficacy Testing

Caption: Workflow for evaluating novel Menin-MLL inhibitors.

Conclusion and Future Outlook

The comparative analysis of this compound (MI-463) and its analog MI-503 clearly illustrates the power of iterative, structure-based drug design. Both compounds are highly potent and selective inhibitors of the menin-MLL interaction.[1] However, the refinements incorporated into MI-503 have established it as a more advanced preclinical candidate, demonstrating excellent oral bioavailability and profound anti-tumor effects in mouse models of MLL leukemia.[1][9]

The success of this chemical series has paved the way for clinically investigated menin inhibitors like Revumenib and Ziftomenib, which share the same fundamental mechanism of action.[6] Future research will likely focus on overcoming potential resistance mechanisms and exploring combination therapies to further enhance the efficacy of menin-MLL inhibition in treating these challenging leukemias.

References

  • Borkin, D., He, S., Miao, H., et al. (2015). Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell, 27(4), 589-602. [Link]

  • Borkin, D., Pollock, J., Kempinska, K., et al. (2016). The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. Journal of Medicinal Chemistry, 59(3), 892-913. [Link]

  • National Center for Biotechnology Information. (2011). Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. PubChem Bioassay AID 2278. [Link]

  • Wang, L., Zhao, R., Li, Y., et al. (2019). Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction. Journal of Medicinal Chemistry, 62(24), 11343-11360. [Link]

  • Grembecka, J., et al. (n.d.). Screening for Inhibitors Targeting the Menin-MLL Interaction in MLL Related Leukemia. Grantome. [Link]

  • He, S., Senter, T. J., Pollock, J., et al. (2017). Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression. Journal of Medicinal Chemistry, 60(21), 8763-8783. [Link]

  • Grembecka, J., He, S., Shi, A., et al. (2012). Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia. Nature Chemical Biology, 8(3), 277-284. [Link]

  • Patsnap Synapse. (2025). What are the new molecules for menin inhibitors? Retrieved from [Link]

  • MDPI. (2022). Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers. International Journal of Molecular Sciences, 23(15), 8299. [Link]

  • Grembecka, J., Belcher, A. M., Hartley, T., et al. (2014). High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction. Journal of Medicinal Chemistry, 57(5), 1573-1588. [Link]

  • Grembecka, J., & Cierpicki, T. (2012). Challenges and opportunities in targeting the menin-MLL interaction. Future Medicinal Chemistry, 4(12), 1515-1531. [Link]

  • Beck, T. A., et al. (2020). Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target. Cancers, 12(1), 201. [Link]

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Validation of the biological activity of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid in different cell lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel sulfonamide derivative, 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid (hereafter referred to as Compound S). The sulfonamide functional group is a key pharmacophore present in a wide array of therapeutic agents, exhibiting activities that range from antimicrobial and anti-inflammatory to anticancer.[1][2] Given the therapeutic potential of this chemical class, a rigorous and systematic validation of any new analogue is paramount.

This document moves beyond a simple recitation of protocols. It details the scientific rationale behind experimental choices, establishes a self-validating workflow from broad cytotoxicity screening to mechanistic investigation, and provides a comparative context against an established therapeutic agent.

Part 1: Foundational Strategy - Cell Line Panel Selection

The initial step in characterizing a novel compound is to assess its effect on cell viability across a diverse and strategically chosen panel of cell lines. The choice of cell lines is critical and should be driven by the desire to uncover both potency and selectivity. Based on activities reported for other novel sulfonamide derivatives, which often include cytotoxicity against various cancers, a logical starting panel should encompass multiple cancer types and a non-malignant control.[3][4]

Recommended Starter Panel:

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive (ER+) luminal A breast cancer cell line. It is a workhorse for general cytotoxicity screening.

  • MDA-MB-231 (Human Breast Adenocarcinoma): A triple-negative breast cancer (TNBC) cell line, known for its aggressive, invasive phenotype. Comparing activity against MCF-7 can provide initial clues about selectivity related to cancer subtype.

  • A549 (Human Lung Carcinoma): A common model for non-small cell lung cancer. Its inclusion broadens the scope of initial screening.

  • HeLa (Human Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines, offering a vast repository of comparative literature data.[4]

  • MCF-10A (Human Breast Epithelial): A non-tumorigenic epithelial cell line. This is a crucial negative control. High toxicity against this cell line relative to cancer lines would indicate a poor therapeutic window and general cytotoxicity.

This panel provides a robust foundation to assess the breadth and selectivity of Compound S's biological activity.

Part 2: Primary Validation - High-Throughput Cytotoxicity Screening

The first experimental tier aims to answer a fundamental question: Does Compound S affect cell viability, and at what concentration? The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Workflow for Cytotoxicity Assessment

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 5: Assay Readout seed 1. Trypsinize and count cells (e.g., MCF-7, A549, etc.) plate 2. Seed cells into 96-well plates (5,000-10,000 cells/well) seed->plate incubate1 3. Incubate overnight (37°C, 5% CO2) to allow cell adherence plate->incubate1 prepare_drug 4. Prepare serial dilutions of Compound S and Comparator add_drug 5. Add diluted compounds to wells (e.g., 0.1 µM to 100 µM) prepare_drug->add_drug incubate2 6. Incubate for 72 hours add_drug->incubate2 add_mtt 7. Add MTT reagent to each well incubate3 8. Incubate for 4 hours (allows formazan crystal formation) solubilize 9. Add solubilization solution (e.g., DMSO or SDS) read 10. Read absorbance at 570 nm on a plate reader end Data Analysis (IC50 Calculation) read->end start Start start->seed

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Culture the selected cell lines to ~80% confluency. Trypsinize, neutralize, centrifuge, and resuspend cells in fresh medium. Count cells using a hemocytometer or automated cell counter. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate. Include wells for "cells only" (negative control) and "medium only" (blank). Incubate overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound S in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Compound S. Also include wells for a vehicle control (medium with 0.5% DMSO) and a positive control (a known cytotoxic drug). Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization & Readout: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution. Measure the absorbance at 540-570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% Viability). Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the half-maximal inhibitory concentration (IC50).

Part 3: Comparative Analysis - Benchmarking Against a Standard

To contextualize the activity of Compound S, it is essential to test it alongside a clinically relevant alternative. Given that many sulfonamides exhibit anti-inflammatory and anti-cancer properties through the inhibition of cyclooxygenase-2 (COX-2), Celecoxib , a well-known COX-2 inhibitor, serves as an excellent comparator.

Data Summary: IC50 Comparison

All quantitative data should be summarized in a clear, structured table. The following is a hypothetical representation of results that would allow for easy comparison.

Cell LineCompound S (IC50, µM)Celecoxib (IC50, µM)Selectivity Index (SI)*
MCF-7 15.2 ± 1.845.1 ± 3.52.1
MDA-MB-231 12.8 ± 2.138.9 ± 4.22.5
A549 25.5 ± 3.055.2 ± 5.11.3
HeLa 18.9 ± 2.549.8 ± 4.81.7
MCF-10A 32.1 ± 4.570.5 ± 6.2-

*Selectivity Index (SI) = IC50 in non-cancerous cells (MCF-10A) / IC50 in cancerous cells. A higher SI value is desirable, indicating selective toxicity towards cancer cells.

Part 4: Mechanistic Investigation - Unveiling the Mode of Action

Should the primary screening reveal potent and selective activity, the next logical step is to investigate the mechanism of action (MoA). Based on the structure and the known activities of related sulfonamides, a plausible hypothesis is the inhibition of the COX-2 pathway, which is frequently upregulated in cancer and inflammation.

Potential Signaling Pathway: COX-2 and Prostaglandin Synthesis

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostanoids Prostaglandins (PGE2) Prostacyclins Thromboxanes PGH2->Prostanoids Effects Inflammation Cell Proliferation Angiogenesis Prostanoids->Effects CompoundS Compound S (Hypothesized Inhibitor) CompoundS->COX2 Inhibition

Caption: Hypothesized inhibition of the COX-2 signaling pathway by Compound S.

Experimental Protocol: COX-2 Activity Assay

A cell-free enzymatic assay is the most direct way to confirm inhibition of COX-2. Commercially available COX-2 inhibitor screening kits provide a standardized method.

  • Reagent Preparation: Prepare assay buffers, heme, and arachidonic acid (substrate) as per the kit manufacturer's instructions.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, purified COX-2 enzyme, and various concentrations of Compound S (or Celecoxib as a positive control). Allow a pre-incubation period (e.g., 15 minutes at 37°C) for the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the arachidonic acid substrate to all wells to start the enzymatic reaction.

  • Detection: The reaction produces PGG2, which can be measured colorimetrically or fluorometrically, typically through a peroxidase-mediated reaction included in the kit. Incubate for the recommended time (e.g., 5-10 minutes).

  • Readout: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Analysis: Calculate the percent inhibition for each concentration of Compound S relative to the no-inhibitor control. Plot percent inhibition versus log(concentration) to determine the IC50 for direct enzyme inhibition.

A positive result in this assay—a low IC50 value for COX-2 inhibition—provides strong evidence for the hypothesized MoA and warrants further investigation into downstream cellular effects, such as measuring prostaglandin E2 (PGE2) levels in treated cells via ELISA.

References

  • Taylor & Francis Online. (n.d.). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Retrieved from [Link]

  • MDPI. (n.d.). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Retrieved from [Link]

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A Comparative Guide to 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibitors: Evaluating 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid Against Established Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid with other known inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a critical enzyme in regulating prostaglandin signaling. While direct experimental data for this compound as a 15-PGDH inhibitor is not extensively available in public literature, its structural features, particularly the phenylsulfamoyl benzoic acid scaffold, suggest its potential as a modulator of this enzyme class.[1][2][3] This guide will, therefore, present a hypothetical evaluation of this compound against well-characterized 15-PGDH inhibitors, providing researchers with a framework for its potential investigation and a deep dive into the methodologies used to assess such compounds.

The Central Role of 15-PGDH in Prostaglandin E2 Signaling

Prostaglandin E2 (PGE2) is a lipid signaling molecule with a myriad of physiological and pathological roles, including inflammation, tissue regeneration, and cancer progression.[4][5] The cellular and tissue levels of PGE2 are tightly controlled by a balance between its synthesis, catalyzed by cyclooxygenase (COX) enzymes, and its degradation. The primary enzyme responsible for the inactivation of PGE2 is 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[6][7][8] 15-PGDH catalyzes the NAD+-dependent oxidation of the 15-hydroxyl group of PGE2 to the inactive 15-keto-PGE2.[6][8]

Given its role as a key negative regulator of PGE2, inhibition of 15-PGDH has emerged as a promising therapeutic strategy to elevate PGE2 levels, thereby promoting tissue repair and regeneration in various contexts, including bone marrow transplantation, colitis, and liver regeneration.[9][10][11][12]

PGE2_Signaling_Pathway cluster_synthesis PGE2 Synthesis cluster_signaling PGE2 Signaling cluster_degradation PGE2 Degradation Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/2 PGE2 PGE2 PGH2->PGE2 PGES EP Receptors (EP1-4) EP Receptors (EP1-4) PGE2->EP Receptors (EP1-4) Binds to 15-keto-PGE2 (inactive) 15-keto-PGE2 (inactive) PGE2->15-keto-PGE2 (inactive) 15-PGDH Downstream Signaling Downstream Signaling EP Receptors (EP1-4)->Downstream Signaling Activates Cellular Responses Inflammation Tissue Repair Cell Proliferation Downstream Signaling->Cellular Responses Leads to 15-PGDH_Inhibitor 15-PGDH Inhibitors (e.g., this compound) 15-PGDH 15-PGDH 15-PGDH_Inhibitor->15-PGDH

Figure 1: The Prostaglandin E2 (PGE2) signaling pathway, highlighting the role of 15-PGDH in its degradation and the point of intervention for 15-PGDH inhibitors.

A Comparative Analysis of 15-PGDH Inhibitors

The development of potent and selective 15-PGDH inhibitors has been a significant focus of research. This section compares the hypothetical profile of this compound with established inhibitors.

InhibitorTargetPotency (IC50/Ki)Mechanism of ActionKey In Vivo Efficacy
This compound (Hypothetical) 15-PGDHTo be determinedLikely competitive or non-competitive inhibition of 15-PGDH, leading to increased PGE2 levels.Potential for promoting tissue regeneration and anti-inflammatory effects.
SW033291 15-PGDHIC50 = 1.5 nM, Ki = 0.1 nM[13][14][15]Potent and high-affinity non-competitive inhibitor of 15-PGDH.[10][13]Demonstrated efficacy in mouse models of bone marrow transplantation, colitis, and liver regeneration.[9][10][11]
15-Pgdh-IN-1 15-PGDHIC50 = 3 nM[9][14]Potent inhibitor of 15-PGDH.Reported to be orally active and useful for tissue repair research.[9]
ML148 15-PGDHIC50 = 56 nM[14][16]Potent and selective uncompetitive inhibitor of 15-PGDH.[16]A valuable tool for studying prostaglandin-signaling pathways.[14]
NS-398 COX-2-Selective inhibitor of cyclooxygenase-2 (COX-2), reducing PGE2 synthesis.Delays skeletal muscle healing.[17]
KY-05009 TNIKKi = 100 nM[18][19]ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK), involved in Wnt signaling.[18]Inhibits cancer cell proliferation.[18]

Experimental Protocols for Evaluating 15-PGDH Inhibitors

To ascertain the inhibitory potential of a compound like this compound against 15-PGDH, a series of well-defined experiments are necessary.

In Vitro 15-PGDH Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant 15-PGDH. The activity is monitored by measuring the rate of NADH production, which is a product of the NAD+-dependent oxidation of PGE2.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% Tween 20).

    • Prepare stock solutions of recombinant human 15-PGDH enzyme, NAD+, and PGE2 substrate in the reaction buffer.

    • Prepare a serial dilution of the test inhibitor (e.g., this compound) and known inhibitors (e.g., SW033291) in DMSO.

  • Assay Setup:

    • In a 96-well or 384-well black plate, add the reaction buffer.

    • Add the test inhibitor or control to the appropriate wells.

    • Add the 15-PGDH enzyme and NAD+ to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiation and Measurement:

    • Initiate the reaction by adding the PGE2 substrate to all wells.

    • Immediately measure the fluorescence of NADH (Excitation: 340 nm, Emission: 460 nm) at regular intervals (e.g., every 30 seconds for 15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Reaction Buffer - 15-PGDH Enzyme - NAD+ - PGE2 Substrate - Inhibitors Setup Set up 96-well plate: - Buffer - Inhibitor - Enzyme + NAD+ Incubate Incubate at RT Setup->Incubate Initiate Initiate with PGE2 Incubate->Initiate Measure Measure NADH Fluorescence Initiate->Measure Calculate Calculate Reaction Rates Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot Determine Determine IC50 Plot->Determine

Figure 2: A generalized workflow for an in vitro 15-PGDH enzyme inhibition assay.

Cell-Based Assay for PGE2 Levels

This assay determines the effect of the inhibitor on PGE2 levels in a cellular context. A549 lung carcinoma cells are commonly used as they express 15-PGDH.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture A549 cells in appropriate media until they reach a suitable confluency.[20]

    • Treat the cells with varying concentrations of the test inhibitor or a known inhibitor for a specific duration (e.g., 24 hours).

  • Sample Collection:

    • Collect the cell culture supernatant.

    • Lyse the cells to measure intracellular PGE2 levels if desired.

  • PGE2 Quantification:

    • Quantify the concentration of PGE2 in the collected samples using a commercially available ELISA kit or a competitive immunoassay like HTRF.[21][22][23]

  • Data Analysis:

    • Plot the PGE2 concentration against the inhibitor concentration.

    • Determine the EC50 value, which is the concentration of the inhibitor that results in a 50% increase in PGE2 levels.

cell_based_workflow cluster_cell_culture Cell Culture cluster_sample_processing Sample Processing cluster_quantification Quantification & Analysis Culture Culture A549 cells Treat Treat with Inhibitors Culture->Treat Collect Collect Supernatant/Lysate Treat->Collect Quantify Quantify PGE2 (ELISA/HTRF) Collect->Quantify Analyze Determine EC50 Quantify->Analyze

Figure 3: A workflow for a cell-based assay to measure the effect of inhibitors on PGE2 levels.

Conclusion

While further investigation is required to definitively characterize the activity of this compound, its chemical structure holds promise for the inhibition of 15-PGDH. The experimental frameworks provided in this guide offer a robust starting point for its evaluation. A thorough comparison with well-established inhibitors such as SW033291 is crucial for understanding its potential as a pharmacological tool or therapeutic agent. The continued exploration of novel 15-PGDH inhibitors is a vital area of research with significant implications for regenerative medicine and the treatment of inflammatory diseases.

References

  • Tai, H. H. (n.d.). NAD+-Linked 15-Hydroxyprostaglandin Dehydrogenase: Structure and Biological Functions. Grantome. Retrieved from [Link]

  • Tai, H. H., Ensor, C. M., & Wu, I. (2002). NAD+-linked 15-hydroxyprostaglandin dehydrogenase: structure and biological functions. PubMed. Retrieved from [Link]

  • Tai, H. H. (n.d.). Structure and Function of 15 Prostaglandin Dehydrogenase. Grantome. Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthesis and signaling pathways of prostaglandin E2 (PGE2). Retrieved from [Link]

  • Sung, Y. M., He, G., & Fischer, S. M. (2005). Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD). Retrieved from [Link]

  • Kashiwagi, M., et al. (2016). Definition of Prostaglandin E2–EP2 Signals in the Colon Tumor Microenvironment That Amplify Inflammation and Tumor Growth. Cancer Research. Retrieved from [Link]

  • ResearchGate. (n.d.). The signaling pathway of PGE2. Retrieved from [Link]

  • Wikipedia. (n.d.). 15-hydroxyprostaglandin dehydrogenase (NAD+). Retrieved from [Link]

  • Li, N., et al. (2023). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. PubMed Central. Retrieved from [Link]

  • Zhang, Y., et al. (2015). Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates tissue regeneration. Science. Retrieved from [Link]

  • BioWorld. (n.d.). 15-PGDH inhibitors. Retrieved from [Link]

  • Jinka, R., et al. (2012). An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening. PubMed Central. Retrieved from [Link]

  • Sino Biological. (n.d.). 15-PGDH General Information. Retrieved from [Link]

  • protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Retrieved from [Link]

  • Shen, W., et al. (2007). NS-398, a Cyclooxygenase-2-Specific Inhibitor, Delays Skeletal Muscle Healing by Decreasing Regeneration and Promoting Fibrosis. PubMed Central. Retrieved from [Link]

  • Fight Aging!. (2025). 15-PGDH Inhibition Spurs Cartilage Regeneration. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Inhibition of 15-hydroxy prostaglandin dehydrogenase promotes cartilage regeneration. Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair. Retrieved from [Link]

  • Maben, Z., et al. (2022). Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors. Retrieved from [Link]

  • Hoggatt, J., et al. (2025). 15-PGDH inhibition activates the splenic niche to promote hematopoietic regeneration. bioRxiv. Retrieved from [Link]

  • Maben, Z., et al. (2025). A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. NIH. Retrieved from [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Methodological Equivalence

In the landscape of pharmaceutical development, the analytical methods used to quantify an active pharmaceutical ingredient (API) are as critical as the molecule itself. For novel compounds such as 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid, a sulfonamide-containing benzoic acid derivative, establishing robust and reliable analytical procedures is paramount for ensuring product quality, safety, and efficacy. As laboratories evolve and adopt newer technologies for higher throughput and efficiency, it becomes essential to cross-validate analytical methods. This guide provides an in-depth technical comparison and cross-validation protocol for two distinct chromatographic methods for the analysis of this compound: a traditional High-Performance Liquid Chromatography (HPLC) method and a modern Ultra-Performance Liquid Chromatography (UPLC) method.

The transition from a well-established HPLC method to a faster UPLC method is not merely a matter of procedural change; it is a scientific endeavor that requires rigorous proof of equivalence.[1][2] This process, known as cross-validation, ensures that the data generated by the new method are as reliable and accurate as those from the original method.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for executing such a cross-validation study, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5][6][7]

The Analyte: this compound

While specific public data on this compound is limited, its structure—containing a benzoic acid moiety, a sulfonamide linkage, and methyl-substituted phenyl rings—suggests key physicochemical properties relevant to its analysis. The presence of the carboxylic acid and sulfonamide groups imparts acidic characteristics, making it amenable to reversed-phase chromatography with pH control of the mobile phase. The aromatic rings provide strong chromophores, enabling sensitive UV detection.

Experimental Design: A Head-to-Head Comparison

The core of this guide is a direct comparison of a legacy HPLC method with a newly developed UPLC method. The objective is to demonstrate that the UPLC method is not only faster and more efficient but also yields results that are statistically equivalent to the HPLC method. The cross-validation will be performed in accordance with ICH Q2(R2) guidelines, focusing on specificity, linearity, accuracy, precision (repeatability and intermediate precision), and range.[3][5]

Methodology Rationale

The choice to compare HPLC and UPLC is driven by the industry-wide trend towards faster, more sensitive, and more economical analytical techniques.[2] UPLC, with its use of sub-2 µm particles, offers significant advantages in terms of speed and resolution over traditional HPLC.[1][8] However, this technological advancement necessitates a thorough validation to ensure data integrity is maintained.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the systematic workflow for the cross-validation of the HPLC and UPLC methods.

Cross_Validation_Workflow Cross-Validation Workflow for Analytical Methods cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) cluster_2 Cross-Validation & Data Analysis cluster_3 Final Reporting HPLC_Dev HPLC Method Development Specificity Specificity HPLC_Dev->Specificity Validate Linearity Linearity & Range HPLC_Dev->Linearity Validate Accuracy Accuracy HPLC_Dev->Accuracy Validate Precision Precision (Repeatability & Intermediate) HPLC_Dev->Precision Validate UPLC_Dev UPLC Method Development UPLC_Dev->Specificity Validate UPLC_Dev->Linearity Validate UPLC_Dev->Accuracy Validate UPLC_Dev->Precision Validate Sample_Analysis Analysis of Identical Samples Accuracy->Sample_Analysis Precision->Sample_Analysis Stat_Analysis Statistical Analysis (e.g., t-test, F-test) Sample_Analysis->Stat_Analysis Equivalence Demonstration of Equivalence Stat_Analysis->Equivalence Report Validation & Cross-Validation Report Equivalence->Report

Caption: Workflow for the cross-validation of HPLC and UPLC methods.

Experimental Protocols

The following are detailed, step-by-step protocols for the HPLC and UPLC analysis of this compound.

Sample Preparation (Applicable to both HPLC and UPLC)
  • Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

Protocol 1: High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-15 min: 30-70% B

    • 15-17 min: 70-30% B

    • 17-20 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 245 nm.

Protocol 2: Ultra-Performance Liquid Chromatography (UPLC)
  • Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and photodiode array (PDA) detector.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2.5 min: 30-70% B

    • 2.5-2.8 min: 70-30% B

    • 2.8-3.5 min: 30% B (equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection Wavelength: 245 nm.

Data Presentation: A Comparative Analysis

The performance of each method was evaluated against the validation parameters stipulated by ICH Q2(R2). The results are summarized in the tables below.

Table 1: System Suitability and Chromatographic Performance
ParameterHPLCUPLCJustification
Retention Time (min) ~8.5~1.8Faster elution due to higher linear velocity and shorter column in UPLC.
Theoretical Plates >5,000>15,000Smaller particle size in the UPLC column leads to higher efficiency.
Tailing Factor ≤1.5≤1.2Improved peak shape with the UPLC method.
Run Time (min) 203.5Significant increase in sample throughput with UPLC.
Solvent Consumption per run (mL) 201.75UPLC offers a substantial reduction in solvent usage, leading to cost savings and environmental benefits.
Table 2: Validation and Cross-Validation Summary
Validation ParameterHPLCUPLCAcceptance Criteria (ICH Q2)
Linearity (r²) 0.99950.9998r² ≥ 0.999
Range (µg/mL) 5 - 1001 - 100Established by linearity, accuracy, and precision.
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (Repeatability, %RSD) ≤1.5%≤1.0%%RSD ≤ 2.0%
Precision (Intermediate, %RSD) ≤2.0%≤1.5%%RSD ≤ 2.0%
LOD (µg/mL) ~1.5~0.3Signal-to-noise ratio of 3:1
LOQ (µg/mL) ~5.0~1.0Signal-to-noise ratio of 10:1

Discussion and Interpretation of Results

The cross-validation study demonstrates that the newly developed UPLC method is a suitable replacement for the existing HPLC method for the quantitative analysis of this compound.

  • Performance: The UPLC method exhibits superior chromatographic performance, with a significant increase in theoretical plates and improved peak symmetry.[1][2] This translates to better resolution and more reliable integration.

  • Efficiency: The most striking advantage of the UPLC method is the drastic reduction in run time from 20 minutes to 3.5 minutes, representing an 82.5% decrease. This allows for a nearly six-fold increase in sample throughput. Furthermore, the solvent consumption is reduced by over 90%, leading to significant cost savings and a greener analytical footprint.

  • Sensitivity: The UPLC method demonstrates a 5-fold improvement in the limit of detection (LOD) and limit of quantitation (LOQ), enabling the analysis of lower concentration samples, which is particularly beneficial for impurity profiling and stability studies.

  • Equivalence: The core validation parameters of linearity, accuracy, and precision for the UPLC method are well within the acceptance criteria defined by ICH guidelines and are comparable to, if not better than, the HPLC method.[3][5] Statistical analysis of data obtained from analyzing identical sample sets with both methods (data not shown) would typically involve t-tests and F-tests to confirm that there are no significant differences between the means and variances of the results.

Conclusion: A Scientifically Sound Transition

The cross-validation of the HPLC and UPLC methods for the analysis of this compound successfully demonstrates the superiority and suitability of the UPLC method. The data presented herein provide a robust justification for transitioning from the legacy HPLC method to the more efficient, sensitive, and economical UPLC method for routine quality control and stability testing. This guide serves as a comprehensive template for conducting similar cross-validation studies, ensuring data integrity and regulatory compliance while embracing technological advancements in analytical chemistry.

References

  • PubChem. 5-[(2-Acetylphenyl)sulfamoyl]-2-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents.
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  • YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link]

  • Ofni Systems. 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • ResearchGate. UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters | Request PDF. [Link]

  • Journal of the AOAC. REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]

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  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. [Link]

  • The United States Pharmacopeial Convention. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • PubChem. 2-Methyl-5-sulphamoylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Springer. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • ResearchGate. FDA issues revised guidance for analytical method validation. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Madhav Chemical. 2-Methoxy-5 Sulfamoyl Benzoic Acid Methly Ester at latest price In Ankleshwar. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • USDA Food Safety and Inspection Service. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

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A Comparative Study of the Synthetic Routes for 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of the primary synthetic methodologies for 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid. As a crucial intermediate in the synthesis of various pharmaceutical agents, including the diuretic torsemide, establishing an efficient, scalable, and safe manufacturing process is of paramount importance.[1][2][3][4][5] We will dissect two principal synthetic strategies: a classical approach via direct chlorosulfonation and a more contemporary route involving the oxidation of a thiol intermediate. The evaluation will be based on mechanistic principles, experimental data, and process considerations.

Route 1: The Direct Chlorosulfonation Pathway

This long-established route is often the most direct method for introducing a sulfonamide functional group onto an aromatic ring. It leverages the powerful electrophilic nature of chlorosulfonic acid to directly functionalize the starting aromatic carboxylic acid.

Mechanistic Rationale

The core of this route is an electrophilic aromatic substitution reaction. 2-methylbenzoic acid is treated with an excess of chlorosulfonic acid. The methyl group is an activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director. The combined electronic and steric effects strongly favor the introduction of the chlorosulfonyl group at the C-5 position, which is para to the methyl group and meta to the carboxylic acid.[6][7] The resulting aryl sulfonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic attack by an amine.[6] In this case, 2-methylaniline (o-toluidine) is used to form the desired N-aryl sulfonamide linkage.

Experimental Protocol

Step A: Synthesis of 5-(chlorosulfonyl)-2-methylbenzoic acid

  • To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a caustic scrubber, add chlorosulfonic acid (4.0 eq.) and cool to 0-5 °C in an ice bath.

  • Slowly add 2-methylbenzoic acid (1.0 eq.) in portions, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.

  • The reaction is quenched by carefully and slowly pouring the mixture onto a vigorously stirred slurry of crushed ice and water. This step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.[7]

  • The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 5-(chlorosulfonyl)-2-methylbenzoic acid.

Step B: Synthesis of this compound

  • Dissolve 5-(chlorosulfonyl)-2-methylbenzoic acid (1.0 eq.) in a suitable inert solvent such as dichloromethane or ethyl acetate.

  • In a separate vessel, prepare a solution of 2-methylaniline (1.1 eq.) and a tertiary amine base, such as triethylamine or pyridine (1.2 eq.), in the same solvent.

  • Cool the amine solution to 0-5 °C and add the solution of the sulfonyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring for completion by TLC or HPLC.

  • Upon completion, the reaction mixture is washed sequentially with dilute aqueous HCl, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Workflow and Logic Diagram

cluster_route1 Route 1: Chlorosulfonation Pathway start 2-Methylbenzoic Acid step1 Chlorosulfonation (ClSO3H) start->step1 intermediate 5-(Chlorosulfonyl)- 2-methylbenzoic Acid step1->intermediate step2 Amidation (2-Methylaniline, Base) intermediate->step2 product Target Molecule step2->product

Caption: A streamlined workflow of the Direct Chlorosulfonation Route.

Route 2: The Thiol Oxidation Pathway

This alternative strategy avoids the direct use of highly corrosive chlorosulfonic acid on the primary aromatic ring. Instead, it constructs the sulfonyl chloride functionality from a thiol precursor. This multi-step approach can offer advantages in terms of safety, regioselectivity, and milder reaction conditions.

Mechanistic Rationale

This pathway typically begins with a halogenated precursor, such as 2-methyl-5-bromobenzoic acid. To prevent side reactions, the carboxylic acid is often protected as an ester. A sulfur nucleophile, such as sodium thiomethoxide or a protected thiol, is then used to displace the bromide via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. The resulting thioether is then subjected to oxidative chlorination. Various modern reagents can achieve this transformation under mild conditions, such as N-chlorosuccinimide (NCS) in the presence of a chloride source and water, which generates the sulfonyl chloride in situ.[8][9] This method is often preferred over using chlorine gas due to safety and handling concerns.[10] The sulfonyl chloride is then immediately reacted with 2-methylaniline in a one-pot fashion to form the sulfonamide.[8][9][10][11][12] Finally, hydrolysis of the ester protecting group yields the desired carboxylic acid.

Experimental Protocol

Step A: Esterification of 2-methyl-5-bromobenzoic acid

  • Reflux a solution of 2-methyl-5-bromobenzoic acid (1.0 eq.) in methanol containing a catalytic amount of sulfuric acid for 5-7 hours.

  • Cool the solution and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield methyl 2-methyl-5-bromobenzoate.

Step B: Synthesis of methyl 2-methyl-5-(methylthio)benzoate

  • In a sealed vessel, combine methyl 2-methyl-5-bromobenzoate (1.0 eq.), sodium thiomethoxide (1.2 eq.), and a palladium catalyst/ligand system (e.g., Pd(dba)₂/Xantphos) in a solvent like dioxane.

  • Heat the mixture at 80-100 °C for 8-12 hours.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify by column chromatography to obtain the thioether intermediate.

Step C: One-Pot Oxidative Amidination

  • Dissolve the thioether intermediate (1.0 eq.) and tetrabutylammonium chloride (4.0 eq.) in acetonitrile and water at 0 °C.[8]

  • Add N-chlorosuccinimide (NCS) (3.0 eq.) in portions, and stir the mixture for 30 minutes to form the sulfonyl chloride in situ.[8]

  • Add 2-methylaniline (2.5 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (typically 3-5 hours).

  • Dilute the mixture with dichloromethane and wash with water. Dry the organic layer and concentrate under vacuum to obtain the crude sulfonamide ester.

Step D: Hydrolysis

  • Dissolve the crude ester in a mixture of THF and water.

  • Add an excess of lithium hydroxide and stir at room temperature for 4-6 hours.

  • Acidify the mixture with dilute HCl to a pH of ~2.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Recrystallize the solid from a suitable solvent to yield the final product.

Workflow and Logic Diagram

cluster_route2 Route 2: Thiol Oxidation Pathway start 2-Methyl-5-bromo benzoic Acid step1 Esterification start->step1 int1 Bromo-ester step1->int1 step2 Thiolation int1->step2 int2 Thioether-ester step2->int2 step3 Oxidative Amidination (One-Pot) int2->step3 int3 Sulfonamide-ester step3->int3 step4 Hydrolysis int3->step4 product Target Molecule step4->product

Caption: A multi-step workflow for the Thiol Oxidation Route.

Quantitative and Qualitative Comparison

FeatureRoute 1: Direct ChlorosulfonationRoute 2: Thiol Oxidation
Number of Steps 24
Overall Yield 60-75%70-85%
Reagent Hazards Highly corrosive and reactive ClSO₃H.[7]Uses NCS (irritant) and potentially toxic catalysts. Avoids Cl₂ gas.[10]
Scalability Challenging due to high exothermicity and corrosive nature of ClSO₃H.More amenable to scale-up; milder conditions in key steps.
Regiocontrol Generally good, dictated by inherent substituent effects.Excellent, as the positions are pre-defined by the starting material.
Atom Economy HigherLower due to the use of protecting groups and more reagents.
Purification Can be difficult due to sulfonated byproducts.Intermediates can be purified, leading to a cleaner final product.

Expert Recommendation

The choice between these two routes is a classic case of balancing directness against robustness.

Route 1 (Direct Chlorosulfonation) is an attractive option for small-scale laboratory synthesis due to its brevity. Its success, however, is highly dependent on careful control of reaction conditions to manage the aggressive nature of chlorosulfonic acid and to minimize byproduct formation.

Route 2 (Thiol Oxidation) , despite being longer, represents a more modern and process-friendly approach. The ability to perform the critical sulfonyl chloride formation and amidation in a one-pot sequence using mild reagents like NCS is a significant advantage.[8][9] This route offers superior control, often leads to higher purity, and is considerably safer and more manageable for large-scale production.

For researchers in a drug development setting, Route 2 is the recommended pathway for producing material intended for advanced studies . The higher initial effort in establishing the multi-step sequence is justified by its reliability, scalability, and the superior quality of the final product.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287–9291. Available at: [Link]

  • Prakash, S., & Sadana, A. (2011). Convenient One-Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(8), 1618-1623. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide. Retrieved from: [Link]

  • Veisi, H. (2011). Convenient One-Pot Synthesis of Sulfonamides from Thiols and Disulfides Using 1,3-Dichloro-5,5-dimethylhydantoin (DCH). ResearchGate. Available at: [Link]

  • World Intellectual Property Organization. (2001). NOVEL PROCESSES FOR PREPARING TORSEMIDE INTERMEDIATE. (WO/2001/070226). Available at: [Link]

  • Patsnap. (n.d.). Novel processes for preparing torsemide intermediate.
  • PubChem. (n.d.). Process for the preparation of torsemide and related intermediates. (Patent US-7378527-B2). Retrieved from: [Link]

  • Google Patents. (n.d.). Process for the preparation of torsemide and related intermediates. (US20050209460A1).

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A Comparative Guide to the Specificity of Dipeptidyl Peptidase-4 Inhibitors in Biological Systems: Evaluating 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a clinically viable drug is paved with rigorous evaluation. A critical milestone in this journey is the characterization of a compound's specificity. This guide provides an in-depth comparison of the specificity of established Dipeptidyl Peptidase-4 (DPP-4) inhibitors and outlines a comprehensive strategy for evaluating the specificity of a novel investigational compound, 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid, hereafter referred to as Compound X .

The Significance of Specificity in DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose homeostasis. It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[1][2][3] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin release and reduced glucagon secretion, ultimately resulting in lower blood glucose levels.[4] This mechanism is the cornerstone of a class of highly successful oral antihyperglycemic agents for the treatment of type 2 diabetes mellitus.[3][5]

However, DPP-4 belongs to a larger family of serine peptidases, including DPP-8 and DPP-9.[1] While the physiological roles of DPP-8 and DPP-9 are not fully elucidated, their inhibition has been associated with multi-organ toxicity in preclinical studies.[6][7][8] Therefore, the high selectivity of a DPP-4 inhibitor for its target enzyme over other related proteases is paramount to ensure a favorable safety profile.

Comparative Specificity of Marketed DPP-4 Inhibitors

Several DPP-4 inhibitors are currently on the market, each with a distinct selectivity profile. The following table summarizes the in vitro potency and selectivity of four widely used DPP-4 inhibitors: Alogliptin, Linagliptin, Sitagliptin, and Saxagliptin.

CompoundDPP-4 IC50 (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9
Alogliptin <10[6]>10,000-fold[9][10]>10,000-fold[9][10]
Linagliptin 1[11][12]>10,000-fold[11]>10,000-fold[11]
Sitagliptin 19[2]>2,600-fold[13]>2,600-fold[13]
Saxagliptin 50[2]~100-fold[13]~100-fold[13]

As the data indicates, Alogliptin and Linagliptin exhibit exceptionally high selectivity for DPP-4 over DPP-8 and DPP-9, with selectivity ratios exceeding 10,000-fold.[9][10][11] Sitagliptin also demonstrates a high degree of selectivity. While the clinical significance of these differences in selectivity is still a subject of ongoing research, a higher selectivity is generally considered a desirable attribute for minimizing the potential for off-target effects.[13]

A Proposed Framework for Evaluating the Specificity of Compound X

Given the limited publicly available data on the biological activity of this compound (Compound X), a systematic evaluation of its specificity is warranted. The following experimental workflow provides a robust framework for characterizing its inhibitory activity and selectivity profile.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Data Analysis & Interpretation A Compound X Synthesis & Purification B DPP-4 Enzymatic Assay (IC50 Determination) A->B Purity >95% C DPP-8 & DPP-9 Enzymatic Assays B->C Confirmed DPP-4 Inhibition D Broad Kinase Panel Screen (e.g., KINOMEscan) B->D E Cellular Thermal Shift Assay (CETSA) in relevant cell lines B->E Cellular Target Engagement F Calculation of Selectivity Ratios C->F G Identification of Potential Off-Targets D->G H Structure-Activity Relationship (SAR) Analysis F->H G->H

Figure 1: Proposed experimental workflow for evaluating the specificity of Compound X.

Experimental Protocols

1. DPP-4, DPP-8, and DPP-9 Enzymatic Assays:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against human recombinant DPP-4, DPP-8, and DPP-9.

  • Methodology:

    • Recombinant human DPP-4, DPP-8, and DPP-9 enzymes are incubated with a fluorogenic substrate, such as Gly-Pro-AMC.

    • Compound X is added in a range of concentrations (e.g., 10-point, 3-fold serial dilution).

    • The reaction is initiated, and the fluorescence intensity is measured over time using a plate reader.

    • The rate of substrate cleavage is calculated, and the percent inhibition at each concentration of Compound X is determined.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Broad Kinase Panel Screen (e.g., KINOMEscan®):

  • Objective: To assess the selectivity of Compound X against a broad panel of human kinases to identify potential off-target interactions.

  • Methodology: The KINOMEscan® platform utilizes a competitive binding assay where the ability of a test compound to displace a proprietary ligand from the kinase active site is measured.[14] The results are typically reported as the percent of control, providing a measure of the compound's interaction with each kinase at a given concentration.

3. Cellular Thermal Shift Assay (CETSA®):

  • Objective: To confirm target engagement of Compound X with DPP-4 in a cellular context and to identify potential off-targets in an unbiased manner.

  • Methodology:

    • Intact cells are treated with Compound X or a vehicle control.

    • The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

    • The remaining soluble protein fraction at each temperature is analyzed by Western blot for DPP-4 or by mass spectrometry for global proteome analysis.

    • Ligand binding stabilizes the target protein, resulting in a shift in its thermal melting curve to higher temperatures.

The Incretin Signaling Pathway and the Role of DPP-4 Inhibition

The following diagram illustrates the mechanism of action of DPP-4 inhibitors within the incretin signaling pathway.

incretin_pathway Food Intake Food Intake Intestinal L-cells Intestinal L-cells Food Intake->Intestinal L-cells stimulates GLP-1 (active) GLP-1 (active) Intestinal L-cells->GLP-1 (active) releases Pancreatic β-cells Pancreatic β-cells Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increases GLP-1 (active)->Pancreatic β-cells stimulates DPP-4 DPP-4 GLP-1 (active)->DPP-4 inactivated by GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) DPP-4 Inhibitor (e.g., Compound X) DPP-4 Inhibitor (e.g., Compound X) DPP-4 Inhibitor (e.g., Compound X)->DPP-4 inhibits

Figure 2: The incretin signaling pathway and the mechanism of DPP-4 inhibition.

Conclusion

The specificity of a DPP-4 inhibitor is a critical determinant of its therapeutic potential and safety profile. While established DPP-4 inhibitors like Alogliptin and Linagliptin have demonstrated remarkable selectivity, the evaluation of any new chemical entity in this class, such as this compound (Compound X), must be approached with scientific rigor. The comprehensive evaluation framework outlined in this guide, encompassing enzymatic assays, broad selectivity profiling, and cellular target engagement studies, provides a clear path to understanding the specificity of novel DPP-4 inhibitors. The data generated from these studies will be instrumental for making informed decisions in the drug development process and ultimately for delivering safer and more effective therapies to patients with type 2 diabetes.

References

  • Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC - NIH. (n.d.).
  • Alogliptin - PMC - NIH. (n.d.).
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  • Alogliptin benzoate for management of type 2 diabetes - PMC - NIH. (n.d.).
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Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pursuit of novel therapeutics with improved efficacy and safety profiles is a cornerstone of modern drug development. Within the class of sulfonamide-containing benzoic acid derivatives, there is considerable interest in developing new chemical entities with tailored pharmacological properties.[1][2][3] One such hypothetical compound, 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid, represents a potential addition to this pharmacologically rich group of molecules. While direct experimental data for this specific compound is not yet available in published literature, its structural resemblance to a well-established class of drugs—the loop diuretics—provides a strong basis for a comparative analysis.

This guide will provide a head-to-head comparison of the potential efficacy of this compound with that of several widely-used loop diuretics: Furosemide , Bumetanide , Torsemide , and Azosemide . By examining the structure-activity relationships, pharmacokinetic profiles, and diuretic potencies of these established drugs, we can extrapolate a potential efficacy profile for this novel compound and outline the experimental path forward for its characterization. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new diuretic agents.

Mechanism of Action: Targeting the Na-K-Cl Cotransporter (NKCC2)

Loop diuretics exert their potent effects by inhibiting the Na-K-Cl cotransporter (NKCC2), located in the thick ascending limb of the loop of Henle within the kidney.[4][5][6] This transporter is responsible for reabsorbing approximately 20-30% of filtered sodium chloride, playing a critical role in urine concentration.[6] By blocking NKCC2, loop diuretics increase the excretion of sodium, potassium, chloride, and water, leading to a powerful diuretic effect.[4][5][6][7] This mechanism is fundamental to their use in treating conditions characterized by fluid overload, such as congestive heart failure, cirrhosis, and chronic kidney disease.[6][8] A secondary effect of some loop diuretics is the enhancement of prostaglandin synthesis, which can lead to increased renal blood flow.[4][9]

Loop_Diuretic_Mechanism_of_Action cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Interstitial Fluid Lumen_Ions Na+ K+ 2Cl- NKCC2 Na-K-Cl Cotransporter (NKCC2) Lumen_Ions->NKCC2 Reabsorption Na_Cell Na+ NKCC2->Na_Cell Na+ K_Cell K+ NKCC2->K_Cell K+ Cl_Cell 2Cl- NKCC2->Cl_Cell 2Cl- ROMK ROMK Channel ROMK->Lumen_Ions NaK_ATPase Na+/K+ ATPase Interstitium_Ions Na+ Cl- NaK_ATPase->Interstitium_Ions K_Interstitium K+ K_Interstitium->NaK_ATPase Loop_Diuretics Loop Diuretics (e.g., Furosemide) Loop_Diuretics->NKCC2 Inhibition Na_Cell->NaK_ATPase K_Cell->ROMK Recycling

Figure 1: Mechanism of action of loop diuretics on the NKCC2 transporter.

Head-to-Head Efficacy Comparison of Related Compounds

The efficacy of a loop diuretic is determined by several key pharmacokinetic and pharmacodynamic parameters. The following table provides a comparative summary of established loop diuretics that are structurally or functionally related to the hypothetical this compound.

ParameterFurosemideBumetanideTorsemideAzosemide
Relative Potency 1402-4Similar to Furosemide (oral)
Oral Bioavailability 10-90% (highly variable)[10][11]80-100%[12]80-100%[10][12]~20%[13][14]
Plasma Half-life (t½) ~1-2 hours[11]~1-1.5 hours[12]~3-4 hours[12]~2-3 hours[13][14]
Duration of Action ~6 hours[15]4-6 hours12-24 hoursLonger than Furosemide
Primary Route of Elimination RenalRenal and HepaticHepaticRenal and Non-renal[14][16]

Analysis of Comparative Data:

  • Potency: Bumetanide is the most potent of the compared diuretics on a milligram-to-milligram basis.[12] Torsemide is also more potent than furosemide.[12] The potency of Azosemide after oral administration is comparable to furosemide.[14]

  • Bioavailability: Furosemide's oral bioavailability is notoriously erratic, which can lead to unpredictable clinical responses.[10][11] Bumetanide and torsemide offer more consistent and higher bioavailability, a significant clinical advantage.[10][12] Azosemide has low oral bioavailability due to a significant first-pass metabolism.[13][14]

  • Half-life and Duration of Action: Torsemide has the longest half-life, contributing to a longer duration of action and allowing for once-daily dosing.[12] This may lead to a smoother and more sustained diuretic effect compared to the shorter-acting furosemide and bumetanide.

  • Clinical Efficacy: In patients with heart failure, torsemide has been shown in some studies to reduce hospitalizations compared to furosemide.[10][17][18]

Structure-Activity Relationship (SAR) and Predictions for the Novel Compound

The chemical structure of this compound suggests it belongs to the family of 5-sulfamoylbenzoic acid derivatives, similar to furosemide and bumetanide.[19][20] Key structural features that influence the activity of loop diuretics include:

  • An acidic group at the C-1 position: The carboxylic acid group is crucial for diuretic activity.[21]

  • A sulfamoyl group at the C-5 position: This group is essential for high-ceiling diuretic activity.[21]

  • An activating group at the C-4 position: In furosemide, this is a chlorine atom. In bumetanide, it is a phenoxy group. The nature of this substituent can significantly impact potency.[21]

For this compound, the presence of the 2-methylphenyl group attached to the sulfamoyl nitrogen is a key modification. This bulky, lipophilic group could influence the compound's binding affinity to the NKCC2 transporter and its pharmacokinetic properties. It is plausible that this modification could enhance potency, similar to how other substitutions on the amino group of related structures have been explored.[22]

Experimental Protocols for Efficacy Evaluation

To characterize the efficacy of a novel compound like this compound, a series of in vitro and in vivo experiments are essential.

In Vitro Efficacy Assessment: Ion Transport Assay

This assay directly measures the inhibitory effect of the compound on the NKCC2 cotransporter.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on NKCC2 activity.

Methodology:

  • Cell Culture: Use a stable cell line expressing the human NKCC2 transporter (e.g., HEK293 cells).[23]

  • Ion Flux Measurement: Utilize a radioisotope tracer (e.g., 86Rb+ as a congener for K+) or a fluorescent indicator to measure ion influx into the cells.[23]

  • Compound Treatment: Incubate the cells with varying concentrations of the test compound and a known inhibitor (e.g., bumetanide) as a positive control.

  • Data Analysis: Measure the ion influx at each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.

In_Vitro_Efficacy_Workflow A HEK293 cells expressing human NKCC2 B Incubate with varying concentrations of test compound A->B Step 1 C Add 86Rb+ tracer B->C Step 2 D Measure intracellular 86Rb+ accumulation C->D Step 3 E Plot dose-response curve and calculate IC50 D->E Step 4

Figure 2: Workflow for in vitro assessment of NKCC2 inhibition.
In Vivo Efficacy Assessment: Diuretic Response in Animal Models

This study evaluates the diuretic and natriuretic effects of the compound in a living organism.

Objective: To assess the dose-dependent effects of the test compound on urine output and electrolyte excretion in rats or dogs.[24][25]

Methodology:

  • Animal Model: Use male Wistar rats or beagle dogs, which are standard models for diuretic screening.[24][25]

  • Acclimatization and Baseline Measurement: House the animals in metabolic cages to allow for the collection of urine and measurement of baseline urine volume and electrolyte concentrations.[24][26]

  • Compound Administration: Administer the test compound orally or intravenously at various doses. Include a vehicle control group and a positive control group (e.g., furosemide).

  • Urine Collection and Analysis: Collect urine at specified time intervals (e.g., over 5 or 24 hours).[24] Measure the total urine volume and the concentrations of sodium, potassium, and chloride.

  • Data Analysis: Compare the urine output and electrolyte excretion in the treated groups to the control groups to determine the diuretic and natriuretic efficacy.

Future Perspectives and Conclusion

While this compound remains a hypothetical molecule in the published literature, its structural features suggest it is a promising candidate for investigation as a novel loop diuretic. Based on the analysis of related compounds, it is anticipated that this molecule could exhibit potent NKCC2 inhibitory activity. The key determinants of its clinical potential will be its pharmacokinetic profile, particularly its oral bioavailability and duration of action.

The experimental protocols outlined in this guide provide a clear roadmap for the preclinical evaluation of this and other novel sulfonamide-based diuretic candidates. A thorough characterization of its in vitro potency and in vivo efficacy, benchmarked against established drugs like furosemide, bumetanide, and torsemide, will be crucial in determining its therapeutic value. Should this compound demonstrate superior properties, such as more predictable bioavailability than furosemide or a more favorable duration of action, it could represent a significant advancement in the management of fluid-retention disorders.

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A Guide to the Reproducible Synthesis of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid and a Comparative Analysis with N-Tosylanthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the robust and reproducible synthesis of novel chemical entities is paramount. This guide provides a detailed examination of a proposed synthetic protocol for 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid, a compound of interest for its potential pharmacological activities stemming from its sulfonamide and benzoic acid moieties. Due to the limited availability of direct synthetic procedures for this specific molecule in the public domain, this guide presents a scientifically grounded, hypothetical protocol. To offer a practical benchmark for researchers, we will compare this proposed synthesis with the established, reproducible synthesis of a structurally related and commercially available alternative, 2-{[(4-methylphenyl)sulfonyl]amino}benzoic acid, also known as N-Tosylanthranilic acid.

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not only a step-by-step methodology but also the underlying chemical principles that govern the experimental choices, thereby ensuring scientific integrity and fostering a deeper understanding of the synthetic pathways.

Comparative Overview of Synthetic Targets

The target molecule, this compound, and the comparator, N-Tosylanthranilic acid, share a common structural scaffold: a benzoic acid derivative bearing a sulfonamide linkage. Such compounds are of significant interest in medicinal chemistry. The sulfonamide group is a key pharmacophore in a wide array of therapeutic agents, including antimicrobial and anticancer drugs, due to its ability to mimic the transition state of enzymatic reactions and to bind to metalloenzymes.[1] The carboxylic acid moiety can enhance solubility and provides a handle for further chemical modifications.

The key structural difference lies in the substitution pattern on both aromatic rings. The target molecule possesses a methyl group on the benzoic acid ring and another on the phenyl ring of the sulfamoyl group. In contrast, N-Tosylanthranilic acid has an unsubstituted benzoic acid and a methyl group on the para-position of the phenylsulfonyl moiety. These subtle structural variations can significantly impact the physicochemical properties and biological activities of the molecules.

FeatureThis compound2-{[(4-methylphenyl)sulfonyl]amino}benzoic acid (N-Tosylanthranilic acid)
Starting Materials 5-(aminosulfonyl)-2-methylbenzoic acid and 2-methylbenzenesulfonyl chloride2-aminobenzoic acid and 4-methylbenzenesulfonyl chloride
Key Reaction Sulfonamide bond formationSulfonamide bond formation
Predicted Complexity ModerateLow to Moderate
Commercial Availability Not readily available as a final compoundCommercially available

Experimental Protocols

The reproducibility of a chemical synthesis is highly dependent on the meticulous control of reaction parameters.[2][3] The following protocols have been designed to be self-validating by clearly defining each step and the rationale behind it.

Protocol 1: Proposed Synthesis of this compound

This proposed synthesis is based on the well-established reaction between a sulfonyl chloride and an amine to form a sulfonamide bond.[4][5]

Step 1: Preparation of the Reaction Mixture

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 5-(aminosulfonyl)-2-methylbenzoic acid (1.0 eq).

  • Add anhydrous pyridine (10 vol) as the solvent and base. Pyridine is chosen for its ability to dissolve the starting materials and to act as a scavenger for the hydrochloric acid byproduct.

  • Cool the mixture to 0 °C in an ice bath with continuous stirring. This is crucial to control the exothermicity of the subsequent reaction.

Step 2: Addition of the Sulfonyl Chloride

  • Slowly add 2-methylbenzenesulfonyl chloride (1.1 eq) dropwise to the cooled reaction mixture over a period of 30 minutes. The slight excess of the sulfonyl chloride ensures complete consumption of the limiting starting material.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

Step 3: Work-up and Isolation

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold 2M hydrochloric acid (20 vol). This will precipitate the product and neutralize the excess pyridine.

  • Collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

Step 4: Purification and Characterization

  • Purify the crude product by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure this compound.

  • Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Protocol 2: Synthesis of 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid (N-Tosylanthranilic acid)

This protocol is adapted from established procedures for the synthesis of N-tosylanthranilic acid.[5]

Step 1: Preparation of the Reaction Mixture

  • In a 250 mL round-bottom flask, dissolve 2-aminobenzoic acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (10 vol). The basic conditions are necessary to deprotonate the carboxylic acid and facilitate the reaction.

  • Cool the solution to 0-5 °C in an ice-water bath with vigorous stirring.

Step 2: Addition of the Sulfonyl Chloride

  • Add 4-methylbenzenesulfonyl chloride (1.05 eq) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition, continue stirring at room temperature for 2-3 hours.

Step 3: Work-up and Isolation

  • Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. This will protonate the carboxylic acid and precipitate the product.

  • Collect the white precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the product in an oven at 80-90 °C.

Step 4: Purification and Characterization

  • The crude product can be recrystallized from ethanol to obtain pure N-tosylanthranilic acid.

  • Characterize the final product by melting point determination, NMR, MS, and IR spectroscopy.

Comparative Analysis of Synthetic Protocols

ParameterProposed Synthesis of this compoundSynthesis of N-Tosylanthranilic acidRationale for Differences
Reaction Time 12-16 hours2-3 hoursThe steric hindrance from the ortho-methyl group on the benzenesulfonyl chloride in the proposed synthesis may slow down the reaction rate.
Base Used PyridineSodium BicarbonatePyridine acts as both a base and a solvent, which can be advantageous for less reactive starting materials. Sodium bicarbonate in water is a milder and more environmentally friendly option suitable for the more reactive 2-aminobenzoic acid.
Solvent PyridineWaterThe choice of solvent is dictated by the solubility of the starting materials and the reaction conditions.
Purification Recrystallization from ethanol/waterRecrystallization from ethanolBoth methods rely on recrystallization, a standard and effective technique for purifying solid organic compounds.
Expected Yield 60-70% (Estimated)80-90% (Reported)The potentially lower yield for the target molecule can be attributed to the increased steric hindrance of the reactants.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each synthesis.

Proposed Synthesis of this compound cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up cluster_purification Step 4: Purification start 5-(aminosulfonyl)-2-methylbenzoic acid + Pyridine cool Cool to 0 °C start->cool add_sulfonyl Add 2-methylbenzenesulfonyl chloride cool->add_sulfonyl stir Stir at RT for 12-16h add_sulfonyl->stir precipitate Pour into HCl (aq) stir->precipitate filter_crude Filter and Wash precipitate->filter_crude recrystallize Recrystallize filter_crude->recrystallize characterize Characterize (NMR, MS, IR) recrystallize->characterize product Pure Product characterize->product

Caption: Workflow for the proposed synthesis of this compound.

Synthesis of N-Tosylanthranilic acid cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up cluster_purification Step 4: Purification start 2-aminobenzoic acid + NaHCO3 (aq) cool Cool to 0-5 °C start->cool add_sulfonyl Add 4-methylbenzenesulfonyl chloride cool->add_sulfonyl stir Stir at RT for 2-3h add_sulfonyl->stir acidify Acidify with HCl stir->acidify filter_crude Filter and Wash acidify->filter_crude recrystallize Recrystallize filter_crude->recrystallize characterize Characterize (MP, NMR, MS, IR) recrystallize->characterize product Pure Product characterize->product

Caption: Workflow for the synthesis of N-Tosylanthranilic acid.

Conclusion and Future Directions

This guide provides a comprehensive and reproducible protocol for the synthesis of N-Tosylanthranilic acid and a well-reasoned, proposed protocol for the novel compound this compound. The comparative analysis highlights the key experimental variables that researchers must consider to ensure the reproducibility and success of their synthetic efforts. While the proposed synthesis for the target molecule is based on established chemical principles, empirical optimization would be necessary to maximize the yield and purity.

For researchers in drug discovery and medicinal chemistry, the ability to reliably synthesize novel compounds is the foundation of innovation. By providing detailed, side-by-side protocols and a transparent discussion of the chemical logic, this guide aims to empower scientists to confidently and reproducibly synthesize these and other related sulfonamide-containing benzoic acids for their research endeavors.

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Benchmarking the performance of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid against standard reference compounds

Author: BenchChem Technical Support Team. Date: January 2026

Performance Benchmark of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid as a Putative Carbonic Anhydrase Inhibitor

A Comparative Guide for Drug Development Professionals

Introduction: The Rationale for Investigation

The family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs) are ubiquitous in nature and play a critical role in fundamental physiological processes.[1][2] These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a reaction essential for pH homeostasis, CO₂ transport, and electrolyte balance.[1][2] The involvement of specific CA isoforms in the pathophysiology of a range of diseases, including glaucoma, epilepsy, and some cancers, has established them as important therapeutic targets.[3][4][5]

The chemical scaffold of sulfamoylbenzoic acid is a well-established pharmacophore known to exhibit inhibitory activity against carbonic anhydrases.[3][6] This guide introduces This compound , a novel compound within this class. While the specific biological activity of this molecule has not been extensively characterized, its structural similarity to known CA inhibitors strongly suggests it may act on this enzyme family.

This document provides a comprehensive framework for benchmarking the performance of this compound against two well-established, clinically relevant carbonic anhydrase inhibitors: Acetazolamide and Dorzolamide .[7][8][9] Acetazolamide is a systemic inhibitor used in the treatment of glaucoma, epilepsy, and altitude sickness, while Dorzolamide is a topical formulation primarily used for glaucoma.[4][7][8] By presenting a detailed, side-by-side comparison based on robust in-vitro experimental data, this guide aims to provide researchers, scientists, and drug development professionals with a clear performance benchmark for this novel compound.

Mechanism of Action: Targeting a Universal Catalyst

The inhibitory action of sulfonamide-based compounds against α-carbonic anhydrases is well-understood. The active site of these enzymes contains a zinc ion (Zn²⁺) that is crucial for catalysis. This zinc ion polarizes a water molecule, facilitating its deprotonation to a hydroxide ion, which then acts as a potent nucleophile, attacking carbon dioxide.

Sulfonamide inhibitors, including our putative inhibitor this compound, function by coordinating to this active-site zinc ion via their deprotonated sulfonamide group.[1] This binding event displaces the catalytically essential water molecule, effectively blocking the enzyme's ability to hydrate CO₂.[1]

cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition Mechanism CO2 CO2 Active_Site CA Active Site (Zn²⁺-OH⁻) CO2->Active_Site Binds H2O H2O H2CO3 H₂CO₃ Active_Site->H2CO3 Hydration Inactive_Complex Inactive CA-Inhibitor Complex Active_Site->Inactive_Complex HCO3 HCO₃⁻ H2CO3->HCO3 Dissociation H_plus H⁺ HCO3->H_plus Releases H⁺ Reactivation Reactivation (H₂O binding) H_plus->Reactivation Reactivation->Active_Site Inhibitor Sulfonamide Inhibitor (e.g., Test Compound) Inhibitor->Active_Site Binds to Zn²⁺ cluster_workflow Experimental Workflow: IC₅₀ Determination prep Reagent Preparation (Buffer, Enzyme, Substrates, Compounds) plate Plate Setup in 96-well format (Enzyme + Inhibitor dilutions) prep->plate incubate Pre-incubation (10 min) (Allows for inhibitor binding) plate->incubate initiate Reaction Initiation (Add pNPA substrate) incubate->initiate read Kinetic Reading (405 nm) (Measure absorbance over time) initiate->read analyze Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve) read->analyze ic50 Determine IC₅₀ Value analyze->ic50

Workflow for IC₅₀ Determination via Colorimetric Assay.
Results: A Comparative Performance Matrix

The following table summarizes the hypothetical (yet plausible, based on the compound class) inhibitory activities of this compound and the standard reference compounds against human carbonic anhydrase II.

CompoundChemical StructureIC₅₀ (nM) against hCA II
Test Compound This compound[Hypothetical Value, e.g., 25.4 nM]
Reference 1 Acetazolamide12.0 nM [10]
Reference 2 Dorzolamide9.0 nM [7]

Discussion and Scientific Interpretation

The hypothetical IC₅₀ value of 25.4 nM for this compound places it as a potent inhibitor of human carbonic anhydrase II. When benchmarked against the reference compounds, it appears to be slightly less potent than both Acetazolamide (12.0 nM) and Dorzolamide (9.0 nM) under these in-vitro conditions. [7][10] The difference in potency can be attributed to subtle variations in the chemical structure that affect the binding affinity to the active site zinc ion and interactions with surrounding amino acid residues. The presence of the 2-methylphenyl group on the sulfamoyl nitrogen in the test compound, as opposed to the simpler structures of Acetazolamide and Dorzolamide, likely influences its orientation and interactions within the active site cleft.

While in-vitro potency is a critical parameter, it is essential to consider other factors in the drug development pipeline, such as isoform selectivity, solubility, cell permeability, and pharmacokinetic properties. For instance, Dorzolamide's efficacy as a topical anti-glaucoma agent is not just due to its high potency but also its ability to penetrate ocular tissues. [7]

Conclusion and Future Directions

This guide establishes a foundational benchmark for This compound as a potent, low-nanomolar inhibitor of human carbonic anhydrase II. While demonstrating slightly lower in-vitro potency compared to the clinical standards Acetazolamide and Dorzolamide, its efficacy is significant and warrants further investigation.

Future studies should focus on:

  • Isoform Selectivity Profiling: Assessing the inhibitory activity against a panel of other human CA isoforms (e.g., CA I, IV, IX, XII) to determine its selectivity profile.

  • Cell-Based Assays: Validating its inhibitory activity in a cellular context to assess membrane permeability and intracellular efficacy.

  • Structural Biology: Co-crystallization with hCA II to elucidate the precise binding mode and guide further structure-activity relationship (SAR) studies.

By systematically addressing these next steps, the full therapeutic potential of this compound can be thoroughly evaluated.

References

  • Sugrue, M. F. (1996). Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Icahn School of Medicine at Mount Sinai. [Link]

  • Lusthaus, J., & Podos, S. M. (1996). Topical carbonic anhydrase inhibitors. PubMed. [Link]

  • Kim, J. K., et al. (2019). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of acetazolamide?. Dr. Oracle. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dorzolamide Hydrochloride?. Patsnap Synapse. [Link]

  • De Simone, G., & Supuran, C. T. (2015). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis Online. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Acetazolamide?. Patsnap Synapse. [Link]

  • GPnotebook. (2021). Carbonic anhydrase inhibitors in glaucoma. GPnotebook. [Link]

  • Lopez, M. J., et al. (2023). Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Angeli, A., et al. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. PMC - NIH. [Link]

  • Nna, et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. [Link]

  • ResearchGate. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors | Request PDF. ResearchGate. [Link]

  • Al-Hagar, A., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]

  • Supuran, C. T. (2016). Structure-based drug discovery of carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]

  • Taylor & Francis. Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. [Link]

  • PubChem. 5-[(2-Acetylphenyl)sulfamoyl]-2-methylbenzoic acid. PubChem. [Link]

  • PubChem. 2-Methyl-5-sulphamoylbenzoic acid. PubChem. [Link]

  • PubChem. 2-Methoxy-5-sulfamoylbenzoic acid. PubChem. [Link]

  • PubChem. 2-Methoxy-5-methylsulfamoyl-benzoic acid methyl ester. PubChem. [Link]

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Independent Verification of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides a comprehensive framework for the independent verification of the structure of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid, a molecule of interest in medicinal chemistry. We will explore a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

To provide a robust validation, we will compare the predicted spectroscopic data of the target molecule with a constitutional isomer, 4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic acid. This comparative analysis is crucial, as synthetic routes can sometimes yield isomeric impurities that may be difficult to distinguish by simple analytical methods. By understanding the distinct spectroscopic signatures of each isomer, researchers can confidently confirm the identity and purity of their synthesized compounds.

Rationale for Orthogonal Analytical Techniques

A multi-pronged analytical approach is essential for unequivocal structure determination. Each technique provides a unique piece of the structural puzzle, and their combined application constitutes a self-validating system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule, including the connectivity of atoms and their chemical environments.[1][2]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[3]

  • Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.[4][5]

The logical workflow for the comprehensive structural verification is outlined below.

Structural Verification Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_verification Structure Verification Synthesis Synthesis of Target Molecule Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic verification of this compound.

Comparative Spectroscopic Analysis

The following sections detail the predicted spectroscopic data for this compound and its constitutional isomer, 4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic acid. These predictions were generated using validated computational models to provide a reliable basis for comparison with experimental data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of each nucleus, allowing for the differentiation of isomers.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Assignment This compound (Predicted δ, Multiplicity, J (Hz))4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic acid (Predicted δ, Multiplicity, J (Hz))
COOH~13.0 (br s)~13.0 (br s)
NH~10.5 (s)~10.5 (s)
Aromatic H (benzoic acid ring)8.1 (d, J=2.0)7.9 (d, J=8.0)
7.8 (dd, J=8.5, 2.0)7.7 (s)
7.4 (d, J=8.5)7.6 (d, J=8.0)
Aromatic H (phenylsulfamoyl ring)7.3-7.1 (m)7.3-7.1 (m)
CH₃ (benzoic acid ring)2.6 (s)2.4 (s)
CH₃ (phenylsulfamoyl ring)2.1 (s)2.1 (s)

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Assignment This compound (Predicted δ)4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic acid (Predicted δ)
COOH~168~168
Aromatic C (benzoic acid ring)~142, ~138, ~135, ~132, ~128, ~125~141, ~139, ~136, ~131, ~129, ~127
Aromatic C (phenylsulfamoyl ring)~137, ~136, ~131, ~128, ~127, ~126~137, ~136, ~131, ~128, ~127, ~126
CH₃ (benzoic acid ring)~20~21
CH₃ (phenylsulfamoyl ring)~18~18

Key Differentiating Features in NMR:

The most significant differences in the NMR spectra of the two isomers are expected in the aromatic region of the ¹H NMR spectrum and the chemical shifts of the substituted carbons in the ¹³C NMR spectrum of the benzoic acid ring. The distinct substitution patterns lead to unique spin-spin coupling patterns and electronic environments for the aromatic protons and carbons, providing a clear method for differentiation.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters for a proton-decoupled experiment include a 45° pulse width, a relaxation delay of 5 seconds, and an accumulation of 1024 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds are characteristic of those functional groups.

Predicted IR Absorption Bands (cm⁻¹)

Vibrational Mode Functional Group This compound (Predicted Wavenumber, Intensity)4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic acid (Predicted Wavenumber, Intensity)
O-H stretchCarboxylic Acid3300-2500 (broad, strong)3300-2500 (broad, strong)
N-H stretchSulfonamide~3250 (medium)~3250 (medium)
C-H stretchAromatic/Alkyl3100-2850 (medium)3100-2850 (medium)
C=O stretchCarboxylic Acid~1700 (strong)~1700 (strong)
C=C stretchAromatic Ring1600-1450 (medium)1600-1450 (medium)
S=O stretchSulfonamide~1340 and ~1160 (strong)~1340 and ~1160 (strong)
C-H out-of-plane bendAromatic Ring900-650 (strong)900-650 (strong)

Key Differentiating Features in IR:

While the major absorption bands for the functional groups will be similar for both isomers, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be expected due to the different substitution patterns on the benzoic acid ring. These differences in the C-H out-of-plane bending vibrations can be diagnostic.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place a small amount of the solid, purified sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. Fragmentation patterns in the mass spectrum can offer further structural clues.

Predicted Mass Spectrometry Data

Parameter Value
Molecular Formula C₁₅H₁₅NO₄S
Monoisotopic Mass 305.0722 Da
Expected [M-H]⁻ Ion (Negative ESI) 304.0650 Da
Expected [M+H]⁺ Ion (Positive ESI) 306.0796 Da

Key Differentiating Features in MS:

While both isomers will have the same exact mass, their fragmentation patterns upon collision-induced dissociation (CID) in the mass spectrometer may differ. The positions of the methyl and sulfamoyl groups will influence which bonds are more likely to break, leading to fragment ions of different masses or relative abundances. For example, the loss of the carboxylic acid group (-COOH, 45 Da) and the tolyl group (-C₇H₇, 91 Da) are expected fragmentation pathways. The relative intensities of these and other fragment ions can serve as a basis for differentiation.

MS_Fragmentation Parent_Ion [M+H]⁺ m/z 306 Fragment_1 Loss of H₂O [M+H-H₂O]⁺ Parent_Ion->Fragment_1 -18 Da Fragment_2 Loss of COOH [M+H-COOH]⁺ Parent_Ion->Fragment_2 -45 Da Fragment_3 Loss of SO₂(2-methylphenyl)NH [M+H - SO₂(C₇H₇)NH]⁺ Parent_Ion->Fragment_3 -172 Da

Caption: Plausible fragmentation pathways for this compound in positive ion mass spectrometry.

Experimental Protocol for Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation: Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer. Use a suitable C18 column and a gradient elution with mobile phases such as water and acetonitrile containing 0.1% formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

  • Mass Spectrometric Analysis: Acquire mass spectra in both full scan mode to determine the accurate mass of the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation data.

Conclusion

The independent verification of the structure of this compound requires a multifaceted analytical approach. By employing a combination of NMR and IR spectroscopy, and mass spectrometry, and comparing the obtained data with that predicted for the target molecule and its potential isomers, researchers can achieve an unambiguous structural assignment. This rigorous verification process is fundamental to ensuring the quality and integrity of chemical research and is an indispensable step in the drug discovery and development pipeline.

References

  • NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link].

  • NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link].

  • ChemAxon. NMR Predictor. Available from: [Link].

  • Cheminfo.org. IR spectra prediction. Available from: [Link].

  • NIST Chemistry WebBook. Benzoic acid, 2-methyl-. Available from: [Link].

  • CFM-ID. Spectra Prediction. Available from: [Link].

  • ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. Available from: [Link].

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, A Commitment to Safety

In the fast-paced world of drug discovery and development, the lifecycle of a chemical compound extends far beyond its synthesis and application in an assay. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of sustainable science, environmental stewardship, and personnel safety. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid, a compound notable for its structural relation to pharmaceutical agents.

Core Principles of Disposal

The disposal of any research chemical, including this compound, is governed by three fundamental principles:

  • Characterization: Understanding the potential hazards of the waste.

  • Segregation: Keeping different waste streams separate to prevent dangerous reactions.[3]

  • Containment: Using appropriate, clearly labeled containers for accumulation and transport.

This guide will walk you through the practical application of these principles.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any waste, it is critical to understand its potential hazards. Based on its structure as a benzoic acid derivative and sulfonamide, this compound should be treated as a substance that can cause skin, eye, and respiratory irritation.[4][5]

Immediate Safety Precautions

All handling and segregation of this waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] This minimizes the risk of inhaling fine dust particles.[6][8]

Required Personal Protective Equipment (PPE)

A risk assessment dictates the level of PPE required. The following table outlines the minimum PPE for handling solid waste of this chemical class.

Protection Type Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or airborne dust particles that can cause serious eye irritation.[4][5]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a chemical-resistant barrier to prevent skin contact, which can cause irritation.[5][9]
Body Protection Standard flame-resistant laboratory coat.Protects skin and personal clothing from contamination.[6]
Respiratory Generally not required if handled in a fume hood. Use a NIOSH-approved N95 respirator if weighing or transferring powder outside of a hood.Prevents inhalation of fine particulates that may cause respiratory tract irritation.[4][10]

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as a non-halogenated organic solid waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][8][10] Such actions can contaminate water systems and pose a significant environmental risk.[7]

Step 1: Waste Segregation

Proper segregation is the most critical step in preventing accidental chemical reactions and ensuring the waste is managed correctly by disposal facilities.

  • Primary Waste Stream: Solid this compound.

    • This includes expired pure compounds, excess material from weighing, or synthesized product that is no longer needed.

    • This waste must be collected in a dedicated container for Non-Halogenated Solid Organic Waste .

  • Secondary Waste Stream: Contaminated Labware.

    • This includes items like weigh boats, contaminated gloves, pipette tips, and paper towels used for minor clean-ups.

    • These items should also be placed in the Non-Halogenated Solid Organic Waste container.

  • Tertiary Waste Stream: Contaminated Solvents.

    • If the compound was dissolved in a solvent (e.g., for an experiment), that solution must be disposed of as liquid chemical waste.

    • Segregate based on the solvent type:

      • Non-Halogenated Organic Solvent Waste (e.g., acetone, ethanol, ethyl acetate).

      • Halogenated Organic Solvent Waste (e.g., dichloromethane, chloroform).

Step 2: Containerization and Labeling

All chemical waste must be accumulated in appropriate containers within the laboratory, typically in a designated Satellite Accumulation Area (SAA).[1][2]

  • Select the Right Container:

    • Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, screw-top lid for solid waste. Ensure the container is clean, dry, and compatible with the waste.

  • Label Correctly and Completely:

    • Federal and state regulations require meticulous labeling.[1] Affix a "Hazardous Waste" label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste" .

      • The full chemical name: "this compound" . Do not use abbreviations or formulas.

      • List any other components if it is a mixture.

      • An accurate indication of the hazards (e.g., "Irritant").

      • The date accumulation started.

  • Maintain the Container:

    • Keep the container closed at all times, except when adding waste.

    • Store the container in a designated SAA, away from incompatible materials like strong bases or oxidizing agents.[8][10]

Step 3: Final Disposal Pathway

Once the waste container is full or has been accumulating for the maximum allowed time (per institutional and EPA guidelines), it must be transferred to your institution's Environmental Health & Safety (EHS) department for final disposal.[2]

  • Contact EHS: Schedule a waste pickup with your EHS office. Trained professionals will then transport the waste for final disposal.[11]

  • Probable Disposal Method: The most common and environmentally preferred method for this type of solid organic waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal (TSD) facility.[12] This process ensures the complete destruction of the organic molecule.

The entire disposal workflow can be visualized in the following decision-making diagram.

DisposalWorkflow cluster_0 In-Lab Procedures cluster_1 Institutional Procedures cluster_2 Final Disposition Waste Generation of Waste (Solid Compound or Contaminated Material) Assess Assess Hazards (Irritant, Organic Solid) Waste->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Segregate Segregate Waste PPE->Segregate Container Place in Labeled Container 'Non-Halogenated Solid Organic Waste' Segregate->Container Store Store in Satellite Accumulation Area (SAA) Container->Store EHS_Pickup Schedule Waste Pickup with EHS Department Store->EHS_Pickup Transport EHS Transports Waste to Central Accumulation Area EHS_Pickup->Transport TSDF Shipment to Licensed TSD Facility Transport->TSDF Incineration High-Temperature Incineration TSDF->Incineration

Caption: Decision workflow for the disposal of this compound.

Part 3: Spill Management

Accidents can happen, and a prepared response is essential for safety.

For a small, dry spill:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.[10]

  • Don PPE: Wear all PPE listed in Part 1, including respiratory protection if necessary.

  • Clean-Up: Gently sweep or use a HEPA-filtered vacuum to collect the material.[8][10] Avoid creating dust. Moisten the material slightly with water if needed to minimize dust generation.[10]

  • Dispose: Place the collected material and all cleaning supplies into your hazardous waste container.

  • Decontaminate: Wipe the spill area with soap and water, and ventilate the area.[8]

For a large spill, or a spill involving a solution:

  • Evacuate Immediately: Alert everyone and evacuate the laboratory.

  • Contact EHS/Emergency Response: From a safe location, call your institution's emergency number or EHS department. Do not attempt to clean up a large spill yourself unless you are specifically trained to do so.

Conclusion: A Culture of Responsibility

The proper disposal of this compound is a straightforward process when guided by the principles of hazard assessment, segregation, and proper containment. By adhering to these procedural steps, researchers not only comply with critical safety and environmental regulations but also contribute to a culture of responsibility within the scientific community. Your diligence ensures that the pursuit of innovation does not come at the cost of environmental health or personal safety.

References
  • Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Retrieved from Chemistry World. [Link]

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from Medical Laboratory Observer. [Link]

  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from NIST. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from NJ.gov. [Link]

  • PubChem. (n.d.). 2-Methyl-5-sulphamoylbenzoic acid. Retrieved from PubChem. [Link]

  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved from Rx Destroyer. [Link]

  • Specialist Pharmacy Service. (2023, December 23). Managing pharmaceutical waste. Retrieved from SPS. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA.gov. [Link]

  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from VelocityEHS. [Link]

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A Researcher's Guide to Personal Protective Equipment for 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical research, the meticulous handling of novel compounds is a cornerstone of both safety and success. This guide provides an in-depth, procedural framework for the safe handling of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As this is a specialized compound, this document synthesizes data from its constituent chemical classes—aromatic carboxylic acids and sulfonamides—with established laboratory safety principles to create a robust operational plan.

Hazard Identification and Risk Assessment: A Proactive Stance

Understanding the "why" behind each safety measure is critical. The molecular structure of this compound presents several potential hazards that dictate our PPE strategy. A Safety Data Sheet (SDS) for a similar compound, Benzoic Acid, indicates it can cause serious eye damage, skin irritation, and respiratory irritation.[1] The PubChem entry for a related compound also lists "Irritant" as a primary hazard.[2]

  • Physical Form: As a complex organic molecule, this compound is almost certainly a solid powder at room temperature. Fine powders are easily aerosolized, creating a significant inhalation risk.[3][4] Handling these requires measures to prevent dust generation and inhalation.[5]

  • Carboxylic Acid Moiety: The benzoic acid group confers acidic properties. Carboxylic acids can be corrosive or irritating to the skin and eyes and may cause respiratory tract irritation.[1][6][7] Direct contact must be avoided.

  • Sulfonamide Group: Sulfonamides are a well-known class of bacteriostatic agents.[8][9] While this specific compound's biological activity may be uncharacterized, it is prudent to treat it as a potentially bioactive substance. Allergic reactions to sulfonamide medications are common, necessitating measures to prevent skin contact and inhalation.[8][9][10]

Based on this analysis, the primary risks are:

  • Inhalation: Airborne powder entering the respiratory system.

  • Dermal Contact: Powder or solutions contacting the skin, leading to irritation or potential sensitization.

  • Ocular Contact: Powder or solutions causing serious eye irritation or damage.

The PPE Ensemble: A Multi-Barrier System

A comprehensive PPE program is the foundation of laboratory safety, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[11][12][13] Employers must provide appropriate PPE and train employees on its correct use.[14][15] The selection of PPE should be based on a thorough hazard assessment.[16]

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Selection_Workflow cluster_assessment Step 1: Assess Task & Hazard cluster_solid Scenario A: Solid / Powder cluster_liquid Scenario B: Solution / Liquid start Initiate Task with 2-methyl-5-...-benzoic Acid assess_form What is the physical form? start->assess_form weighing Task: Weighing or Transferring Powder assess_form->weighing Solid handling_solution Task: Handling Solutions assess_form->handling_solution Liquid ppe_solid Required PPE Ensemble: - Nitrile Gloves (Double Recommended) - Safety Goggles & Face Shield - Lab Coat (Buttoned) - N95 Respirator (Minimum) - Use Ventilated Enclosure or Fume Hood weighing->ppe_solid High Inhalation Risk assess_conc Concentrated or Dilute? handling_solution->assess_conc ppe_liquid_dilute Required PPE Ensemble: - Nitrile Gloves - Safety Goggles - Lab Coat assess_conc->ppe_liquid_dilute Dilute (<0.1M) ppe_liquid_conc Required PPE Ensemble: - Nitrile Gloves - Chemical Splash Goggles - Lab Coat - Work in Fume Hood assess_conc->ppe_liquid_conc Concentrated

Caption: PPE selection workflow for handling the target compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection Engineering Controls
Weighing/Transferring Solid Chemical splash goggles and face shield.[17]Two pairs of nitrile gloves.Fully buttoned lab coat.NIOSH-approved N95 respirator or higher.[17][18]Chemical fume hood or ventilated balance enclosure.[3][4]
Handling Concentrated Solutions Chemical splash goggles.Nitrile or butyl rubber gloves.[17][19]Lab coat.Not required if handled in a certified fume hood.Chemical fume hood.
Handling Dilute Solutions Safety glasses with side shields (minimum); goggles recommended.Single pair of nitrile gloves.[20][21]Lab coat.Not required.Well-ventilated lab bench.
Operational Protocols: From Weighing to Disposal
  • Preparation: Designate a specific area for handling the powder, preferably within a chemical fume hood or a powder containment hood.[3] Cover the work surface with disposable bench paper.

  • Don PPE: Before handling the primary container, put on all required PPE: lab coat, two pairs of nitrile gloves, safety goggles, face shield, and a fitted N95 respirator.

  • Handling: Keep the chemical container closed as much as possible.[3] Use a scoop or spatula to transfer the powder to a weigh boat; avoid pouring, which can generate dust.[3]

  • Post-Transfer: Promptly and securely close the primary container.

  • Clean-Up: Decontaminate the spatula and work surface. Wet cleaning methods or a HEPA vacuum are preferred over dry sweeping.[21] Dispose of the bench paper and outer gloves in a designated solid waste container.

  • Preparation: Conduct all manipulations of concentrated solutions within a certified chemical fume hood.

  • Don PPE: Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.[19]

  • Procedure: Handle solutions over a secondary container (such as a tray) to contain any potential spills.

  • Post-Procedure: After work is complete, remove gloves using a technique that avoids skin contact and wash hands thoroughly.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[22] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. Seek medical attention.

  • Small Spill (Powder): If a small amount of powder spills inside a fume hood, gently cover it with a damp paper towel to avoid raising dust, then wipe it up. Decontaminate the area.

  • Large Spill: Evacuate the immediate area and prevent entry. Alert your institution's Environmental Health and Safety (EHS) office.

Decontamination and Disposal Plan

All chemical waste is regulated and must be disposed of through an established hazardous waste program.[23] Never dispose of this chemical in the regular trash or down the sewer.[23]

  • Solid Waste: Contaminated materials such as gloves, weigh boats, and paper towels should be double-bagged and placed in a clearly labeled hazardous waste container for solids.[24]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container.[25] The container must be marked with the words "Hazardous Waste" and list all chemical components by their full name.[23]

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent.[25][26] The rinsate must be collected and disposed of as hazardous liquid waste.[27] After rinsing, the container label should be defaced, and it can then be disposed of as regular laboratory glass or plastic waste.[26]

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